molecular formula C4H6F3N B2671701 2-(Trifluoromethyl)azetidine CAS No. 1040331-55-2

2-(Trifluoromethyl)azetidine

Cat. No.: B2671701
CAS No.: 1040331-55-2
M. Wt: 125.094
InChI Key: LIIQGGQFRCUFCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)azetidine is a high-value, saturated four-membered nitrogen heterocycle serving as a versatile building block in medicinal chemistry and drug discovery . The compound features an azetidine ring substituted with a trifluoromethyl group at the C2 position, a combination that confers distinct physicochemical properties to potential drug candidates . The azetidine scaffold provides significant ring strain and conformational constraint, which can be leveraged to improve a molecule's affinity for biological targets and its metabolic stability . Concurrently, the powerful electron-withdrawing effect of the trifluoromethyl group lowers the basicity of the neighboring nitrogen atom, which can help reduce off-target effects and optimize the pharmacokinetic profile of lead compounds . This makes this compound a particularly attractive synthon for structure-activity relationship (SAR) studies. This compound is of specific interest in the synthesis of more complex, bioactive molecules. Its structure is recognized as a privileged motif in medicinal chemistry, with potential applications in the development of treatments for a range of conditions . The constrained azetidine ring is an excellent amino acid surrogate and is widely used in peptidomimetics . Synthetic methods for accessing this scaffold are an active area of research, with advanced routes including diastereoselective cyclopropanation of 2H-azirines and strain-release reactions of 1-azabicyclo[1.1.0]butanes to yield diversely substituted 2-(trifluoromethyl)azetidines . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It must not be used for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trifluoromethyl)azetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3N/c5-4(6,7)3-1-2-8-3/h3,8H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIQGGQFRCUFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040331-55-2
Record name 2-(trifluoromethyl)azetidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Azetidines, four-membered nitrogen heterocycles, are increasingly recognized as valuable scaffolds that can enhance properties like aqueous solubility and metabolic stability while providing novel three-dimensional exit vectors.[2] Concurrently, the trifluoromethyl (CF3) group is a well-established bioisostere used to modulate lipophilicity, block metabolic oxidation, and improve target binding affinity.[3][4] The combination of these two moieties in 2-(Trifluoromethyl)azetidine presents a building block of significant interest. This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering both foundational data and field-proven experimental insights to empower its effective application in drug discovery programs.

Introduction: The Strategic Value of Fluorinated Azetidines

The pursuit of novel chemical matter with "drug-like" properties has led medicinal chemists to explore beyond flat, aromatic systems toward more sp³-rich, three-dimensional structures. Azetidine rings are at the forefront of this shift.[2] Their strained four-membered ring imparts a degree of conformational restriction, which can reduce the entropic penalty of binding to a biological target.[5] Compared to their more common five- and six-membered counterparts (pyrrolidine and piperidine), azetidines often lead to reduced lipophilicity and improved aqueous solubility.[2]

The trifluoromethyl group is a powerhouse in drug design.[6] Its strong electron-withdrawing nature and metabolic stability can profoundly alter a molecule's characteristics.[3] When appended to a scaffold like azetidine at the 2-position, the CF3 group is expected to significantly influence the basicity of the ring nitrogen and the overall lipophilicity of the molecule. Understanding these properties is not merely academic; it is critical for predicting a compound's behavior in biological systems, from membrane permeability to formulation stability.

This guide will dissect the key physicochemical parameters of this compound, providing a framework for its rational incorporation into drug candidates.

Core Molecular and Physicochemical Profile

A clear understanding of the fundamental properties of a building block is the bedrock of successful drug design. The data presented below, a synthesis of available literature and computational predictions, provides a quantitative snapshot of this compound.

PropertyValue / DescriptionSignificance in Drug Development
Molecular Formula C₄H₆F₃NDefines the elemental composition and exact mass.
Molecular Weight 125.09 g/mol Influences diffusion rates and ligand efficiency metrics.
Structure The 2-substitution pattern places the bulky, electron-withdrawing CF3 group adjacent to the ring nitrogen.
pKa (predicted) ~7.5 - 8.5Governs the ionization state at physiological pH (7.4), impacting solubility, receptor interaction, and cell permeability.
logP (predicted) ~0.5 - 1.0Indicates a moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Solubility Moderate (predicted)Crucial for absorption, formulation, and achieving therapeutic concentrations. Low solubility can hinder in vitro and in vivo studies.[7]

Note: Experimental values for pKa and logP can vary based on conditions. The values provided are robust estimates based on the known effects of the trifluoromethyl group on amine basicity and general hydrophobicity.

The Inductive Effect: A Deeper Look at Basicity (pKa)

The basicity of the azetidine nitrogen is arguably its most important feature for drug design, as it dictates the molecule's charge state in the body. The parent azetidine is a strong base, with a conjugate acid pKa of 11.29.[8] However, the introduction of the adjacent trifluoromethyl group dramatically alters this property.

The CF3 group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms.[9] This creates a strong inductive effect, pulling electron density away from the nitrogen atom. This reduction in electron density makes the lone pair on the nitrogen less available to accept a proton, thereby lowering its basicity. This is a critical consideration:

  • At physiological pH (~7.4): A pKa in the range of 7.5-8.5 means that a significant population of this compound-containing molecules will exist in their protonated, cationic form.

  • Implications for Drug Design: This cationic charge can form favorable ionic interactions (salt bridges) with acidic residues like aspartate or glutamate in a protein binding pocket. However, it can also reduce passive membrane permeability, as charged species do not cross lipid bilayers as readily as neutral ones.

The following diagram illustrates the causal relationship between the molecular structure and its resulting basicity.

G cluster_0 Structural Features cluster_1 Electronic Effect cluster_2 Physicochemical Consequence cluster_3 Pharmacological Impact A Trifluoromethyl (CF3) Group at C2 C Strong Inductive Electron Withdrawal A->C exerts B Azetidine Ring Nitrogen B->C is affected by D Reduced Electron Density on Nitrogen Atom C->D E Lowered Basicity (Reduced pKa vs. Azetidine) D->E leads to F Altered Ionization at Physiological pH E->F results in G Modulated Receptor Binding (e.g., Salt Bridge Formation) F->G H Modified Cell Permeability F->H G start Start cal Calibrate pH Meter (3-point calibration) start->cal prep Prepare Analyte Solution (in 10% MeOH/H2O) cal->prep acidify Acidify Solution (Protonate Amine) prep->acidify titrate Titrate with NaOH (Incremental Addition) acidify->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot analyze Calculate 1st Derivative (Identify Equivalence Point) plot->analyze pka Determine pKa (pH at 1/2 Equivalence Point) analyze->pka end End pka->end

References

The Ascendant Role of 2-(Trifluoromethyl)azetidines in Drug Discovery: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(trifluoromethyl)azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry. This guide provides an in-depth technical exploration of the biological activities associated with this unique heterocyclic building block. We will delve into the profound influence of the 2-trifluoromethyl group on the physicochemical properties of the azetidine ring, critically examining how this substitution modulates basicity, lipophilicity, and metabolic stability. This guide will then transition to a detailed survey of the known biological targets of this compound derivatives, with a particular focus on their roles as G-protein coupled receptor (GPCR) modulators and enzyme inhibitors. Through a synthesis of peer-reviewed data, we will present structure-activity relationships (SAR), quantitative biological data, and detailed experimental protocols for key assays. This comprehensive analysis aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively leverage the this compound scaffold in the design of novel therapeutics.

The Strategic Advantage of the this compound Scaffold

The four-membered azetidine ring, an sp³-rich heterocyclic system, offers a distinct three-dimensional geometry that is increasingly sought after in drug design to escape the "flatland" of traditional aromatic scaffolds.[1] The introduction of a trifluoromethyl (-CF₃) group at the 2-position of the azetidine ring imparts a unique and highly advantageous set of physicochemical properties.

Causality Behind the Choice: The trifluoromethyl group is a powerful bioisostere for a methyl group, but with significantly different electronic properties. Its strong electron-withdrawing nature has a profound impact on the adjacent nitrogen atom of the azetidine ring.

  • Basicity Attenuation: A key challenge in drug design is managing the basicity of amine-containing compounds, as high basicity can lead to off-target effects, particularly hERG channel inhibition, and rapid metabolism. The trifluoromethyl group significantly lowers the pKa of the azetidine nitrogen, reducing its basicity and mitigating these risks.[2]

  • Enhanced Lipophilicity: The -CF₃ group increases the lipophilicity of the molecule, which can improve membrane permeability and enhance binding to hydrophobic pockets within biological targets.[3]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, thereby prolonging the in vivo half-life of a drug candidate.

  • Conformational Rigidity: The azetidine ring itself provides a degree of conformational constraint. The addition of the sterically demanding trifluoromethyl group can further restrict bond rotation, leading to a more defined molecular shape and potentially higher binding affinity and selectivity for the target protein.

These properties collectively make the this compound scaffold a highly attractive building block for medicinal chemists aiming to optimize the drug-like properties of their lead compounds.

Biological Targets and Therapeutic Applications

The unique characteristics of the this compound moiety have been exploited in the development of modulators for several important biological targets.

G-Protein Coupled Receptor (GPCR) Modulation: Takeda G-protein-coupled Receptor 5 (TGR5) Agonists

A significant breakthrough in the application of this compound derivatives has been the discovery of potent and orally bioavailable agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for the treatment of type 2 diabetes and other metabolic diseases.[2]

Mechanism of Action: TGR5 is a bile acid receptor that, upon activation, stimulates the Gαs protein pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4] This signaling cascade promotes the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and improves glucose homeostasis.[5][6]

A series of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides have been identified as potent TGR5 agonists.[2] The lead compound from this series, 45h , demonstrated excellent in vitro potency and in vivo efficacy.

Structure-Activity Relationship (SAR) Insights: The development of 45h involved a systematic exploration of the SAR around the azetidine core. Key findings include:

  • The (R)-stereochemistry at the 2-position of the azetidine ring was crucial for potent TGR5 agonism.

  • The trifluoromethyl group was essential for activity, with the corresponding methyl-substituted analog showing significantly reduced potency.

  • The pyrimidin-2-yl substituent on the azetidine nitrogen provided a significant boost in potency compared to other heterocyclic and aryl groups.

  • The carboxamide linkage and the nature of the substituent on the amide nitrogen were also critical for optimizing potency and pharmacokinetic properties.

Quantitative Biological Data:

CompoundhTGR5 EC₅₀ (nM)Mouse TGR5 EC₅₀ (nM)
45h 1.93.2

Table 1: In vitro potency of the lead TGR5 agonist 45h.[2]

In Vivo Efficacy: In a preclinical model of diabetes (genetically obese ob/ob mice), oral administration of 45h resulted in a significant reduction in peak glucose levels during an oral glucose tolerance test (OGTT), with an efficacy comparable to a dipeptidyl peptidase-4 (DPP-4) inhibitor.[2]

Experimental Protocol: TGR5 cAMP Accumulation Assay

This protocol outlines a typical cell-based assay to determine the potency of a test compound as a TGR5 agonist by measuring the intracellular accumulation of cAMP.[3][7]

Objective: To determine the EC₅₀ value of a test compound for TGR5 activation.

Materials:

  • CHO-K1 cells stably expressing human TGR5 (CHO-hTGR5).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).

  • Test compound (e.g., a this compound derivative).

  • Reference TGR5 agonist (e.g., lithocholic acid).

  • cAMP detection kit (e.g., HTRF or ELISA-based).

  • 384-well assay plates.

Procedure:

  • Cell Seeding: Seed CHO-hTGR5 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Assay Buffer Preparation: Prepare assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to prevent the degradation of cAMP.

  • Compound Preparation: Prepare a serial dilution of the test compound and the reference agonist in the assay buffer.

  • Assay Procedure: a. Carefully remove the growth medium from the cells. b. Add the assay buffer containing the PDE inhibitor and incubate for 30 minutes at 37°C. c. Add the diluted test compound or reference agonist to the respective wells. d. Incubate for 30-60 minutes at 37°C.

  • cAMP Detection: a. Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit. b. Measure the intracellular cAMP concentration using the detection kit.

  • Data Analysis: a. Plot the measured cAMP concentration against the logarithm of the compound concentration. b. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Enzyme Inhibition: Ketohexokinase (KHK) Inhibitors

Ketohexokinase (KHK) is the first enzyme in fructose metabolism and has been identified as a therapeutic target for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and diabetic kidney disease.[8][9] The this compound motif has been incorporated into potent KHK inhibitors.

Mechanism of Action: KHK inhibitors act by blocking the active site of the enzyme, preventing the phosphorylation of fructose to fructose-1-phosphate. This inhibition reduces the metabolic flux through the fructose pathway, thereby mitigating the downstream pathological effects of excessive fructose consumption.

A notable example is the discovery of GS-1291269, a potent and neutral KHK inhibitor that incorporates an (R)-2-(trifluoromethyl)azetidine moiety.[8]

Quantitative Biological Data:

CompoundKHK IC₅₀ (nM)
GS-1291269 (analogue 22) Potent

Table 2: Inhibitory potency of a KHK inhibitor containing the this compound scaffold. While the exact IC50 for the final compound is not explicitly stated in the initial text, its analogues with the trifluoromethyl azetidine motif showed excellent potency.[8]

The development of these inhibitors highlights the successful application of the this compound scaffold in designing enzyme inhibitors with desirable pharmacokinetic properties.

Experimental Protocol: Ketohexokinase Inhibition Assay

This protocol describes a common biochemical assay to determine the inhibitory potency (IC₅₀) of a test compound against KHK.[10][11]

Objective: To determine the IC₅₀ value of a test compound for KHK inhibition.

Materials:

  • Recombinant human KHK.

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT).

  • Fructose (substrate).

  • ATP (co-substrate).

  • Test compound.

  • ADP detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • 384-well assay plates.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Enzyme Reaction: a. In a 384-well plate, add the test compound at various concentrations. b. Add recombinant KHK to each well. c. Initiate the enzymatic reaction by adding a mixture of fructose and ATP. d. Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection: a. Stop the enzymatic reaction and measure the amount of ADP produced using a suitable detection reagent (e.g., ADP-Glo™). The signal from the detection reagent is typically luminescence or fluorescence and is proportional to the amount of ADP produced.

  • Data Analysis: a. Plot the percentage of KHK inhibition (calculated relative to a no-inhibitor control) against the logarithm of the inhibitor concentration. b. Fit the data to a dose-response curve to determine the IC₅₀ value.

Integrin Antagonism: α4β7 Integrin Inhibitors

The α4β7 integrin is a key mediator of lymphocyte trafficking to the gastrointestinal tract and is a validated target for the treatment of inflammatory bowel disease (IBD).[12] While specific examples of this compound derivatives as potent α4β7 integrin antagonists with detailed biological data are still emerging in the public domain, this scaffold has been highlighted as a motif of interest in structure-activity relationship studies for this target.[3][13]

Mechanism of Action: α4β7 integrin antagonists block the interaction between the integrin on the surface of lymphocytes and its ligand, the mucosal addressin cell adhesion molecule-1 (MAdCAM-1), which is expressed on the endothelium of gut-associated lymphoid tissue.[14] This blockade prevents the migration of inflammatory cells into the gut, thereby reducing inflammation.

The exploration of this compound derivatives in this area is driven by the need for orally bioavailable small-molecule inhibitors to complement existing antibody-based therapies. The physicochemical properties imparted by this scaffold make it a promising candidate for achieving the desired pharmacokinetic and pharmacodynamic profile for an oral IBD therapeutic.

Emerging Areas of Biological Activity

While the roles of this compound derivatives in GPCR modulation and enzyme inhibition are becoming more established, their potential in other therapeutic areas is also under investigation.

  • Antimicrobial Activity: Azetidine-containing compounds have a long history as antimicrobial agents, most notably the β-lactam antibiotics. While research into the specific antimicrobial properties of this compound derivatives is still in its early stages, the unique electronic and steric properties of this scaffold could lead to the discovery of novel antibacterial or antifungal agents.[6][15]

  • Central Nervous System (CNS) Activity: The ability of the trifluoromethyl group to enhance lipophilicity and metabolic stability makes the this compound scaffold an attractive candidate for the development of CNS-active agents that can cross the blood-brain barrier. General azetidine derivatives have been explored for various CNS activities, including antidepressant and anxiolytic effects.[16][17]

Synthesis and Methodologies

The synthesis of 2-(trifluoromethyl)azetidines has been an area of active research, with several innovative methods being developed. A common strategy involves the intramolecular cyclization of γ-chloro-α-(trifluoromethyl)amines.[3] More recent approaches have utilized strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes to access a diverse range of substituted 2-(trifluoromethyl)azetidines.[13]

Synthesis_Workflow cluster_start Starting Materials cluster_methods Synthetic Strategies cluster_product Core Scaffold cluster_diversification Diversification Ethyl Trifluoroacetoacetate Ethyl Trifluoroacetoacetate Intramolecular Cyclization Intramolecular Cyclization Ethyl Trifluoroacetoacetate->Intramolecular Cyclization Multi-step conversion This compound This compound Intramolecular Cyclization->this compound Strain-Release Reactions Strain-Release Reactions Strain-Release Reactions->this compound Substitution at N1 Substitution at N1 This compound->Substitution at N1 Substitution at C3/C4 Substitution at C3/C4 This compound->Substitution at C3/C4

Caption: General synthetic workflow for this compound derivatives.

Conclusion and Future Perspectives

The this compound scaffold represents a powerful tool in the medicinal chemist's arsenal. Its ability to fine-tune the physicochemical properties of molecules has led to the successful development of potent and selective modulators of challenging biological targets, as exemplified by the TGR5 agonists and KHK inhibitors. The continued exploration of this versatile building block is expected to yield novel drug candidates across a range of therapeutic areas. Future research will likely focus on expanding the diversity of synthetic methods to access novel substitution patterns, further elucidating the structure-activity relationships for various biological targets, and advancing lead compounds into clinical development. The unique combination of conformational rigidity, modulated basicity, and enhanced metabolic stability ensures that this compound derivatives will remain a topic of significant interest in the pursuit of innovative medicines.

References

2-(Trifluoromethyl)azetidine: A Privileged Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the array of fluorinated motifs, the 2-(trifluoromethyl)azetidine scaffold has emerged as a particularly valuable building block. This guide provides an in-depth technical analysis of the this compound core, from its synthesis and physicochemical properties to its strategic application in drug discovery. We will explore the nuanced advantages this scaffold offers, including its role as a unique bioisostere, its impact on metabolic stability, and its ability to confer desirable conformational constraints. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of this increasingly important structural motif.

Introduction: The Rise of Fluorinated Scaffolds in Drug Design

The landscape of drug discovery is continually evolving, with an ever-present demand for molecules possessing enhanced potency, selectivity, and pharmacokinetic profiles. In this pursuit, the deliberate introduction of fluorine into organic molecules has proven to be a transformative strategy.

The Unique Role of Fluorine in Medicinal Chemistry

Fluorine's distinctive properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a powerful tool for modulating the characteristics of drug candidates.[1][2] Its introduction can influence a molecule's acidity/basicity, lipophilicity, and metabolic stability, often leading to significant improvements in its drug-like properties.

The Trifluoromethyl Group: A Key Bioisostere and Metabolic Blocker

The trifluoromethyl (-CF3) group, in particular, has found widespread use in medicinal chemistry.[3][4][5] It can serve as a bioisosteric replacement for a methyl group, but with profoundly different electronic properties. The strong electron-withdrawing nature of the -CF3 group can alter the reactivity and binding interactions of a molecule. Furthermore, the exceptional stability of the C-F bond makes the trifluoromethyl group highly resistant to metabolic degradation, a crucial attribute for enhancing a drug's half-life.[6][7][8]

Azetidines as sp³-Rich Scaffolds for Exploring New Chemical Space

In parallel with the rise of fluorine, there has been a growing emphasis on the use of sp³-rich scaffolds to create molecules with greater three-dimensionality.[9][10][11][12] Azetidines, four-membered nitrogen-containing heterocycles, are particularly attractive in this regard.[10][12][13] Their strained ring system imparts a degree of conformational rigidity, which can be advantageous for optimizing binding to biological targets.

The Emergence of this compound: A Synergy of Properties

The combination of a trifluoromethyl group and an azetidine ring in the form of this compound creates a scaffold with a unique and highly desirable set of properties.[14][15] The electron-withdrawing -CF3 group can lower the pKa of the azetidine nitrogen, which can be beneficial for reducing off-target effects associated with basic amines.[15] This synergy of properties makes this compound a compelling building block for the design of novel therapeutics.

Synthesis of this compound and its Derivatives

The growing interest in the this compound scaffold has spurred the development of various synthetic methodologies, including both racemic and asymmetric approaches.

Racemic and Diastereoselective Syntheses

Early approaches to 2-(trifluoromethyl)azetidines often relied on the cyclization of linear precursors containing a trifluoromethyl group. These methods, while effective, typically produce racemic mixtures that require subsequent resolution.

A more recent and versatile strategy involves the strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes.[14][15] These highly strained intermediates can be prepared and subsequently reacted with a variety of nucleophiles to afford substituted 2-(trifluoromethyl)azetidines. This method offers a modular approach to a range of derivatives.

Asymmetric Synthesis of Chiral 2-(Trifluoromethyl)azetidines

Given the importance of stereochemistry in drug action, the development of enantioselective syntheses of 2-(trifluoromethyl)azetidines has been a key focus.

One elegant approach involves the rearrangement of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines, which can be derived from enantiopure β-lactams.[16] This method allows for the stereocontrolled synthesis of highly functionalized 2-(trifluoromethyl)pyrrolidines via a ring-expansion reaction, highlighting the synthetic versatility of these azetidine intermediates.

Functionalization of the Azetidine Ring

The this compound scaffold can be further elaborated at the nitrogen atom or at the C-3 and C-4 positions of the ring, providing access to a diverse range of chemical space. Standard N-alkylation and N-acylation procedures are generally applicable, allowing for the introduction of various substituents.

Physicochemical and Pharmacokinetic Properties

The incorporation of the this compound scaffold into a molecule can have a profound impact on its physicochemical and pharmacokinetic properties.

Impact on Lipophilicity (logP) and Acidity/Basicity (pKa)

The trifluoromethyl group generally increases the lipophilicity of a molecule. However, the presence of the nitrogen atom in the azetidine ring provides a handle for modulating the overall logP. The electron-withdrawing nature of the -CF3 group at the 2-position significantly reduces the basicity of the azetidine nitrogen. For example, the pKa of azetidine is approximately 11.3, whereas the introduction of a trifluoromethyl group at the 2-position is expected to lower this value considerably.[17]

PropertyAzetidine (Parent)This compound (Predicted)
pKa ~11.36.0 - 7.0
logP -0.11.0 - 1.5

Table 1: Comparison of the predicted physicochemical properties of azetidine and this compound.

Conformational Analysis and Influence on Molecular Shape

The four-membered azetidine ring is not planar and exists in a puckered conformation. The presence of the sterically demanding trifluoromethyl group at the 2-position influences the ring's conformational preference, which can have a significant impact on how the molecule presents its substituents for interaction with a biological target. In some cases, the conformational constraints imposed by the azetidine ring can lead to an increase in binding affinity and selectivity. Peptides containing azetidine-2-carboxylic acid, a related structure, have been shown to be more flexible than their proline-containing counterparts.[18]

Metabolic Stability and Resistance to Degradation

One of the most significant advantages of the trifluoromethyl group is its ability to block metabolic oxidation.[6][7][8] By replacing a metabolically labile methyl or methylene group with a -CF3 group, the metabolic stability of a drug candidate can be dramatically improved, leading to a longer half-life and reduced clearance.[7]

Permeability and Bioavailability Considerations

The overall physicochemical profile of a molecule containing a this compound scaffold, including its lipophilicity, polarity, and hydrogen bonding capacity, will determine its permeability across biological membranes and its ultimate oral bioavailability. Careful tuning of these properties is essential for developing successful drug candidates.

The this compound Scaffold in Drug Design and Discovery

The unique combination of properties offered by the this compound scaffold makes it a valuable tool for addressing a range of challenges in drug design.

As a Bioisosteric Replacement for Common Functional Groups

The this compound moiety can be considered a bioisosteric replacement for a variety of other functional groups, including pyrrolidines, piperidines, and even some aromatic rings. This substitution can lead to improvements in potency, selectivity, and pharmacokinetic properties.

Case Studies and Therapeutic Applications

The this compound scaffold is beginning to appear in the patent literature and in medicinal chemistry publications across a range of therapeutic areas.

One notable example is the discovery of potent and orally bioavailable TGR5 (GPBAR1) agonists for the treatment of metabolic diseases.[19] In this work, a trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamide was identified as a key compound with promising in vivo efficacy.

Structure-Activity Relationship (SAR) Insights

The rigid nature of the azetidine ring and the defined exit vectors of its substituents make the this compound scaffold particularly amenable to SAR studies. The systematic modification of the substituents on the ring can provide clear insights into the structural requirements for optimal biological activity.

Experimental Protocols

Detailed Step-by-Step Synthesis of a Key this compound Intermediate

Synthesis of tert-Butyl (2R,3S)-3-phenyl-2-(trifluoromethyl)azetidine-1-carboxylate

This procedure is adapted from the work of Gicquel et al.[15]

  • To a solution of 2-phenyl-3-(trifluoromethyl)-1-azabicyclo[1.1.0]butane (1.0 eq) in ethyl acetate (0.1 M) under an argon atmosphere, add di-tert-butyl dicarbonate (2.0 eq) and 10% palladium on carbon (10 mol %). The azabicyclobutane starting material can be synthesized via the cyclopropanation of the corresponding 2H-azirine.

  • The reaction mixture is evacuated under reduced pressure and backfilled with argon. This process is repeated three times. This ensures an inert atmosphere for the hydrogenation reaction.

  • The reaction mixture is then evacuated again and backfilled with hydrogen gas (from a balloon).

  • The reaction is stirred vigorously at room temperature for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography or LC-MS.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound. The cis-stereochemistry of the product is a result of the syn-addition of hydrogen to the less hindered face of the azabicyclobutane.

Protocol for Assessing Metabolic Stability in vitro

Liver Microsomal Stability Assay

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Incubate the test compound (at a final concentration of 1 µM) with liver microsomes (e.g., human, rat, or mouse; 0.5 mg/mL) in a phosphate buffer (pH 7.4) containing NADPH (1 mM) at 37 °C. The NADPH is a required cofactor for many metabolic enzymes.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquots of the reaction mixture are taken and quenched with an equal volume of cold acetonitrile containing an internal standard. The acetonitrile precipitates the proteins, stopping the reaction.

  • The samples are centrifuged to pellet the precipitated protein, and the supernatant is analyzed by LC-MS/MS to quantify the amount of remaining parent compound.

  • The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life indicates greater metabolic stability.

Future Perspectives and Conclusion

The this compound scaffold is poised for continued growth in importance within the field of medicinal chemistry.

Emerging Synthetic Methodologies

The development of new and more efficient methods for the synthesis of enantiomerically pure and diversely substituted 2-(trifluoromethyl)azetidines will undoubtedly accelerate the adoption of this scaffold.

Untapped Potential in Various Therapeutic Areas

While the this compound motif has already shown promise in several therapeutic areas, there remains a vast and largely unexplored chemical space to be investigated. Its application in areas such as neuroscience, inflammation, and oncology is particularly promising.

Concluding Remarks on the Value of the Scaffold

Visualizations

G cluster_0 Core Advantages of the this compound Scaffold Trifluoromethyl Group Trifluoromethyl Group Synergistic Properties Synergistic Properties Trifluoromethyl Group->Synergistic Properties Metabolic Stability Electron-withdrawing Azetidine Ring Azetidine Ring Azetidine Ring->Synergistic Properties sp³-rich 3D structure Conformational Rigidity Improved Drug-like Profile Improved Drug-like Profile Synergistic Properties->Improved Drug-like Profile Enhanced Potency Better PK Properties Novel Chemical Space

Caption: Key advantages of the this compound scaffold.

G cluster_1 Synthetic Workflow: Strain-Release Approach 2H-Azirine 2H-Azirine Cyclopropanation Cyclopropanation 2H-Azirine->Cyclopropanation Azabicyclobutane Azabicyclobutane Cyclopropanation->Azabicyclobutane Strain-Release Ring Opening Strain-Release Ring Opening Azabicyclobutane->Strain-Release Ring Opening + Nucleophile Functionalized 2-(CF3)azetidine Functionalized 2-(CF3)azetidine Strain-Release Ring Opening->Functionalized 2-(CF3)azetidine

Caption: Synthetic workflow via strain-release of azabicyclobutanes.

References

The Strategic Incorporation of 2-(Trifluoromethyl)azetidine in Modern Drug Discovery: A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties and novel chemical space to drug candidates.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group at the 2-position of the azetidine ring further enhances its utility, offering a powerful tool to modulate potency, selectivity, metabolic stability, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(trifluoromethyl)azetidine analogs. We will explore the nuanced interplay between the conformational constraints of the azetidine ring and the profound electronic effects of the trifluoromethyl group, supported by quantitative data, detailed experimental protocols, and field-proven insights to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Introduction: The Rise of a Powerful Pharmacophore

The pharmaceutical industry's pursuit of novel chemical entities with improved "drug-like" properties has led to an increased focus on saturated heterocyclic scaffolds.[3] Azetidines, in particular, offer a unique combination of rigidity and three-dimensional character, which can lead to enhanced binding affinity and selectivity for their biological targets.[1] The introduction of a trifluoromethyl group, a common bioisostere for a methyl or ethyl group, brings a host of advantageous properties:

  • Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism, often prolonging the half-life of a drug.[3]

  • Enhanced Lipophilicity: The CF3 group can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

  • Modulation of Basicity: The electron-withdrawing nature of the trifluoromethyl group lowers the basicity (pKa) of the adjacent azetidine nitrogen. This can be crucial for reducing off-target effects, particularly those associated with interactions with aminergic G-protein coupled receptors (GPCRs).[3]

  • Favorable Conformational Effects: The steric bulk and electronic properties of the CF3 group can influence the puckering of the azetidine ring, pre-organizing the molecule for optimal interaction with its target.

This guide will delve into the practical application of these principles, using a case study of this compound analogs as ketohexokinase inhibitors to illustrate the power of this scaffold in generating potent and selective drug candidates.

Synthetic Strategies: Accessing the this compound Core

The synthesis of 2-(trifluoromethyl)azetidines has historically been challenging, but recent advances have made this valuable building block more accessible. A prevalent and effective method involves the strain-release reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. This approach allows for the diastereoselective synthesis of a variety of substituted 2-(trifluoromethyl)azetidines.[3]

A general synthetic workflow is depicted below:

Synthesis_Workflow start 2-(Trifluoromethyl)-2H-azirine cyclopropanation Diastereoselective Cyclopropanation start->cyclopropanation abb 2-(Trifluoromethyl)-1- azabicyclo[1.1.0]butane cyclopropanation->abb strain_release Strain-Release Ring Opening abb->strain_release chloroazetidine 3-Chloro-2-(trifluoromethyl)azetidine strain_release->chloroazetidine with Benzyl Chloroformate reduction Radical Reduction chloroazetidine->reduction with n-Bu3SnH/AIBN azetidine 2,3-Disubstituted This compound reduction->azetidine end Diverse Analogs azetidine->end

Caption: General synthetic workflow for this compound analogs.

Structure-Activity Relationship (SAR) Deep Dive: A Case Study on Ketohexokinase (KHK) Inhibitors

Ketohexokinase (KHK) is a key enzyme in fructose metabolism and has emerged as a promising target for the treatment of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[4] A recent study on the discovery of a neutral ketohexokinase inhibitor highlighted the successful application of the this compound scaffold.[4]

The following table summarizes the SAR of a series of pyrimidinopyrimidine-based KHK inhibitors, with a focus on the impact of substitutions on the azetidine ring.

CompoundR Group on Azetidine NitrogenKHK IC50 (nM)Predicted Human Liver Clearance (µL/min/10^6 cells)
Reference -CH2OH2.51.8
22 -CF32.05.3
23 Oxetane amine1.311.2
24 Sulfonamide1.516.4
25 Spirocyclic carbamate1.912.1

Data adapted from J. Med. Chem. 2022, 65, 18, 12286–12303.[4]

Analysis of SAR Data

The data reveals several key insights into the SAR of these this compound analogs:

  • Potency Enhancement: The introduction of the this compound moiety (compound 22 ) maintained excellent potency (IC50 = 2.0 nM) compared to the reference compound containing a hydroxymethyl-substituted azetidine (IC50 = 2.5 nM).[4] This demonstrates that the trifluoromethyl group is well-tolerated in the binding pocket and can even lead to a slight improvement in potency.

  • Impact on Physicochemical Properties: While the trifluoromethyl group in compound 22 resulted in a slight increase in predicted human liver clearance compared to the reference compound, it was still within an acceptable range for once-daily dosing.[4] This highlights the trade-offs that must be considered when incorporating fluorine, as improvements in potency and metabolic stability can sometimes be accompanied by changes in other pharmacokinetic parameters.

  • Exploration of Diverse Substituents: The study also explored other substituents on the azetidine nitrogen, such as oxetane amines, sulfonamides, and spirocyclic carbamates (compounds 23-25 ).[4] These modifications also resulted in highly potent inhibitors, showcasing the versatility of the this compound scaffold as a platform for further optimization. However, these analogs exhibited higher predicted clearance values, suggesting that the trifluoromethyl azetidine in compound 22 offered the best overall balance of potency and predicted pharmacokinetics in this series.[4]

The SAR can be visualized in the following diagram:

SAR_KHK_Inhibitors scaffold Pyrimidinopyrimidine Core (Anchors in ATP binding pocket) azetidine_moiety This compound Moiety (Fills lipophilic cleft) scaffold->azetidine_moiety Essential for Potency substituents Substituents on Azetidine-N (Modulate Potency & PK) azetidine_moiety->substituents potency potency substituents->potency High Potency: -CF3 -Oxetane amine -Sulfonamide -Spirocyclic carbamate clearance clearance substituents->clearance Lower Clearance: -CF3 (favorable) Higher Clearance: -Oxetane amine -Sulfonamide -Spirocyclic carbamate

Caption: Key SAR insights for this compound KHK inhibitors.

Experimental Protocols: A Guide to In Vitro Evaluation

The robust evaluation of SAR requires reliable and reproducible experimental protocols. Below are step-by-step methodologies for key assays relevant to the study of KHK inhibitors.

Ketohexokinase (KHK) Inhibition Assay (Luminescence-Based)

This protocol is adapted from a luminescence-based assay to quantify KHK activity by measuring the amount of ADP produced.

Materials:

  • Recombinant human KHK enzyme

  • Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 10 mM CaCl2, 10 mM KCl, 0.01% Triton X-100)

  • ATP solution

  • Fructose solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Then, dilute the compounds in Assay Buffer to the final desired concentrations.

  • Enzyme and Substrate Preparation: Prepare a solution of KHK enzyme in Assay Buffer. Prepare a solution of ATP and fructose in Assay Buffer.

  • Reaction Initiation: In a 384-well plate, add the test compound solution. Add the KHK enzyme solution to all wells except the negative control wells. Pre-incubate for 15 minutes at room temperature.

  • Start the Reaction: Initiate the enzymatic reaction by adding the ATP/fructose solution to all wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert the produced ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic equation.

Experimental Workflow Diagram

Experimental_Workflow start Start: Compound Synthesis compound_prep Compound Dilution Series in DMSO and Assay Buffer start->compound_prep assay_setup Assay Plate Setup (Compounds, Enzyme, Controls) compound_prep->assay_setup reaction_init Initiate Reaction with ATP/Fructose Substrate assay_setup->reaction_init incubation Incubate at 30°C for 60 min reaction_init->incubation adp_detection ADP Detection using ADP-Glo™ Reagent incubation->adp_detection luminescence_reading Read Luminescence adp_detection->luminescence_reading data_analysis Calculate % Inhibition and IC50 Values luminescence_reading->data_analysis end End: SAR Data data_analysis->end

Caption: Workflow for the in vitro KHK inhibition assay.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly valuable and versatile building block in modern drug discovery. As demonstrated through the case study of KHK inhibitors, the strategic incorporation of this moiety can lead to the development of potent and selective drug candidates with favorable pharmacokinetic properties. The continued exploration of novel synthetic methodologies to access a wider range of substituted this compound analogs will undoubtedly fuel the discovery of new therapeutics across a broad spectrum of diseases. The principles and experimental approaches outlined in this guide provide a solid foundation for researchers to effectively leverage the power of this unique pharmacophore in their own drug discovery programs.

References

Introduction: Bridging Structure and Function in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for 2-(Trifluoromethyl)azetidine

In the landscape of modern medicinal chemistry, the strategic design of novel therapeutic agents hinges on a deep understanding of molecular structure and its influence on physicochemical and biological properties. Small nitrogen-containing heterocycles are privileged scaffolds in this endeavor, with the four-membered azetidine ring being a particularly valuable motif.[1][2] Its strained ring system imparts a unique three-dimensional character to molecules, which can be exploited to fine-tune binding interactions with biological targets.[3]

Parallel to the architectural importance of the scaffold, the incorporation of fluorine atoms, particularly in the form of the trifluoromethyl (-CF3) group, has become a cornerstone of rational drug design.[4] The -CF3 group can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, properties critical for transforming a promising compound into a viable drug candidate.[5][6] The convergence of these two structural features in this compound presents a molecule of significant interest, with potential applications ranging from neuroscience to metabolic diseases.[2][7]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application of quantum chemical calculations to elucidate the intrinsic properties of this compound. By leveraging the predictive power of computational chemistry, we can move beyond static structural representations to a dynamic understanding of the molecule's electronic landscape, reactivity, and potential behavior in a biological milieu. This guide provides both the theoretical underpinnings and practical, step-by-step protocols for these calculations, emphasizing the causality behind methodological choices to ensure scientific rigor and trustworthiness.

Part 1: Theoretical Foundations for Molecular Modeling

A robust computational analysis begins with the selection of an appropriate theoretical framework. For a molecule like this compound, a balance between computational accuracy and cost is essential.

The Workhorse of Computational Chemistry: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the most widely used quantum chemical method for studying systems of pharmaceutical relevance.[8][9] Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density, a more computationally tractable approach. The accuracy of a DFT calculation is critically dependent on the chosen exchange-correlation (XC) functional, which approximates the complex many-body electronic interactions.

For fluorinated organic compounds, a careful selection of the functional is paramount. Commonly employed and benchmarked functionals include:

  • B3LYP: A hybrid functional that mixes Hartree-Fock exchange with DFT exchange and correlation. It is a popular, all-purpose functional that often provides a good balance of accuracy and efficiency.[10][11]

  • PBE0: Another hybrid functional that often yields high accuracy for thermochemistry and reaction barriers.[12]

  • M06-2X: A meta-hybrid GGA functional that performs well for non-covalent interactions, which can be important for studying potential intermolecular interactions.[13]

The choice of a basis set is equally critical. A basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing electronegative atoms like fluorine, it is crucial to use basis sets that can adequately describe the electron distribution, including polarization and diffuse functions. The Pople-style 6-311++G(d,p) basis set is a robust choice, providing a triple-split valence description with diffuse functions (++) for anions and Rydberg states, and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.[14]

Probing Reactivity: Conceptual Density Functional Theory (CDFT)

Conceptual DFT provides a framework for quantifying chemical reactivity through a set of well-defined descriptors derived from the change in energy with respect to the number of electrons.[15][16] These descriptors translate complex electronic structure data into intuitive chemical concepts.[17]

Global Reactivity Descriptors:

  • Electronegativity (χ): The negative of the chemical potential, it measures the tendency of a molecule to attract electrons.

  • Chemical Hardness (η): Measures the resistance to a change in electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness.

  • Global Softness (S): The reciprocal of hardness, indicating how easily the electron density can be deformed.

  • Electrophilicity Index (ω): Quantifies the energy stabilization when a system acquires additional electronic charge from the environment.[18]

Local Reactivity Descriptors:

  • Fukui Function (f(r)): This is the cornerstone of local reactivity in CDFT. It indicates the change in electron density at a specific point when an electron is added to or removed from the system. It allows for the identification of the most reactive sites for:

    • Nucleophilic attack (f+(r)): Where an incoming nucleophile is most likely to attack.

    • Electrophilic attack (f-(r)): Where an incoming electrophile is most likely to attack.

    • Radical attack (f0(r)): The preferred site for radical reactions.[19]

A Chemist's View of Bonding: Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar Lewis structures of classical chemistry (i.e., bonds, lone pairs, and core orbitals).[20][21] This method is invaluable for quantifying:

  • Atomic Charges: Providing a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis.[10]

  • Hybridization and Bond Strength: Describing the composition of bonding orbitals.

  • Hyperconjugative Interactions: Quantifying the stabilizing interactions between filled (donor) and empty (acceptor) orbitals, which can reveal subtle electronic effects influencing structure and reactivity.[22][23]

Part 2: A Practical Guide to the Computational Workflow

This section outlines a detailed, step-by-step protocol for performing a comprehensive quantum chemical analysis of this compound using the Gaussian suite of programs, a widely used software package in computational chemistry.[24][25]

Workflow Overview

The overall computational strategy involves a sequential process, where the output of one step serves as the input for the next, ensuring a logical and self-validating progression.

G Build Build 3D Structure (GaussView) PreOpt Pre-optimization (Molecular Mechanics) Build->PreOpt Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) PreOpt->Opt Freq Frequency Analysis Opt->Freq NBO NBO Analysis Freq->NBO CDFT Conceptual DFT (Reactivity Descriptors) Freq->CDFT pKa pKa Calculation (Thermodynamic Cycle) Freq->pKa Spectra IR Spectrum Simulation Freq->Spectra caption Computational Workflow Diagram

Caption: A high-level overview of the computational workflow.

Protocol 1: Geometry Optimization and Frequency Analysis

The foundational step of any quantum chemical study is to find the lowest energy structure of the molecule.

  • Build the Molecule: Using a graphical interface like GaussView, construct the this compound molecule.[26] Ensure the correct connectivity and stereochemistry. Perform a preliminary "clean-up" using molecular mechanics to obtain a reasonable starting geometry.

  • Set Up the Gaussian Input File: Create an input file (.com or .gjf). The "route section" (the line starting with #) specifies the calculation type. For an optimization and subsequent frequency calculation in a solvent, it would look like this: #p Opt Freq B3LYP/6-311++G(d,p) SCRF=(CPCM,Solvent=Water)

    • #p: Prints extra output.

    • Opt: Requests a geometry optimization.

    • Freq: Requests a frequency calculation on the optimized geometry.

    • B3LYP/6-311++G(d,p): Specifies the chosen DFT functional and basis set.

    • SCRF=(CPCM,Solvent=Water): Applies the Conductor-like Polarizable Continuum Model (CPCM) to simulate the effects of water as a solvent.[14]

  • Define Molecular Specification: Below the route section, provide a title, and then specify the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state). Finally, input the atomic coordinates from the structure you built.

  • Execute the Calculation: Submit the input file to Gaussian.[27]

  • Validate the Optimization: Once the calculation is complete, open the output (.log or .out) file.

    • Confirm Convergence: Search for "Optimization completed."

    • Check for Imaginary Frequencies: In the frequency analysis section, ensure there are no negative (imaginary) frequencies. A single imaginary frequency indicates a transition state, not a minimum energy structure. The absence of imaginary frequencies confirms the geometry is a true local minimum.[25]

Protocol 2: Electronic Structure and Reactivity Analysis

Using the optimized geometry from the previous step, we can now calculate the electronic properties.

  • Natural Bond Orbital (NBO) Analysis: Add Pop=NBO to the route section of a new input file using the optimized coordinates. This will perform an NBO analysis. The output will contain detailed information on atomic charges, orbital hybridizations, and donor-acceptor interactions.

  • Conceptual DFT Descriptors: To calculate the global reactivity descriptors, you need the energies of the neutral molecule (N), its cation (N-1), and its anion (N+1).

    • Perform single-point energy calculations (without the Opt keyword) on the optimized geometry for the neutral molecule, the cation (charge=1, multiplicity=2), and the anion (charge=-1, multiplicity=2).

    • The Ionization Potential (IP) is calculated as E(N-1) - E(N).

    • The Electron Affinity (EA) is calculated as E(N) - E(N+1).

    • From IP and EA, the global descriptors can be calculated using the following finite difference approximations:

      • Electronegativity (χ) ≈ (IP + EA) / 2

      • Hardness (η) ≈ (IP - EA)

  • Fukui Functions: The calculation of Fukui functions requires the electron densities (often represented by the HOMO and LUMO for qualitative analysis) of the N, N-1, and N+1 electron systems. Condensed Fukui functions, which assign a value to each atom, can be derived from the differences in atomic charges between the neutral and ionic states.

Protocol 3: pKa Prediction

The pKa of the azetidine nitrogen is a critical parameter for drug development. Computational prediction requires a thermodynamic cycle, most commonly an isodesmic reaction or the direct method involving the Gibbs free energies of the protonated and deprotonated species in solution.

  • Optimize Structures: Perform geometry optimizations and frequency calculations (as in Protocol 1) for both the neutral this compound and its protonated form (cationic, charge=1) in the desired solvent (e.g., water).

  • Calculate Gibbs Free Energies: From the output files, extract the Gibbs free energy in solution (often labeled "Sum of electronic and thermal Free Energies" within the CPCM output) for both the neutral (G_base) and protonated (G_acid) forms.

  • Apply the Thermodynamic Equation: The pKa can be calculated using the following equation: pKa = (G_acid - G_base + G_H+) / (2.303 * RT)

    • Where G_H+ is the Gibbs free energy of the proton in the solvent, a value that has been calculated and tabulated for various computational methods and solvents. R is the gas constant and T is the temperature.

Part 3: Data Presentation and Interpretation

The true value of quantum chemical calculations lies in the interpretation of the generated data to derive chemically meaningful insights.

Molecular Geometry and the Influence of the -CF3 Group

The geometry optimization provides the most stable 3D structure of the molecule. Key parameters should be tabulated for clarity.

ParameterCalculated Value (Å or °)Comparison/Comment
C-N Bond LengthsValueCompare to unsubstituted azetidine to see the inductive effect.
C-C Bond LengthsValue
C-F Bond Lengths~1.34 ÅTypical C(sp3)-F bond length.[10]
Ring Pucker AngleValueThe -CF3 group can influence the puckering of the azetidine ring.
C-C-N Bond AnglesValueStrain in the four-membered ring is evident in these angles.

Note: The values in this table are placeholders and would be populated with the actual output from a DFT calculation.

The presence of the highly electronegative -CF3 group is expected to shorten adjacent C-C and C-N bonds due to a strong inductive (-I) effect.[5] This electronic pull also influences the conformation of the azetidine ring.

Electronic Landscape: Charges, Orbitals, and Bonds

NBO and Frontier Molecular Orbital (FMO) analyses reveal the electronic character of the molecule.

G cluster_nbo NBO Analysis cluster_fmo FMO Analysis cluster_reactivity Reactivity Implications NBO_Charges NBO Charges N: -0.65 C(CF3): +0.20 F: -0.25 Reactivity Key Insights Nitrogen is nucleophilic (lone pair in HOMO) -CF3 group is electron-withdrawing NBO_Charges->Reactivity FMO Frontier Orbitals HOMO: -7.5 eV LUMO: +1.2 eV Gap: 8.7 eV FMO->Reactivity caption Analysis of Electronic Properties

Caption: Relationship between calculated electronic properties and reactivity.

Key Insights from Electronic Analysis:

  • NBO Charges: The NBO analysis will likely show a significant negative charge on the nitrogen atom due to its lone pair, and a positive charge on the carbon attached to the -CF3 group. The fluorine atoms will carry a partial negative charge. This confirms the strong electron-withdrawing nature of the trifluoromethyl group.[28]

  • Frontier Orbitals: The Highest Occupied Molecular Orbital (HOMO) is expected to be localized primarily on the azetidine nitrogen's lone pair, identifying it as the principal site for electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) may have significant contributions from the C-F antibonding orbitals. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability.[10]

Predicted Reactivity and Physicochemical Properties

The calculated descriptors provide a quantitative basis for predicting the molecule's behavior.

DescriptorCalculated ValueInterpretation
Global Descriptors
Ionization Potential (IP)Value (eV)Energy required to remove an electron.
Electron Affinity (EA)Value (eV)Energy released upon adding an electron.
Hardness (η)Value (eV)High value indicates high stability and low reactivity.
Electrophilicity (ω)Value (eV)Moderate value suggests susceptibility to nucleophilic attack.
Local Descriptors
Fukui (f-) on NitrogenHighest ValueConfirms N as the primary site for electrophilic attack.
Physicochemical Properties
Calculated pKaValueThe electron-withdrawing -CF3 group will lower the basicity of the nitrogen, resulting in a lower pKa compared to unsubstituted azetidine.[29]

Note: The values in this table are placeholders and would be populated with the actual output from the calculations.

The results will quantitatively demonstrate that the nitrogen atom is the most basic and nucleophilic center in the molecule. The Conceptual DFT analysis provides a nuanced view, confirming this while also highlighting the electrophilic character induced at the carbon bearing the -CF3 group. The predicted pKa is a crucial parameter for understanding the molecule's ionization state at physiological pH, which directly impacts its solubility, membrane permeability, and potential interactions with ionic residues in a protein binding pocket.[30][31]

Conclusion: From In Silico to In Vivo

Quantum chemical calculations provide an indispensable toolkit for the modern drug discovery professional. As demonstrated with this compound, these methods allow for a detailed, bottom-up characterization of a molecule's intrinsic properties before a single gram is synthesized. The computational protocols outlined in this guide enable the prediction of geometry, electronic structure, reactivity, and key physicochemical parameters like pKa.

The insights gained—the electron-withdrawing power of the -CF3 group, its influence on the azetidine ring's basicity, and the precise identification of reactive sites—are not merely academic. They form a predictive foundation for understanding how this molecule will behave. This knowledge can guide synthetic efforts, inform the design of analogs with modulated properties, and provide a rationale for observed structure-activity relationships. By integrating these powerful computational techniques into the research workflow, scientists can accelerate the discovery and development of next-generation therapeutics with greater efficiency and insight.

References

conformational analysis of the 2-(Trifluoromethyl)azetidine ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Conformational Analysis of the 2-(Trifluoromethyl)azetidine Ring

Authored by: A Senior Application Scientist

Abstract

The azetidine ring, a four-membered saturated heterocycle, is a privileged scaffold in modern medicinal chemistry. Its incorporation into drug candidates often imparts favorable physicochemical properties, including improved metabolic stability and aqueous solubility. The introduction of a trifluoromethyl (CF₃) group, a potent bioisostere for the methyl group, further modulates these properties through its unique steric and electronic character. However, the conformational behavior of the resulting this compound moiety is complex and profoundly influences its interaction with biological targets. This guide provides a comprehensive, in-depth analysis of the conformational landscape of this critical building block, detailing the theoretical underpinnings and the practical experimental and computational workflows required for its rigorous characterization.

The Azetidine Scaffold: A Conformational Dichotomy

Unlike its planar cyclobutane counterpart, the azetidine ring is not flat. It adopts a puckered conformation to alleviate torsional strain. This puckering is not static but exists as a dynamic equilibrium between two "envelope" or "half-chair" conformations. The transition between these states occurs via a higher-energy planar transition state. The conformation can be described by a puckering amplitude (q) and a phase angle (φ).

The nitrogen atom in the ring introduces an additional layer of complexity. It can undergo pyramidal inversion, creating two distinct invertomers. The energy barrier for this inversion is influenced by the substituent on the nitrogen. For N-H or N-alkyl azetidines, this inversion is typically rapid on the NMR timescale at room temperature. The substituent at the nitrogen can exist in either a pseudo-axial or pseudo-equatorial position relative to the ring's pucker. The interplay between ring pucker and nitrogen inversion defines the overall conformational landscape.

The Trifluoromethyl Group: A Unique Conformational Driver

The CF₃ group is significantly more than just a sterically demanding substituent. Its influence is twofold:

  • Steric Effects: With an A-value of approximately 2.1-2.4 kcal/mol, the CF₃ group is substantially larger than a methyl group (A-value ~1.7 kcal/mol) and has a strong preference for the sterically less hindered equatorial position in cyclic systems. In the this compound ring, this steric demand will heavily favor a conformation that places the CF₃ group in a pseudo-equatorial orientation to minimize 1,3-diaxial interactions.

  • Electronic Effects (The Gauche Effect): The CF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This creates a significant dipole moment along the C-CF₃ bond. A stereoelectronic phenomenon known as the gauche effect can become a significant factor. This effect describes the tendency of a molecule to adopt a conformation where a group with high electronegativity is gauche (a 60° dihedral angle) to another electronegative group or a lone pair. In the context of this compound, an attractive gauche interaction can occur between the electron-deficient C-CF₃ bond and the lone pair of the nitrogen atom. This can stabilize a conformer that might otherwise be sterically disfavored.

The final observed conformation is a delicate balance between minimizing steric strain (favoring equatorial CF₃) and satisfying stereoelectronic preferences (potentially favoring a gauche interaction).

Methodologies for Conformational Analysis

A multi-pronged approach combining experimental spectroscopy and computational chemistry is required for a definitive conformational assignment.

Experimental Techniques

NMR is the most powerful technique for studying the solution-state conformation and dynamics of the azetidine ring.

  • ¹H NMR - Vicinal Coupling Constants (³JHH): The magnitude of the three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus equation. By measuring the coupling constants between protons at C2, C3, and C4, one can deduce the ring's pucker and the pseudo-axial or pseudo-equatorial disposition of the substituents. For azetidines, it's generally observed that J(cis) values are larger than J(trans) values.[1]

  • ¹⁹F NMR: The trifluoromethyl group provides a sensitive NMR probe. ¹⁹F NMR can reveal the presence of multiple conformers if their exchange rate is slow on the NMR timescale. Furthermore, coupling between ¹⁹F and nearby protons (e.g., ³J(H,F)) can provide additional dihedral angle constraints.

  • Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY, ROESY) detect through-space interactions between protons that are close to each other (< 5 Å).[1] Observing an NOE between the C2 proton and a proton on the same face of the ring (e.g., a cis-C4 proton) can confirm their relative stereochemistry and provide strong evidence for a specific puckered conformation.

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2] Ensure the sample is free of particulate matter.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Tune and lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[2]

  • 1D ¹H Spectrum Acquisition: Acquire a standard ¹H spectrum with sufficient signal-to-noise. Process the spectrum (Fourier transform, phase correction, baseline correction) and carefully integrate all signals.

  • Signal Assignment: Use chemical shift knowledge, multiplicities, and 2D experiments (e.g., COSY) to assign all proton resonances.

  • Coupling Constant Measurement: Use the instrument's software to accurately measure the ³JHH values for the ring protons. Compare cis and trans coupling constants to infer the dominant ring pucker.

  • 2D NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time appropriate for a small molecule (typically 300-800 ms).

  • NOESY Analysis: Process the 2D spectrum. Look for cross-peaks that indicate spatial proximity. A strong NOE between H2 and a cis-H4 proton, for example, would support a conformation where these protons are on the same face of the ring.

Single-crystal X-ray diffraction provides an unambiguous determination of the molecule's structure in the solid state.[3][4][5][6] This technique yields precise bond lengths, bond angles, and torsional angles, offering a static, high-resolution snapshot of the lowest energy conformation in the crystal lattice.

Causality & Limitations: While definitive, the solid-state structure may not perfectly represent the conformational equilibrium present in solution. Crystal packing forces can favor a single conformer, whereas in solution, the molecule may exist as a dynamic mixture. However, the crystal structure often represents the global minimum energy conformer and serves as an essential validation benchmark for computational models.

Computational Chemistry

Computational modeling is indispensable for mapping the potential energy surface and understanding the relative stabilities of different conformers.

  • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to perform geometry optimizations and frequency calculations for all possible conformers (e.g., CF₃-equatorial vs. CF₃-axial). This allows for the precise calculation of their relative energies (ΔE) and Boltzmann populations at a given temperature.

  • Molecular Dynamics (MD): MD simulations model the movement of atoms over time in a simulated solvent environment. This technique provides insight into the dynamic transitions between conformers and the time-averaged conformational preferences in solution.

  • Structure Building: Construct the 3D structures of the possible conformers (e.g., two ring puckers, each with the CF₃ group in pseudo-axial and pseudo-equatorial positions) using a molecular builder.

  • Initial Optimization: Perform an initial geometry optimization with a computationally inexpensive method (e.g., PM7 semi-empirical or a small basis set DFT).

  • High-Level Optimization & Frequency: Perform a full geometry optimization on each conformer using a robust DFT functional and basis set (e.g., B3LYP/6-31G* or ωB97X-D/def2-SVP). A solvent model (e.g., PCM or SMD) should be included to simulate solution-phase conditions. Follow this with a frequency calculation at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to obtain Gibbs free energies.

  • Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of the conformers. The relative population of two conformers at equilibrium can be calculated using the equation: ΔG = -RT ln(Keq).

  • Validation: Compare the computed results with experimental data. For example, the calculated dihedral angles can be used to predict ³JHH values via a Karplus equation for comparison with the experimental NMR data.

Integrated Analysis and Data Presentation

Diagram: Conformational Equilibrium

G Conf1 Puckered Conformer 1 (CF₃ pseudo-equatorial) Conf2 Puckered Conformer 2 (CF₃ pseudo-axial) Conf1->Conf2 caption Fig. 1: Dynamic equilibrium between the two primary ring puckers.

Caption: Fig. 1: Dynamic equilibrium between the two primary ring puckers.

Diagram: Integrated Workflow

G cluster_workflow Integrated Conformational Analysis Workflow Start Start: 2-(CF₃)Azetidine Synthesis NMR Experimental Analysis: NMR (¹H, ¹⁹F, NOESY) Start->NMR XRay Solid-State Analysis: X-Ray Crystallography (if crystal obtained) Start->XRay Comp Computational Modeling: DFT Energy Calculations Start->Comp Analysis Data Synthesis & Correlation NMR->Analysis XRay->Analysis Comp->Analysis Conclusion Final Conformational Assignment Analysis->Conclusion caption Fig. 2: Workflow for comprehensive conformational analysis.

Caption: Fig. 2: Workflow for comprehensive conformational analysis.

Data Summary Table

The final analysis should synthesize all data into a clear, comparative table.

ParameterConformer A (CF₃ equatorial)Conformer B (CF₃ axial)Experimental
Computed Rel. Energy (ΔG) 0.0 kcal/mol (major)+2.5 kcal/mol (minor)-
Predicted Population (298K) ~98%~2%-
³J(H2ax, H3ax) ~8.5 Hz~2.0 Hz8.2 Hz
³J(H2ax, H3eq) ~3.0 Hz~5.0 Hz3.1 Hz
Key NOE Contact H2ax ↔ H4axH2eq ↔ H3ax/eqH2 ↔ H4 (cis)

Table 1: Hypothetical integrated data summary. The strong correlation between computed data for Conformer A and the experimental NMR values would confirm it as the dominant solution-state structure.

Implications for Drug Design

Understanding the conformational preference of the this compound ring is not merely an academic exercise. It has profound implications for rational drug design:

  • Vectorial Display of Substituents: The pseudo-equatorial or pseudo-axial orientation of the CF₃ group dictates its projection into 3D space. This vector is critical for its interaction with a protein binding pocket. A molecule designed with the assumption of an equatorial CF₃ group may fail to bind if an axial conformation is unexpectedly preferred.

  • Basicity (pKa) Modulation: The proximity of the electron-withdrawing CF₃ group to the nitrogen lone pair can influence the amine's basicity (pKa).[7] This effect is conformation-dependent and impacts the molecule's ionization state at physiological pH, affecting solubility, cell permeability, and off-target ion channel interactions.

  • Dipole Moment: The conformation determines the overall molecular dipole moment, which influences solubility and interactions with polar residues in a binding site.

Conclusion

The conformational analysis of the this compound ring is a complex but critical task for its effective application in drug discovery. The steric bulk of the CF₃ group strongly favors a pseudo-equatorial position to minimize unfavorable 1,3-diaxial interactions. This preference is typically the dominant conformational driver. A rigorous analysis, however, must employ an integrated strategy, leveraging the solution-state detail of NMR spectroscopy, the solid-state certainty of X-ray crystallography, and the energetic and dynamic insights from computational chemistry. By combining these techniques, researchers can confidently define the three-dimensional structure of this valuable scaffold, enabling more precise and successful structure-based drug design.

References

Unlocking New Therapeutic Avenues: A Guide to the Potential Therapeutic Targets of 2-(Trifluoromethyl)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the 2-(Trifluoromethyl)azetidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with optimized pharmacological properties is relentless. The this compound scaffold has emerged as a privileged structure, strategically combining the benefits of a strained four-membered azetidine ring with the potent electronic influence of a trifluoromethyl (CF3) group.[1][2][3] The azetidine ring imparts a degree of molecular rigidity, offering a defined three-dimensional vector for substituent placement, which is invaluable for precise structure-activity relationship (SAR) studies.[3][4]

The incorporation of the CF3 group, a bioisostere for an isopropyl group, is a well-established strategy to enhance key drug-like properties.[5] Its strong electron-withdrawing nature can significantly lower the basicity (pKa) of the proximal azetidine nitrogen, a feature that often mitigates off-target effects associated with promiscuous amine interactions, such as hERG channel inhibition or phospholipidosis.[1][6] Furthermore, the CF3 group frequently improves metabolic stability by blocking potential sites of oxidative metabolism and enhances membrane permeability and binding affinity through increased lipophilicity.[4][7][8] This guide provides an in-depth exploration of the validated and potential therapeutic targets for this promising class of compounds, supported by actionable experimental protocols and mechanistic insights.

Part 1: Identified Therapeutic Targets and Mechanisms of Action

Our analysis of the current literature and preclinical data reveals that this compound derivatives have demonstrated significant activity against several key therapeutic targets, primarily in the realms of metabolic and inflammatory diseases.

Takeda G-protein Coupled Receptor 5 (TGR5) Agonism for Metabolic Disorders

TGR5, also known as G-protein-coupled bile acid receptor 1 (GPBAR1), is a critical regulator of energy homeostasis. Located on the cell surface of enteroendocrine L-cells, its activation by agonists leads to the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone that enhances insulin secretion and improves glucose tolerance.[9] This makes TGR5 a highly attractive target for the treatment of type 2 diabetes and related metabolic syndromes.

A series of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides has been identified as potent, orally bioavailable TGR5 agonists.[9] The azetidine scaffold served as a rigid core to orient the pyrimidine and carboxamide moieties for optimal receptor engagement.

Mechanistic Pathway: TGR5-Mediated GLP-1 Secretion

The binding of a this compound agonist to TGR5 initiates a canonical Gαs-protein signaling cascade.

TGR5_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TGR5 TGR5 Receptor Gs Gαs Protein TGR5->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates PKA PKA cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates GLP1 GLP-1 Vesicle Exocytosis PKA->GLP1 Promotes Proglucagon Proglucagon Gene Transcription CREB->Proglucagon Activates Agonist Azetidine Agonist Agonist->TGR5 Binds

Caption: TGR5 agonist signaling cascade leading to GLP-1 secretion.

Free Fatty Acid Receptor 2 (FFA2) Antagonism for Inflammatory Conditions

Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is a G-protein coupled receptor activated by short-chain fatty acids (SCFAs) like acetate and propionate. It is highly expressed on neutrophils and other immune cells. FFA2 activation is implicated in mediating inflammatory responses, and its antagonism is being explored as a therapeutic strategy for conditions such as inflammatory bowel disease.[10]

Notably, the compound GLPG0974, which features a 2-methyl-azetidine core, was developed as a potent and selective FFA2 antagonist that progressed to clinical trials.[10] While the substituent at the 2-position is methyl rather than trifluoromethyl, this work provides a strong validation for the azetidine scaffold in targeting FFA2. The principles of using the rigid azetidine core to correctly position pharmacophoric elements for receptor interaction are directly translatable to this compound derivatives.

Quantitative Data: Potency of Azetidine-based FFA2 Antagonist

CompoundTargetAssay TypePotency (IC50)Reference
GLPG0974Human FFA2Calcium Flux110 nM[10]
GLPG0974Human FFA2Neutrophil Migration80 nM[10]
Emerging & Potential Targets

The unique stereoelectronic properties of the this compound scaffold suggest its utility across a broader range of targets.

  • GABA Uptake Inhibitors: Azetidine derivatives have been investigated as inhibitors of gamma-aminobutyric acid (GABA) uptake, indicating potential applications in treating neurological and psychiatric disorders where GABAergic neurotransmission is dysregulated.[4] The CF3 group could modulate binding affinity and selectivity for GABA transporters (GATs).

  • Anticancer Agents: While less explored for the 2-CF3 substituted series, the broader azetidine class, particularly azetidin-2-ones, are known to function as anticancer agents by targeting tubulin polymerization.[11] This provides a rationale for screening this compound libraries against cancer cell lines and in tubulin polymerization assays.

  • Enzyme Inhibition: The strained azetidine ring can act as a valuable scaffold for designing enzyme inhibitors. For instance, azetidine derivatives have been explored as inhibitors of N-ribosyl hydrolases and ketohexokinase.[1][12] The CF3 group can form specific interactions within an enzyme's active site, potentially enhancing potency and selectivity.

Part 2: Experimental Validation Workflows and Protocols

A rigorous and well-designed experimental cascade is essential to validate therapeutic targets and advance lead candidates. The protocols described below are designed to be self-validating through the inclusion of appropriate controls and orthogonal assays.

Workflow for Target Identification and Validation

A logical progression from high-throughput screening to in-vivo proof-of-concept is critical. This workflow ensures that resources are focused on the most promising candidates.

HTS_Workflow A Primary HTS (e.g., TGR5 Reporter Assay) B Dose-Response & Potency (EC50/IC50 Determination) A->B Active Hits C Secondary / Orthogonal Assay (e.g., cAMP Measurement) B->C Potent Hits D Selectivity Panel (Screen against related receptors) C->D Confirmed Hits E In Vitro ADME (Metabolic Stability, Permeability) D->E Selective Hits F In Vivo PK Study (Bioavailability, Half-life) E->F Drug-like Hits G In Vivo Efficacy Model (e.g., Oral Glucose Tolerance Test) F->G Hits with good PK H Lead Optimization G->H Proof-of-Concept

Caption: A typical drug discovery workflow for hit validation.

Detailed Experimental Protocol: TGR5 Cellular Reporter Assay

This protocol describes a robust, cell-based luciferase reporter assay for identifying and characterizing TGR5 agonists from a library of this compound derivatives.

Objective: To quantify the activation of the TGR5 receptor by test compounds through a downstream reporter gene.

Principle: HEK293 cells are engineered to stably express the human TGR5 receptor and a luciferase reporter gene under the control of a cAMP Response Element (CRE) promoter. TGR5 activation increases intracellular cAMP, which drives luciferase expression. The resulting luminescence is proportional to receptor activation.

Reagents and Materials:

  • HEK293/TGR5/CRE-Luciferase stable cell line

  • DMEM, high glucose, supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418, Hygromycin B)

  • Test Compounds: this compound derivatives dissolved in 100% DMSO to create 10 mM stock solutions

  • Positive Control: Lithocholic acid (LCA) or other known TGR5 agonist

  • Vehicle Control: 100% DMSO

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Luciferase Assay Reagent (e.g., Bright-Glo™ or ONE-Glo™)

  • Solid white, 384-well microplates, sterile, tissue-culture treated

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture the HEK293/TGR5/CRE-Luciferase cells in T-175 flasks at 37°C, 5% CO2.

    • Causality Check: Maintain cells under antibiotic selection to ensure stable expression of the receptor and reporter.

    • Harvest cells at 80-90% confluency using Trypsin-EDTA.

    • Resuspend cells in fresh culture medium and perform a cell count.

    • Dilute the cell suspension to a final concentration of 200,000 cells/mL.

    • Dispense 25 µL of the cell suspension (5,000 cells) into each well of a 384-well plate.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO2.

  • Compound Preparation and Addition:

    • Prepare a dose-response plate for test compounds and controls. Perform serial dilutions of the 10 mM stock solutions in 100% DMSO.

    • Further dilute these intermediate plates in Assay Buffer to achieve the final desired concentrations with a constant DMSO concentration (typically ≤0.5%).

    • Causality Check: Keeping the final DMSO concentration constant and low is critical to prevent solvent-induced artifacts.

    • Remove the culture medium from the cell plate and add 25 µL of Assay Buffer.

    • Add 5 µL of the diluted compound or control solutions to the appropriate wells.

  • Incubation and Signal Detection:

    • Incubate the plate for 4-6 hours at 37°C, 5% CO2.

    • Causality Check: This incubation period is optimized to allow for sufficient transcription and translation of the luciferase enzyme following receptor activation.

    • Equilibrate the plate and the Luciferase Assay Reagent to room temperature.

    • Add 30 µL of the Luciferase Assay Reagent to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.

    • Read the luminescence signal on a compatible plate reader.

  • Data Analysis:

    • Normalize the data: Set the average signal from vehicle control wells as 0% activation and the average signal from a maximal concentration of the positive control as 100% activation.

    • Plot the normalized response versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (concentration for 50% maximal effect) and Emax (maximal effect) for each compound.

Part 3: Concluding Remarks and Future Directions

The this compound scaffold represents a compelling starting point for the discovery of novel therapeutics. Its inherent properties—conformational rigidity and the advantageous electronic effects of the trifluoromethyl group—provide a solid foundation for designing potent, selective, and metabolically robust drug candidates.[1][4][7] The validated activity at TGR5 and the strong preclinical rationale for targeting FFA2 highlight immediate opportunities in metabolic and inflammatory diseases.[9][10]

Future research should focus on expanding the biological target space for this scaffold. Systematic screening against diverse target classes, including kinases, proteases, and ion channels, is warranted. Furthermore, advancements in synthetic chemistry that allow for the divergent and stereocontrolled functionalization of the azetidine ring will be crucial for building sophisticated libraries and accelerating SAR exploration.[1][2][13] By combining rational design with robust experimental validation, the full therapeutic potential of this compound derivatives can be realized.

References

A Technical Guide to Trifluoromethylated Azetidines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative for 3D Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter has pivoted towards embracing three-dimensionality. The over-saturation of flat, sp²-hybridized aromatic systems in drug candidates has often led to challenges in optimizing physicochemical properties, selectivity, and metabolic stability. This guide delves into the strategic union of two powerful motifs that address this challenge: the strained, yet stable, azetidine ring and the metabolically robust trifluoromethyl group. This combination offers a compelling toolkit for researchers and drug development professionals to craft next-generation therapeutics with enhanced "drug-like" properties, navigating complex biological space with greater precision and efficacy.

The Foundational Pillars: Understanding the Components

The Azetidine Ring: A Privileged Four-Membered Heterocycle

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, occupies a unique position in medicinal chemistry.[1][2] Its inherent ring strain of approximately 25.4 kcal/mol makes it more reactive than its five-membered pyrrolidine analogue, yet significantly more stable and easier to handle than the highly strained three-membered aziridine.[1] This balanced reactivity profile allows for its use as a versatile synthetic handle.[1][3]

The incorporation of an azetidine scaffold imparts several desirable attributes:

  • Structural Rigidity: The constrained ring system reduces conformational flexibility, which can decrease the entropic penalty upon binding to a biological target and lead to higher affinity.[4]

  • Improved Physicochemical Properties: As a polar, sp³-rich scaffold, it can enhance aqueous solubility and disrupt planarity, often improving pharmacokinetic profiles.[5]

  • Novel Chemical Space: It provides defined vectors for substituent placement, allowing chemists to explore uncharted areas of chemical space.

The value of this scaffold is validated by its presence in several approved drugs, including the anticancer agent Cobimetinib and the rheumatoid arthritis treatment Baricitinib, cementing its status as a "privileged" structure in drug discovery.[1][6]

The Trifluoromethyl Group: A "Superstar" Substituent

The trifluoromethyl (CF₃) group is one of the most impactful substituents in medicinal chemistry.[7][8][9] Its unique electronic properties profoundly influence a molecule's biological and physicochemical characteristics.[10]

Key contributions of the CF₃ group include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This is a common strategy to block metabolic hotspots and increase a drug's half-life.[7][9]

  • Enhanced Lipophilicity: With a Hansch π value of +0.88, the CF₃ group increases lipophilicity, which can improve membrane permeability and cell uptake.[7]

  • Strong Electron-Withdrawing Nature: This property modulates the electronics of adjacent functional groups. For instance, it significantly lowers the basicity (pKa) of nearby amines, which can be crucial for avoiding off-target effects (e.g., hERG channel binding) and optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[11]

  • Bioisosterism: The CF₃ group is a well-established bioisostere for other chemical groups, such as the isopropyl or nitro group, allowing for molecular modifications that can enhance potency and improve metabolic stability.[12][13]

The synergy of combining the rigid, polar azetidine scaffold with the powerfully modulating CF₃ group provides a sophisticated strategy for fine-tuning drug candidates.

Core Synthetic Methodologies: Constructing the Scaffold

The synthesis of trifluoromethylated azetidines has historically been challenging but has seen significant recent advances.[2][11] Several robust strategies are now available to synthetic chemists.

Strategy 1: Strain-Release Functionalization of Azabicyclo[1.1.0]butanes

This approach leverages the high ring strain of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs) as reactive intermediates. These ABBs can be readily opened by various electrophilic reagents to generate diversely substituted 2-(trifluoromethyl)azetidines in a controlled manner.[6] This method provides a powerful entry point to novel azetidine derivatives that would be difficult to access otherwise.[6]

  • Preparation of the ABB: The starting 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane is typically synthesized from a corresponding trifluoromethylated precursor.

  • Reaction Setup: To a solution of the 2-(trifluoromethyl)ABB (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane) at -78 °C under an inert atmosphere (e.g., argon), add benzyl chloroformate (1.2 equiv) dropwise.

  • Reaction Progression: Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature over 12-16 hours.

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-Cbz-3-chloro-2-(trifluoromethyl)azetidine.

G ABB 2-(CF3)-Azabicyclo[1.1.0]butane (High Strain) TS Strain-Release Ring Opening ABB->TS Reacts with Reagent Electrophile (e.g., Benzyl Chloroformate) Reagent->TS Product Functionalized 2-(CF3)Azetidine (e.g., 3-Chloro Derivative) TS->Product Forms

Caption: Workflow for strain-release synthesis of 2-(CF₃)azetidines.

Strategy 2: Intramolecular Cyclization of Acyclic Amines

A more traditional yet highly effective method involves the construction of the azetidine ring via an intramolecular nucleophilic substitution.[14][15] This typically involves a four-step sequence starting from readily available trifluoromethylated building blocks. The electron-withdrawing nature of the CF₃ group reduces the nucleophilicity of the nitrogen atom, often necessitating the use of a strong base to facilitate the final ring-closing step.[11]

  • Imination: Condense ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv) with a primary alkylamine (1.0 equiv) in a solvent like toluene, typically with azeotropic removal of water, to form the corresponding enamine.

  • Hydride Reduction: Reduce the enamine intermediate from Step 1 using a suitable reducing agent, such as sodium borohydride (NaBH₄) in ethanol, to yield the γ-amino alcohol.

  • Chlorination: Convert the hydroxyl group of the γ-amino alcohol to a leaving group. This is often achieved by treatment with thionyl chloride (SOCl₂) in an appropriate solvent at 0 °C to room temperature to form the γ-chloroamine hydrochloride salt.

  • Base-Induced Cyclization: Treat the γ-chloroamine from Step 3 with a strong, non-nucleophilic base, such as lithium bis(trimethylsilyl)amide (LiHMDS) or sodium hydride (NaH), in an anhydrous solvent like THF. The base deprotonates the amine, initiating an intramolecular Sₙ2 reaction to form the 1-alkyl-2-(trifluoromethyl)azetidine ring.[11] Purify the final product via distillation or column chromatography.

G cluster_synthesis Multi-Step Synthesis Workflow Start Ethyl 4,4,4-trifluoro- acetoacetate Step1 Imination (+ R-NH2) Start->Step1 Intermediate1 Enamine Step1->Intermediate1 Step2 Reduction (e.g., NaBH4) Intermediate1->Step2 Intermediate2 γ-Amino Alcohol Step2->Intermediate2 Step3 Chlorination (e.g., SOCl2) Intermediate2->Step3 Intermediate3 γ-Chloroamine Step3->Intermediate3 Step4 Cyclization (Strong Base) Intermediate3->Step4 Product 1-Alkyl-2-(CF3)Azetidine Step4->Product

Caption: Stepwise workflow for intramolecular cyclization synthesis.

Strategy 3: Modern Photochemical Methods

Recent innovations include the use of photochemical reactions, such as the aza Paternò–Büchi reaction, which involves a [2+2] photocycloaddition between an imine and an alkene.[16] While historically challenging for simple imines, new catalyst systems and specialized imine precursors (e.g., N-sulfamoyl fluoride imines) now enable this transformation using visible light, providing a modular and atom-economical route to highly substituted azetidines.[16]

Impact on Drug Properties: A Quantitative Perspective

The introduction of a trifluoromethylated azetidine moiety is a deliberate design choice to modulate key ADME and physicochemical properties.

PropertyInfluence of Azetidine MoietyInfluence of CF₃ GroupCombined Effect & Rationale
Lipophilicity (logP) Decreases (polar N-heterocycle)Increases (Hansch π = +0.88)[7]Fine-tunes lipophilicity to balance solubility and permeability.
Aqueous Solubility Increases (H-bond acceptor)DecreasesThe polar nitrogen can counteract the lipophilicity of the CF₃ group, improving overall solubility.[5]
Metabolic Stability Can alter metabolic profileSignificantly increases (blocks C-H oxidation)[7]Creates a metabolically robust scaffold, increasing drug half-life and reducing patient dose.
Basicity (pKa) Basic nitrogen centerStrongly electron-withdrawing, lowers pKaSubstantially reduces the basicity of the azetidine nitrogen, mitigating risks of hERG toxicity and improving oral absorption.
Molecular Rigidity High (strained ring)N/APre-organizes substituents for optimal target binding, potentially increasing potency.[4]

Case Studies in Drug Discovery

The true value of this scaffold is demonstrated through its successful application in active drug discovery programs.

Case Study: TGR5 Agonists for Metabolic Disease

In the pursuit of potent and orally bioavailable agonists for the Takeda G-protein receptor 5 (TGR5), a target for metabolic diseases, researchers discovered a series of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides.[17] A lead optimization campaign revealed that the trifluoromethyl-azetidine moiety was critical for achieving high potency and a favorable pharmacokinetic profile.

Structure-Activity Relationship (SAR) Highlights: The optimization from an initial hit to the potent agonist 45h showcases the impact of the trifluoromethyl-azetidine core.

CompoundKey Structural FeatureTGR5 Potency (EC₅₀, nM)
5 Nipecotamide (Piperidine) Hit1100
45h (CF₃)-Azetidine Core1

The incorporation of the trifluoromethyl-azetidine scaffold in compound 45h resulted in a greater than 1000-fold increase in potency compared to the initial piperidine-based hit.[17] In animal models, compound 45h was as effective as a DPP-4 inhibitor in an oral glucose tolerance test, demonstrating its potential as a therapeutic agent.[17]

Bioisosteric Replacement Strategies

The trifluoromethyl group is an excellent bioisostere for the aliphatic nitro group, which is often considered a liability in drug design due to potential toxicity. In a study on CB1 positive allosteric modulators, replacing a nitro group with a trifluoromethyl group led to compounds with greater potency and significantly improved in vitro metabolic stability.[13] This principle is directly applicable to trifluoromethylated azetidines, where the CF₃ group can serve as a metabolically stable replacement for other functional groups, while the azetidine ring provides a superior rigid scaffold compared to more flexible alkyl chains.

Future Outlook

The role of trifluoromethylated azetidines in drug discovery is poised for significant growth. Future research will likely focus on:

  • Asymmetric Synthesis: Developing novel catalytic methods to access enantiomerically pure trifluoromethylated azetidines, which is critical for optimizing selectivity and safety.

  • Novel Substitution Patterns: Exploring the synthesis and application of azetidines with trifluoromethyl groups at the 3-position or with multiple fluorine-containing substituents.

  • New Applications: Leveraging these building blocks in emerging therapeutic modalities, such as Proteolysis-Targeting Chimeras (PROTACs), where rigid linkers are highly desirable.[18]

By providing a unique combination of metabolic stability, conformational rigidity, and tunable physicochemical properties, trifluoromethylated azetidines represent a powerful and increasingly accessible tool for medicinal chemists to design the next generation of innovative medicines.

References

Methodological & Application

Enantioselective Synthesis of 2-(Trifluoromethyl)azetidine: A Comprehensive Guide to Strategies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of 2-(Trifluoromethyl)azetidines in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry. Their incorporation into drug candidates can lead to improved physicochemical and pharmacokinetic properties.[1][2] The introduction of a trifluoromethyl (CF3) group, particularly at the 2-position, further enhances their appeal. The CF3 group is a bioisostere for other functionalities and can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity.[2] Specifically, the trifluoromethyl group in proximity to the nitrogen atom can lower its basicity, which is often associated with off-target effects.[1] Given their potential, the development of robust and efficient methods for the enantioselective synthesis of 2-(trifluoromethyl)azetidines is a critical endeavor for advancing drug discovery programs.

This application note provides a detailed overview of the current strategies for the enantioselective synthesis of 2-(trifluoromethyl)azetidine, complete with mechanistic insights and field-proven protocols.

Synthetic Strategies: Navigating the Routes to Chiral 2-(Trifluoromethyl)azetidines

The construction of the strained, chiral this compound ring presents unique synthetic challenges. Several distinct strategies have emerged, each with its own set of advantages and limitations. The primary approaches can be broadly categorized as:

  • Intramolecular Cyclization of γ-Amino Alcohols and Their Derivatives: This is a classical and widely employed strategy for forming the azetidine ring.[2][3]

  • [2+2] Cycloaddition Reactions: This approach offers a convergent and potentially highly efficient route to the azetidine core.[4][5]

  • Ring-Expansion and Ring-Opening Reactions: The manipulation of existing ring systems, such as aziridines or azabicyclo[1.1.0]butanes, provides alternative pathways.[1][6]

  • Diastereoselective Approaches from Chiral Precursors: Utilizing chiral starting materials allows for the transfer of stereochemical information to the final product.[7][8]

Intramolecular Cyclization: A Workhorse Strategy

The intramolecular cyclization of acyclic precursors remains a cornerstone for the synthesis of 2-(trifluoromethyl)azetidines. The general approach involves the formation of a C-N bond through nucleophilic substitution.

A common pathway begins with ethyl 4,4,4-trifluoroacetoacetate.[2][3] This starting material undergoes imination with a primary amine, followed by hydride reduction to yield a γ-amino alcohol. Subsequent chlorination of the alcohol and base-induced ring closure affords the desired 1-alkyl-2-(trifluoromethyl)azetidine.[2][9]

Mechanism of Intramolecular Cyclization:

G cluster_0 Step 1: Imination & Reduction cluster_1 Step 2: Chlorination & Cyclization Start Ethyl 4,4,4-trifluoroacetoacetate + R-NH2 Imine Enamine Intermediate Start->Imine AcOH Amino_Alcohol γ-Amino Alcohol Imine->Amino_Alcohol NaBH4 Chloroamine γ-Chloroamine Amino_Alcohol->Chloroamine SOCl2 Azetidine This compound Chloroamine->Azetidine Base (e.g., LiHMDS)

Caption: General workflow for the synthesis of 2-(Trifluoromethyl)azetidines via intramolecular cyclization.

The choice of base for the final cyclization step is crucial, as the electron-withdrawing nature of the trifluoromethyl group reduces the nucleophilicity of the nitrogen atom, often necessitating the use of a strong base like LiHMDS.[2]

Organocatalytic [2+2] Cycloadditions: A Modern Approach

Recent advancements have highlighted the power of organocatalysis for the asymmetric synthesis of complex molecules. The [2+2] cycloaddition of trifluoromethyl ketimines and allenes, catalyzed by a peptide-mimic phosphonium salt, has emerged as a powerful method for constructing enantioenriched α-trifluoromethyl azetidines.[4][5] This strategy allows for the creation of fused azetidine ring systems with high diastereo- and enantioselectivity.[4]

Proposed Catalytic Cycle:

G Substrates Trifluoromethyl Ketimine + Allenoate Complex Catalyst-Substrate Complex Substrates->Complex + Catalyst Catalyst Peptide-Mimic Phosphonium Salt (P8) Int1 Intramolecular N-attack Complex->Int1 Int2 Intermediate 2 Int1->Int2 Product Enantioenriched α-Trifluoromethyl Azetidine Int2->Product Asymmetric Protonation Product->Catalyst Release

Caption: Proposed mechanism for the organocatalytic [2+2] cycloaddition.[4]

This methodology is particularly noteworthy for its ability to tolerate cyclic trifluoromethyl ketimines and trisubstituted allenes, affording a single diastereomer of the strained azetidine product with excellent stereocontrol.[4]

Strain-Release Reactions of 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butanes

A novel and versatile approach involves the strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs).[1] These highly strained intermediates can be accessed through the diastereoselective cyclopropanation of 2-(trifluoromethyl)-2H-azirines. Subsequent reaction with various electrophiles, such as benzyl chloroformate or trifluoroacetic anhydride, leads to the formation of diversely substituted 2-(trifluoromethyl)azetidines.[1][10]

This method provides access to 3-chloroazetidines and azetidin-3-ols with a trifluoromethyl group at the C2 position. Furthermore, palladium-catalyzed hydrogenolysis of 3-aryl-2-trifluoromethyl-1-azabicyclobutanes offers a convenient route to the corresponding cis-2,3-disubstituted azetidines.[1]

Diastereoselective Synthesis from Chiral Auxiliaries

The use of chiral auxiliaries provides a reliable method for controlling the stereochemistry of the final product. One notable example involves the condensation of ethyl 4,4,4-trifluoroacetoacetate with (R)-phenylglycinol to form a chiral oxazolidine intermediate as a single diastereomer.[7][8]

This intermediate can then be subjected to a Strecker-type reaction to introduce a cyano group, which is subsequently hydrolyzed to afford the enantiopure α-trifluoromethylated azetidine-2-carboxylic acid.[7][8]

Protocols

Protocol 1: Synthesis of 1-Alkyl-2-(Trifluoromethyl)azetidines via Intramolecular Cyclization[2]

This protocol outlines the multi-step synthesis starting from ethyl 4,4,4-trifluoroacetoacetate.

Step 1: Synthesis of Enamine

  • To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in a suitable solvent (e.g., toluene), add a primary amine (1.1 eq) and a catalytic amount of acetic acid.

  • Reflux the mixture with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC or GC-MS until completion.

  • Remove the solvent under reduced pressure to obtain the crude enamine, which can be used in the next step without further purification.

Step 2: Reduction to γ-Amino Alcohol

  • Dissolve the crude enamine in methanol and cool the solution to 0 °C.

  • Add sodium borohydride (NaBH4) (2.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the γ-amino alcohol.

Step 3: Chlorination of γ-Amino Alcohol

  • Dissolve the γ-amino alcohol (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.

  • Add thionyl chloride (SOCl2) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude γ-chloroamine.

Step 4: Base-Induced Cyclization

  • Dissolve the crude γ-chloroamine in anhydrous THF and cool to -78 °C.

  • Add a solution of lithium hexamethyldisilazide (LiHMDS) (1.5 eq) in THF dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the 1-alkyl-2-(trifluoromethyl)azetidine.

Step Key Reagents Typical Yield Reference
Enamine FormationEthyl 4,4,4-trifluoroacetoacetate, Primary Amine, Acetic AcidQuantitative[2]
ReductionSodium Borohydride60-80%[2]
ChlorinationThionyl Chloride70-90%[2]
CyclizationLithium Hexamethyldisilazide50-70%[2]
Protocol 2: Organocatalytic Enantioselective [2+2] Cycloaddition[4]

This protocol describes the synthesis of chiral fused α-trifluoromethyl azetidines.

  • To a solution of the cyclic trifluoromethyl ketimine (1.0 eq) and allenoate (1.2 eq) in a suitable solvent (e.g., toluene) at room temperature, add the peptide-mimic phosphonium salt catalyst (P8) (10 mol%).

  • Stir the reaction mixture at the specified temperature (e.g., 40 °C) for the indicated time (e.g., 24-48 hours).

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the enantioenriched α-trifluoromethyl azetidine.

Substrate Catalyst Yield Diastereomeric Ratio Enantiomeric Excess Reference
Cyclic Trifluoromethyl Ketimine & AllenoatePeptide-Mimic Phosphonium Salt (P8)High>20:1up to 99%[4]

Conclusion and Future Outlook

The enantioselective synthesis of 2-(trifluoromethyl)azetidines is a rapidly evolving field with significant implications for drug discovery. While traditional methods based on intramolecular cyclization remain valuable, modern organocatalytic and strain-release strategies offer new levels of efficiency and stereocontrol. The development of these innovative approaches provides medicinal chemists with a powerful toolkit for accessing a diverse range of chiral this compound building blocks. Future research will likely focus on expanding the substrate scope of these reactions, developing even more efficient and selective catalysts, and applying these methodologies to the synthesis of novel therapeutic agents. The continued exploration of this fascinating area of synthetic chemistry promises to unlock new opportunities in the design and development of next-generation pharmaceuticals.

References

scalable synthetic routes to 2-(Trifluoromethyl)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Scalable Synthetic Routes for 2-(Trifluoromethyl)azetidine Hydrochloride

Introduction

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its incorporation into drug candidates can enhance metabolic stability, improve aqueous solubility, and provide specific three-dimensional vectoral exits for further functionalization, moving away from "flat" aromatic structures.[1][2] The addition of a trifluoromethyl (CF₃) group, a common bioisostere for a methyl or ethyl group, further enhances desirable pharmacokinetic properties such as lipophilicity and binding affinity, while often improving metabolic stability.[3][4] Consequently, this compound is a highly sought-after building block for drug discovery professionals.

This technical guide provides a detailed analysis of , designed for researchers and process chemists. We will move beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for reagent selection, and critical parameters for successful scale-up. Two primary, field-proven synthetic strategies will be detailed: a linear synthesis via intramolecular cyclization and a more modern approach utilizing the strain-release reactivity of a bicyclic intermediate.

Overview of Synthetic Strategies

The construction of the strained this compound ring presents unique challenges, primarily due to the powerful electron-withdrawing nature of the CF₃ group, which deactivates adjacent atoms and influences reaction pathways.[5] Several strategies have been developed, each with distinct advantages and limitations. The most common approaches involve forming the azetidine ring through either C-N or C-C bond formation.

Key synthetic strategies include:

  • Intramolecular Cyclization: The most common and often most scalable approach, typically involving the formation of a C4-N bond from a linear precursor.[6]

  • Strain-Release Reactions: A modern approach that leverages highly strained intermediates, such as 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butanes, which can be opened under controlled conditions to yield functionalized azetidines.[6][7]

  • Reduction of β-Lactams: The reduction of corresponding 2-azetidinones (β-lactams) provides a direct route to the azetidine core.[5]

  • Photochemical Cycloadditions: The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct method to construct the four-membered ring.[2][8]

The following diagram illustrates the primary logical pathways for synthesizing the target scaffold.

cluster_0 Synthetic Approaches to 2-(CF3)Azetidine A Linear Precursors (e.g., γ-haloamines) Target This compound A->Target Intramolecular Cyclization (C-N Formation) B Strained Intermediates (e.g., Azabicyclobutanes) B->Target Strain-Release Ring Opening C β-Lactams (Azetidin-2-ones) C->Target Reduction D Imines + Alkenes D->Target [2+2] Photocycloaddition

Caption: Major synthetic pathways to the this compound core.

Protocol 1: Scalable Linear Synthesis via Intramolecular Cyclization

This route represents a robust and highly scalable method starting from the commercially available and inexpensive ethyl 4,4,4-trifluoroacetoacetate. The strategy relies on a classical intramolecular nucleophilic substitution (Sₙ2) to form the C4-N bond, which is a well-understood and dependable transformation for process scale-up.[5]

Overall Workflow

The synthesis proceeds in four main stages: (1) Formation of an enamine/imine from the starting β-ketoester, (2) Reduction to the corresponding γ-amino alcohol, (3) Conversion of the alcohol to a suitable leaving group (e.g., chloride), and (4) Base-mediated intramolecular cyclization to form the azetidine ring.

start Ethyl 4,4,4-trifluoroacetoacetate step1 Step 1: Imination (Primary Amine, e.g., Benzylamine) start->step1 step2 Step 2: Reduction (e.g., NaBH4) step1->step2 step3 Step 3: Chlorination (e.g., SOCl2) step2->step3 step4 Step 4: Cyclization (Strong Base, e.g., LiHMDS) step3->step4 step5 Step 5: Deprotection (if needed) & HCl Salt Formation step4->step5 end 2-(CF3)Azetidine • HCl step5->end

Caption: Workflow for the linear synthesis of this compound HCl.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-(alkylamino)-4,4,4-trifluorobut-2-enoate (2)

  • Rationale: This step converts the β-ketoester into an enamine using a primary amine. The use of a removable protecting group like benzylamine is common for laboratory scale, while other alkylamines can be used if the final product is to be N-substituted. Acetic acid acts as a catalyst for the condensation.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), a primary amine (e.g., benzylamine, 1.05 eq), and toluene (approx. 2 mL per mmol of ester).

    • Add glacial acetic acid (0.1 eq) as a catalyst.

    • Heat the mixture to reflux and monitor the removal of water via the Dean-Stark trap. The reaction is typically complete within 4-6 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene. The crude enamine is often of sufficient purity to be used directly in the next step.

Step 2: Synthesis of 3-(Alkylamino)-4,4,4-trifluorobutan-1-ol (3)

  • Rationale: Sodium borohydride is a mild and cost-effective reducing agent capable of selectively reducing the ester to a primary alcohol without affecting the trifluoromethyl group.[5] The reaction is performed in an alcoholic solvent.

  • Procedure:

    • Dissolve the crude enamine (1.0 eq) from the previous step in ethanol (approx. 4 mL per mmol).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄, 2.0-3.0 eq) portion-wise, controlling the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Concentrate the mixture under reduced pressure to remove most of the ethanol.

    • Extract the aqueous residue with ethyl acetate or dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amino alcohol.

Step 3: Synthesis of N-(4-chloro-1-(trifluoromethyl)butan-2-yl)alkanamine (4)

  • Rationale: The primary alcohol is converted to a chloride, an excellent leaving group for the subsequent intramolecular Sₙ2 reaction. Thionyl chloride (SOCl₂) is an effective and common reagent for this transformation.

  • Procedure:

    • Dissolve the crude amino alcohol (1.0 eq) in dichloromethane (DCM, approx. 5 mL per mmol).

    • Cool the solution to 0 °C.

    • Add thionyl chloride (1.2 eq) dropwise via a syringe. A mild exotherm may be observed.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor by TLC or LC-MS. Upon completion, carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate to a pH of 8-9.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude γ-chloroamine.

Step 4: Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidine (5)

  • Rationale: This is the key ring-forming step. The strong, non-nucleophilic base, such as Lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine, initiating the intramolecular cyclization. The electron-withdrawing CF₃ group reduces the nucleophilicity of the nitrogen, necessitating a strong base.[5]

  • Procedure:

    • Dissolve the crude γ-chloroamine (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 10 mL per mmol) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C.

    • Add LiHMDS (1.0 M solution in THF, 1.5 eq) dropwise.

    • After addition, heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction by GC-MS or LC-MS. Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • The crude product can be purified by column chromatography or distillation under reduced pressure.

Final Step: Deprotection and Salt Formation
  • Rationale: If a benzyl protecting group was used, it can be removed via catalytic hydrogenation. The resulting free base is then converted to the stable, crystalline hydrochloride salt for easier handling and storage.

  • Procedure (Deprotection):

    • Dissolve the N-benzyl-2-(trifluoromethyl)azetidine (1.0 eq) in methanol or ethanol.

    • Add Palladium on carbon (10% Pd/C, 5-10 mol% Pd).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker, 1-4 atm) and stir vigorously for 12-24 hours.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate to yield the this compound free base.

  • Procedure (Salt Formation):

    • Dissolve the free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

    • Add a solution of HCl in diethyl ether (e.g., 2.0 M) or isopropanol dropwise with stirring until precipitation is complete and the solution is acidic.

    • Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white or off-white solid.

Data Summary
StepStarting MaterialKey ReagentsTypical YieldKey Considerations
1Ethyl 4,4,4-trifluoroacetoacetatePrimary Amine, Acetic Acid>90%Efficient water removal is crucial.
2Enamine EsterNaBH₄80-90%Maintain low temperature during addition.
3γ-Amino AlcoholSOCl₂75-85%Control temperature; careful workup.
4γ-ChloroamineLiHMDS60-75%Anhydrous conditions are essential.
5N-Protected AzetidineH₂, Pd/C; HCl in Ether>90%Ensure complete removal of catalyst.

Protocol 2: Modular Synthesis via Strain-Release of Azabicyclobutanes

A more recent and highly versatile strategy involves the ring-opening of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs). These highly strained intermediates can be prepared and then reacted with a variety of nucleophiles and electrophiles to generate diverse, functionalized 2-(trifluoromethyl)azetidines.[6][7] This modularity is a significant advantage for creating libraries of compounds for drug discovery.

Overall Workflow

This approach is a two-stage process: (1) Synthesis of the key 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane intermediate, and (2) Strain-release ring-opening to form the desired azetidine.

start 2-(CF3)-2H-azirine step1 Step 1: Cyclopropanation (Diazo compound, Catalyst) start->step1 intermediate 2-(CF3)-1-azabicyclo[1.1.0]butane step1->intermediate step2 Step 2: Strain-Release Reaction (e.g., Benzyl Chloroformate) intermediate->step2 step3 Step 3: Hydrogenolysis & HCl Salt Formation step2->step3 end Substituted 2-(CF3)Azetidine • HCl step3->end

Caption: Workflow for the synthesis of 2-(Trifluoromethyl)azetidines via strain-release.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane Intermediate

  • Rationale: The ABB intermediate is typically synthesized via the cyclopropanation of a corresponding 2-(trifluoromethyl)-2H-azirine. This step requires careful handling of potentially unstable diazo compounds and catalytic systems.

  • Procedure (Illustrative):

    • The synthesis of the starting 2-(trifluoromethyl)-2H-azirine is a multi-step process, often starting from a trifluoromethylated precursor.

    • The azirine (1.0 eq) is dissolved in an appropriate anhydrous solvent (e.g., DCM) under an inert atmosphere.

    • A catalyst (e.g., a rhodium or copper complex) is added.

    • A solution of a diazo compound (e.g., ethyl diazoacetate) is added slowly at a controlled temperature (often 0 °C to room temperature).

    • The reaction is monitored for the consumption of the azirine. Upon completion, the catalyst is removed by filtration through silica gel, and the solvent is evaporated.

    • The crude ABB is purified, often by careful chromatography.

Step 2: Strain-Release Ring-Opening with Benzyl Chloroformate

  • Rationale: The high ring strain of the ABB (approx. 65 kcal/mol) allows it to react with electrophiles like benzyl chloroformate. This reaction proceeds via cleavage of the central C-N bond, installing a carbamate on the nitrogen and a functional group (e.g., chloride) at the 3-position of the newly formed azetidine ring.[6]

  • Procedure:

    • Dissolve the 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane intermediate (1.0 eq) in anhydrous acetone or DCM at room temperature.[6]

    • Add benzyl chloroformate (1.5-2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, hydrolyze the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the mixture with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting product, a 1-(benzyloxycarbonyl)-3-chloro-2-(trifluoromethyl)azetidine, by column chromatography.

Step 3: Reductive Dechlorination, Deprotection, and Salt Formation

  • Rationale: The chloro-substituted azetidine can be converted to the parent unsubstituted azetidine via hydrogenolysis, which simultaneously removes the chlorine atom and the Cbz protecting group.

  • Procedure:

    • Dissolve the purified chloroazetidine carbamate (1.0 eq) in methanol.

    • Add a base such as triethylamine (1.1 eq) followed by 10% Palladium on carbon (10 mol% Pd).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 16-24 hours.

    • Filter the reaction through Celite®, concentrate the filtrate, and then form the hydrochloride salt as described in Protocol 1.

Application Notes & Expert Insights

Comparison of Routes
  • Scalability and Cost: Protocol 1 is generally superior for large-scale manufacturing. It employs a linear sequence with cheaper, more common reagents and avoids highly energetic or complex catalytic intermediates. The procedures are more amenable to standard industrial reactor setups.

  • Versatility and Speed of Discovery: Protocol 2 excels in a research and development context. The ABB intermediate is a versatile synthon that can be reacted with a wide range of partners, allowing for the rapid generation of a library of analogs with diverse substitutions at the 3-position.[6][7] This modularity is invaluable for structure-activity relationship (SAR) studies.

  • Safety: Both routes have specific hazards. Protocol 1 involves thionyl chloride and strong bases like LiHMDS. Protocol 2 involves the synthesis and handling of highly strained and potentially energetic ABB intermediates, as well as diazo compounds. A thorough safety review is mandatory before any scale-up.

Troubleshooting and Optimization
  • Poor Yield in Cyclization (Protocol 1): If the yield of the ring-closure step is low, ensure all reagents and solvents are scrupulously anhydrous. Incomplete conversion of the alcohol to the chloride can also be a cause; consider using an alternative chlorinating agent like Appel reaction conditions (PPh₃, CCl₄). The choice of base is critical; weaker bases are often ineffective due to the reduced nucleophilicity of the nitrogen atom.[5]

  • ABB Intermediate Instability (Protocol 2): Azabicyclobutanes can be unstable. They should be handled at low temperatures and used promptly after purification. Avoid exposure to acid, which can catalyze decomposition.

Analytical Characterization

The final product, this compound hydrochloride, should be characterized thoroughly to confirm its identity and purity.

  • ¹H and ¹³C NMR: Will confirm the structure of the azetidine ring.

  • ¹⁹F NMR: A singlet peak will be characteristic of the CF₃ group. This is a very clean method for monitoring reactions and confirming the presence of the fluorine-containing moiety.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

  • Elemental Analysis: To confirm the elemental composition of the final hydrochloride salt.

References

Application Notes and Protocols for 2-(Trifluoromethyl)azetidine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Toolbox for Peptide Therapeutics

The landscape of peptide drug discovery is continuously evolving, driven by the need for molecules with enhanced therapeutic profiles. While the 20 canonical amino acids provide a foundational alphabet for peptide construction, their inherent limitations—such as susceptibility to proteolytic degradation and restricted conformational diversity—have spurred the exploration of non-canonical amino acids (ncAAs).[1][2] The incorporation of ncAAs is a powerful strategy to imbue peptides with novel structural and functional properties, leading to improved stability, bioavailability, and target affinity.[3][4]

Among the most impactful modifications is the introduction of fluorine. The unique physicochemical properties of fluorine—including high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly influence a peptide's character.[5][6] Fluorination can enhance metabolic stability, modulate pKa of nearby functional groups, and introduce new, favorable interactions with biological targets.[7][8]

This guide focuses on a particularly compelling building block: 2-(Trifluoromethyl)azetidine-2-carboxylic acid . This ncAA merges the conformational constraints of a four-membered azetidine ring, a lower homolog of proline, with the potent electronic and steric effects of a trifluoromethyl (CF₃) group.[7][9] The azetidine ring restricts the peptide backbone's flexibility, often inducing specific secondary structures like β-turns, while the CF₃ group can enhance proteolytic resistance and hydrophobicity.[10][11][12] This application note provides a comprehensive overview of the synthesis of the requisite Fmoc-protected building block and detailed protocols for its incorporation into peptide sequences using solid-phase peptide synthesis (SPPS), and it discusses the profound impact this unique residue can have on the resulting peptide's properties.

Synthesis of the Core Building Block: Fmoc-(S)-2-(Trifluoromethyl)azetidine-2-carboxylic acid

Successful incorporation into standard automated peptide synthesis workflows requires the ncAA to be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group at the amine.[13][14] While various synthetic routes to 2-(trifluoromethyl)azetidines have been explored, often involving strain-release reactions of azabicyclobutanes or cyclization of γ-chloro-(trifluoromethyl)amines, a practical, scalable synthesis of the Fmoc-protected carboxylic acid is paramount for its application in SPPS.[7][15]

The following protocol outlines a representative, multi-step synthesis.

Protocol 1: Synthesis of Fmoc-(S)-2-(Trifluoromethyl)azetidine-2-carboxylic acid

Disclaimer: This protocol is a representative pathway and should be performed by trained chemists in a suitable laboratory environment with appropriate safety precautions.

Step 1: Synthesis of N-protected this compound

  • Start with a suitable precursor, such as a γ-chloro-β-(trifluoromethyl)amine derivative.

  • In an appropriate aprotic solvent (e.g., acetonitrile), treat the precursor with a non-nucleophilic base (e.g., potassium carbonate) to induce intramolecular cyclization via nucleophilic substitution, forming the azetidine ring.

  • The amine should be protected with a group orthogonal to Fmoc, such as a benzyl (Bn) or Boc group, which can be selectively removed later.

  • Purify the resulting N-protected this compound by column chromatography.

Step 2: Carboxylation at the C2 Position

  • Cool the N-protected azetidine solution in an anhydrous solvent like THF to -78°C under an inert atmosphere (e.g., Argon).

  • Add a strong base, such as n-butyllithium or LDA, dropwise to deprotonate the C2 position, which is activated by the adjacent nitrogen and CF₃ group.

  • After stirring for 1-2 hours at -78°C, quench the resulting anion by bubbling dry CO₂ gas through the solution or by adding crushed dry ice.

  • Allow the reaction to warm to room temperature, then perform an acidic workup to protonate the carboxylate.

  • Extract the product with an organic solvent and purify by column chromatography or recrystallization to yield N-protected this compound-2-carboxylic acid.

Step 3: N-Deprotection and Fmoc Protection

  • Selectively remove the N-protecting group. For an N-Boc group, use trifluoroacetic acid (TFA) in dichloromethane (DCM). For an N-Bn group, use catalytic hydrogenation (e.g., H₂, Pd/C).

  • After deprotection and purification, dissolve the resulting this compound-2-carboxylic acid in a suitable solvent mixture (e.g., 1,4-dioxane and water).

  • Add a base such as sodium bicarbonate or sodium carbonate to maintain alkaline conditions.

  • Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) portion-wise while stirring vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. Upon completion, perform an acidic workup and extract the product.

  • Purify the final product, Fmoc-(S)-2-(Trifluoromethyl)azetidine-2-carboxylic acid, by flash chromatography to ensure high purity required for SPPS.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected this compound building block can be seamlessly integrated into standard Fmoc/tBu SPPS protocols.[16][17] However, due to its unique structure, certain optimizations may be required to ensure efficient coupling and prevent sequence deletions. The steric bulk of the trifluoromethyl group can hinder the coupling reaction, necessitating more potent activation methods and potentially longer reaction times.[4]

Start Start with Peptide-Resin (Free N-Terminus) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. Wash (DMF, DCM) Deprotection->Wash1 Coupling 4. Coupling Reaction (Add activated aa to resin) Wash1->Coupling Activation 3. Activate Fmoc-Aze(CF3)-OH (e.g., HATU/DIEA in DMF) Activation->Coupling Pre-activation Wash2 5. Wash (DMF, DCM) Coupling->Wash2 Next Continue to Next Cycle or Final Cleavage Wash2->Next

SPPS Cycle for Incorporating Fmoc-Aze(CF3)-OH.
Protocol 2: SPPS Incorporation of Fmoc-Aze(CF3)-OH

This protocol assumes a standard 0.1 mmol synthesis scale on a Rink Amide resin.

Materials & Reagents:

  • Fmoc-Rink Amide resin

  • Fmoc-(S)-2-(Trifluoromethyl)azetidine-2-carboxylic acid (Fmoc-Aze(CF3)-OH)

  • Other required Fmoc-protected amino acids

  • Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvents: DMF, Dichloromethane (DCM) of peptide synthesis grade

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Precipitation Solvent: Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Place the Fmoc-Rink Amide resin (0.1 mmol) in a peptide synthesis vessel.

    • Swell the resin in DMF for 30-60 minutes.

  • Initial Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) and agitate for 3 minutes. Drain.

    • Add fresh deprotection solution and agitate for an additional 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Coupling of Fmoc-Aze(CF3)-OH:

    • In a separate vial, dissolve Fmoc-Aze(CF3)-OH (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF.

    • Add DIEA (8 equivalents, 0.8 mmol) to the vial.

    • Allow the activation to proceed for 1-2 minutes.

    • Add the activated amino acid solution to the synthesis vessel containing the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature. Note: A longer coupling time is recommended due to potential steric hindrance.

    • To ensure complete coupling, perform a Kaiser test or other ninhydrin-based test.[17] If the test is positive (indicating free amines), a second coupling (double coupling) is recommended by repeating step 3.

  • Chain Elongation:

    • After successful coupling, drain the solution and wash the resin (DMF 3x, DCM 3x).

    • Repeat the deprotection (Step 2) and coupling (Step 3) cycles for all subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection.

    • Wash the peptide-resin extensively with DMF, then DCM, and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[4]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

    • Dry the crude peptide under vacuum. Purify using reverse-phase HPLC.

Impact of this compound on Peptide Properties

The true value of incorporating this ncAA lies in its ability to predictably and beneficially alter the resulting peptide's characteristics.

Structural Comparison of Proline and Azetidine Analogs.
Conformational Effects

As a proline analog, azetidine-2-carboxylic acid imposes significant constraints on the peptide backbone. However, the smaller four-membered ring leads to different conformational preferences compared to proline's five-membered ring.[9] Peptides containing azetidine residues are often more flexible than their proline counterparts but can still effectively induce turns and stabilize specific secondary structures.[9][10][18] The addition of a bulky, electron-withdrawing CF₃ group at the Cα position further restricts rotation and introduces a strong local dipole moment, potentially favoring unique, well-defined conformations that are inaccessible with canonical amino acids.[19]

Proteolytic Stability

A primary driver for incorporating fluorinated ncAAs is to enhance resistance to enzymatic degradation.[5][20] The peptide bond is shielded by the adjacent trifluoromethyl group, which can sterically block the active site of proteases, thereby preventing hydrolysis. Studies on peptides containing α-trifluoromethyl-substituted amino acids have demonstrated absolute stability when the residue is placed at the P1 cleavage site of proteases like α-chymotrypsin.[12] Similarly, azetidine-containing peptides have shown impressive stability against enzymatic cleavage compared to their unmodified counterparts.[11] The combination of these two features in one residue is expected to confer exceptional proteolytic resistance.

Peptide Sequence (Hypothetical)ModificationEnzyme% Peptide Remaining (24h)Reference/Basis
Ac-Ala-Ala-Phe -Ala-NH₂None (Control)α-Chymotrypsin< 5%Based on[11]
Ac-Ala-Ala-Aze -Ala-NH₂Azetidine Analogα-Chymotrypsin> 95%Based on[11]
Ac-Ala-Ala-Aze(CF₃) -Ala-NH₂2-(CF₃)Azetidineα-Chymotrypsin~100% (Predicted) Based on[11][12]
Ac-Gly-Leu -Met-Gly-NH₂None (Control)Trypsin~10%Based on[21]
Ac-Gly-hfe(CF₃) -Met-Gly-NH₂Fluorinated Leu AnalogTrypsin> 80%Based on[21]

This table presents expected outcomes based on published data for structurally similar non-canonical amino acids.

Modulation of Physicochemical Properties

The trifluoromethyl group significantly increases the hydrophobicity of the amino acid side chain. This modification can be strategically employed to enhance a peptide's ability to cross cell membranes, a critical factor for improving the bioavailability of peptide drugs.[8][21] Furthermore, the CF₃ group can lower the basicity of the adjacent azetidine nitrogen, which can be beneficial in reducing off-target interactions at physiological pH.[7]

Conclusion

This compound-2-carboxylic acid represents a powerful and versatile tool for peptide chemists and drug developers. Its unique combination of a conformationally constrained backbone and a proteolytically shielding, hydrophobicity-enhancing trifluoromethyl group offers a multifaceted approach to addressing the key challenges in peptide therapeutic design. By following the protocols outlined in this guide, researchers can effectively synthesize the necessary building block and incorporate it into peptide sequences, unlocking new possibilities for creating next-generation peptide drugs with superior stability, permeability, and biological activity.

References

Application Notes & Protocols: The 2-(Trifluoromethyl)azetidine Scaffold as a Privileged Building Block in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a critical structural motif in modern medicinal chemistry. Its rigid, three-dimensional framework offers a distinct advantage over larger, more flexible saturated heterocycles, often leading to improved ligand efficiency and better defined structure-activity relationships.[1] The strategic incorporation of a trifluoromethyl (CF₃) group, a powerhouse in drug design known for enhancing metabolic stability, lipophilicity, and modulating basicity, further elevates the utility of this scaffold.[2][3] This guide provides an in-depth exploration of 2-(trifluoromethyl)azetidine, a building block that synergistically combines these features. We will delve into its synthesis, unique reactivity, and profound impact on the physicochemical properties of parent molecules, offering detailed protocols for its practical application in the synthesis of complex and bioactive compounds.

The Strategic Advantage of the 2-CF₃-Azetidine Moiety

The introduction of fluorinated groups is a well-established strategy for optimizing the properties of lead compounds.[4] The trifluoromethyl group is particularly favored for its strong C-F bonds, which resist metabolic degradation, and its significant electron-withdrawing nature.[3]

When placed at the C2 position of the azetidine ring, the CF₃ group imparts several key characteristics:

  • Modulation of Basicity (pKa): The inductive effect of the CF₃ group significantly lowers the basicity of the azetidine nitrogen. This is often highly desirable in drug discovery, as it can mitigate off-target effects associated with highly basic amine centers, such as hERG channel inhibition.[4]

  • Increased Lipophilicity: The CF₃ group enhances the lipophilicity of molecules (Hansch π value of +0.88), which can improve membrane permeability and facilitate transport across biological barriers.[3]

  • Metabolic Stability: The trifluoromethyl group is exceptionally stable to oxidative metabolism, protecting adjacent positions and increasing the half-life of drug candidates.[3][5]

  • Conformational Constraint: The inherent rigidity of the azetidine ring, combined with the steric bulk of the CF₃ group, provides a well-defined conformational preference that can enhance binding affinity to biological targets.[5]

Despite these compelling features, the chemistry of 2-(trifluoromethyl)azetidines has been relatively underexplored, presenting a significant opportunity for innovation in drug development.[2][4]

Synthetic Routes to the this compound Core

Access to this valuable scaffold can be achieved through several synthetic strategies. The most prominent methods involve intramolecular cyclization or strain-release reactions of highly reactive intermediates.

Intramolecular Cyclization of γ-Amino Alcohols

A foundational and straightforward approach involves the cyclization of a γ-chloro-(trifluoromethyl)amine precursor.[2][4] This multi-step synthesis begins with the commercially available ethyl 4,4,4-trifluoroacetoacetate. The key steps involve imination, reduction, chlorination, and finally, a base-induced intramolecular cyclization to form the azetidine ring.[2][6] The electron-withdrawing nature of the trifluoromethyl group reduces the nucleophilicity of the nitrogen atom, necessitating the use of a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) to achieve efficient ring closure.[2]

G start Ethyl 4,4,4-trifluoroacetoacetate step1 Enamine Formation (+ Primary Amine, AcOH) start->step1 step2 Hydride Reduction (+ NaBH4) step1->step2 γ-Amino Alcohol step3 Chlorination (+ SOCl2) step2->step3 γ-Chloroamine step4 Intramolecular Cyclization (+ LiHMDS, THF, reflux) step3->step4 end 1-Alkyl-2-(trifluoromethyl)azetidine step4->end

Caption: Synthetic workflow for 1-Alkyl-2-(trifluoromethyl)azetidines.

Strain-Release Reactions of Azabicyclobutanes (ABBs)

A more recent and highly versatile method utilizes the high ring strain of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane (ABB) intermediates. These ABBs, accessible from 2-(trifluoromethyl)-2H-azirines, undergo stereospecific strain-release reactions with a wide array of nucleophiles and electrophiles.[4][7] Reacting these strained intermediates with reagents like benzyl chloroformate or trifluoroacetic anhydride can readily produce diversely substituted 3-chloroazetidines, 3-substituted azetidines, and azetidin-3-ols, all bearing the desired C2-trifluoromethyl group.[4][7] This approach offers a powerful platform for generating libraries of functionalized azetidines.

Key Reactions and Functionalization Protocols

The this compound scaffold serves as a versatile platform for further molecular elaboration. Its reactivity is dominated by reactions at the nitrogen atom and a unique, regioselective ring-opening pathway.

N-Functionalization

The azetidine nitrogen can be readily functionalized using standard organic chemistry protocols, allowing for its incorporation into a larger molecular framework.

  • N-Alkylation: Reaction with alkyl halides in the presence of a mild base.[8]

  • N-Acylation: Reaction with acid chlorides or anhydrides to form stable amides.[9]

  • N-Arylation: Copper- or palladium-catalyzed cross-coupling with arylboronic acids or aryl halides.[8]

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride.[8]

Regiospecific Ring-Opening: A Unique Reactive Profile

A defining characteristic of 1-alkyl-2-(trifluoromethyl)azetidines is their unique behavior upon quaternization. Alkylation of the azetidine nitrogen generates a highly reactive azetidinium salt. Unlike azetidines with other electron-withdrawing groups at C2, these trifluoromethyl-substituted intermediates undergo a highly regioselective ring-opening. Nucleophiles exclusively attack the C4 position, cleaving the C4-N bond to yield a diverse range of α-(trifluoromethyl)amines.[6] This predictable reactivity provides a powerful tool for synthesizing complex acyclic amines that would be difficult to access otherwise.

The reaction proceeds via two key steps:

  • Quaternization: The azetidine nitrogen is alkylated (e.g., with methyl iodide or benzyl bromide) to form the azetidinium salt intermediate.

  • Nucleophilic Attack: A subsequent nucleophile (e.g., alkoxides, amines, cyanides, thiols) attacks the C4 position, driven by the release of ring strain and the electronic influence of the C2-CF₃ group.

G start 1-Alkyl-2-(CF3)azetidine step1 Quaternization (+ R'-X) start->step1 intermediate Azetidinium Intermediate step1->intermediate step2 Regiospecific Nucleophilic Attack (at C4) intermediate->step2 Nu- end α-(Trifluoromethyl)amine (Diverse Functionality) step2->end

Caption: Regiospecific ring-opening workflow of 2-CF₃-azetidinium salts.

Impact on Physicochemical Properties: A Data-Driven Overview

The incorporation of the this compound moiety has a predictable and often beneficial impact on key drug-like properties.

PropertyObservationRationale and Implication for Drug Design
Basicity (pKa) Significantly LoweredThe strong electron-withdrawing CF₃ group reduces the electron density on the nitrogen, lowering its basicity.[4] This can reduce off-target ion channel interactions and improve the overall selectivity profile of a drug candidate.
Lipophilicity (LogP) IncreasedThe fluorinated group increases the molecule's affinity for nonpolar environments. This can enhance membrane permeability and oral bioavailability, but must be balanced to avoid poor aqueous solubility.[3][5][10]
Metabolic Stability Significantly IncreasedThe C-F bond is extremely strong and resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450s). This leads to a longer in vivo half-life and potentially a lower required dose.[3][5]
Aqueous Solubility VariableWhile increased lipophilicity can decrease solubility, the azetidine nitrogen remains a site for hydrogen bonding, which can help maintain adequate solubility. This property must be evaluated on a case-by-case basis.

Experimental Protocols

Disclaimer: All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 1-Benzyl-2-(trifluoromethyl)azetidine

Adapted from De Kimpe et al.[2]

Step A: Enamine Formation

  • To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in toluene, add benzylamine (1.0 eq) and a catalytic amount of acetic acid.

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Remove the solvent under reduced pressure to yield the crude enamine, which is used directly in the next step.

Step B: Reduction to γ-Amino Alcohol

  • Dissolve the crude enamine from Step A in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate to yield the γ-amino alcohol.

Step C: Chlorination

  • Dissolve the γ-amino alcohol from Step B in dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add thionyl chloride (SOCl₂) (1.2 eq) dropwise.

  • Stir at room temperature for 2-3 hours.

  • Carefully pour the mixture onto crushed ice and basify with aqueous NaHCO₃.

  • Extract with DCM, dry the organic layer, and concentrate to give the crude N-benzyl-4-chloro-1,1,1-trifluorobutan-2-amine.

Step D: Intramolecular Cyclization

  • Dissolve the crude chloroamine from Step C in anhydrous tetrahydrofuran (THF).

  • Add Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 1.5 eq) dropwise at room temperature.

  • Heat the mixture to reflux for 4 hours.

  • Cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 1-benzyl-2-(trifluoromethyl)azetidine.

Protocol 2: N-Acylation of 1-H-2-(trifluoromethyl)azetidine
  • Assuming the N-benzyl group from Protocol 1 was removed via hydrogenolysis to yield the free amine hydrochloride.

  • Dissolve this compound hydrochloride (1.0 eq) in DCM.

  • Add triethylamine (Et₃N) (2.5 eq) and cool the mixture to 0 °C.

  • Add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acetylated product.[9]

Protocol 3: Regiospecific Ring-Opening with a Thiol Nucleophile
  • Dissolve 1-benzyl-2-(trifluoromethyl)azetidine (1.0 eq, from Protocol 1) in acetonitrile.

  • Add methyl iodide (1.5 eq) and stir the mixture at room temperature for 12-16 hours to form the azetidinium salt.

  • To the resulting suspension, add sodium thiophenoxide (PhSNa) (1.2 eq) and stir at room temperature for 4-6 hours.

  • Monitor the reaction by LC-MS for the consumption of the azetidinium intermediate.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to yield the corresponding α-(trifluoromethyl)amine product.

Conclusion

The this compound scaffold is a powerful and versatile building block for the construction of complex molecules with desirable drug-like properties. Its synthesis is accessible, and its unique reactivity, particularly the predictable regioselective ring-opening of its azetidinium salts, provides a reliable pathway to novel chemical space. By leveraging the synergistic effects of the strained azetidine ring and the electron-withdrawing trifluoromethyl group, researchers and drug development professionals can significantly enhance key parameters such as metabolic stability, lipophilicity, and target affinity. The protocols and insights provided herein serve as a comprehensive guide to unlocking the full potential of this exceptional molecular scaffold.

References

Application Notes & Protocols: Synthetic Strategies for 2-(Trifluoromethyl)azetidine-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-(trifluoromethyl)azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry. Its unique combination of a strained, three-dimensional azetidine ring and the electron-withdrawing trifluoromethyl group imparts desirable properties to drug candidates, including enhanced metabolic stability, improved binding affinity, and modulated lipophilicity.[1][2] However, the synthesis of these structures presents significant challenges due to the inherent ring strain of the azetidine core and the electronic demands of the CF₃ group.[1][3] This guide provides a comprehensive overview of robust synthetic methods for accessing this compound-containing heterocycles, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the mechanistic underpinnings of key strategies, provide detailed, field-tested protocols, and offer a comparative analysis to aid in methodological selection.

Introduction: The Rationale for 2-(Trifluoromethyl)azetidines in Drug Design

Azetidines are increasingly utilized as bioisosteres for larger, more flexible ring systems in drug discovery.[4] Their rigid, non-planar structure allows for precise vectoral projection of substituents into binding pockets, often leading to improved potency and selectivity. The incorporation of a trifluoromethyl (CF₃) group, particularly at the C2 position, further enhances the scaffold's utility by:

  • Blocking Metabolic Oxidation: The C-CF₃ bond is exceptionally stable, preventing metabolic degradation at that position.[2]

  • Modulating pKa: The strong electron-withdrawing nature of the CF₃ group lowers the basicity of the azetidine nitrogen, which can be critical for tuning a molecule's pharmacokinetic profile.

  • Enhancing Binding Interactions: The CF₃ group can participate in favorable non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, within protein active sites.

Despite these advantages, accessing this valuable chemical space has been historically challenging.[1][5] This document outlines the primary modern strategies that have overcome these synthetic hurdles.

Overview of Synthetic Strategies

The synthesis of 2-(trifluoromethyl)azetidines can be broadly categorized into several key approaches. Understanding the logic behind each pathway is crucial for selecting the appropriate method for a given target molecule.

G cluster_0 Precursors cluster_1 Key Methodologies Acyclic Acyclic CF3 Precursors RingClosure Intramolecular Ring Closure Acyclic->RingClosure Bicyclic Strained Bicyclic Intermediates (e.g., aza-bicyclo[1.1.0]butanes) StrainRelease Strain-Release Ring Opening Bicyclic->StrainRelease Aziridines CF3-Aziridines RingExpansion Ring Expansion Aziridines->RingExpansion Target This compound Scaffolds RingClosure->Target StrainRelease->Target RingExpansion->Target

Caption: A logical overview of the primary synthetic pathways to this compound cores.

Strategy 1: Intramolecular Ring Closure of Acyclic Precursors

This classical and direct approach involves the cyclization of a linear precursor containing the pre-installed trifluoromethyl group. The key is the formation of a γ-amino alcohol or halide, which then undergoes an intramolecular nucleophilic substitution to form the four-membered ring.

Mechanistic Rationale

The synthesis developed by De Kimpe and coworkers serves as a foundational example.[3] It begins with ethyl 4,4,4-trifluoroacetoacetate, which is converted to an enamine. Reduction provides the crucial γ-amino alcohol precursor. Activation of the hydroxyl group (e.g., as a chloride) is followed by a base-induced Sₙ2 cyclization.

Causality Note: The electron-withdrawing CF₃ group significantly reduces the nucleophilicity of the nitrogen atom.[3] Consequently, a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) is often required to deprotonate the amine/amide and drive the cyclization forward, overcoming the electronic deactivation and the entropic barrier of forming a four-membered ring.[3]

G cluster_workflow Workflow: Intramolecular Ring Closure Start Ethyl 4,4,4-trifluoroacetoacetate Step1 Imination with R-NH2 Start->Step1 Intermediate1 Enamine Intermediate Step1->Intermediate1 Step2 Hydride Reduction (e.g., NaBH4) Intermediate1->Step2 Intermediate2 γ-Amino Alcohol Step2->Intermediate2 Step3 Hydroxyl Activation (e.g., SOCl2) Intermediate2->Step3 Intermediate3 γ-Amino Chloride Step3->Intermediate3 Step4 Base-Induced Cyclization (e.g., LiHMDS) Intermediate3->Step4 Product 1-Alkyl-2-(trifluoromethyl)azetidine Step4->Product

Caption: Experimental workflow for the De Kimpe synthesis of 2-(CF3)azetidines.

Protocol: Synthesis of 1-benzyl-2-(trifluoromethyl)azetidine

This protocol is adapted from the methodology reported by De Kimpe et al.[3]

Step 1: Synthesis of (Z)-ethyl 3-(benzylamino)-4,4,4-trifluorobut-2-enoate

  • To a solution of ethyl 4,4,4-trifluoroacetoacetate (10.0 g, 54.3 mmol) in toluene (100 mL), add benzylamine (5.82 g, 54.3 mmol) and a catalytic amount of acetic acid (0.3 mL).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 12 hours until water evolution ceases.

  • Cool the reaction to room temperature and concentrate under reduced pressure. The crude enamine is used directly in the next step.

Step 2: Synthesis of ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate

  • Dissolve the crude enamine in methanol (150 mL) and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (4.11 g, 108.6 mmol) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of 1 M HCl (aq) until the pH is ~7.

  • Concentrate the mixture in vacuo and extract with ethyl acetate (3 x 100 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude amino ester.

Step 3: Synthesis of 3-(benzylamino)-4,4,4-trifluorobutan-1-ol

  • Prepare a solution of the crude amino ester in anhydrous THF (100 mL) under a nitrogen atmosphere.

  • Slowly add a solution of lithium aluminum hydride (LAH) (1.0 M in THF, 60 mL, 60 mmol) at 0 °C.

  • Stir the reaction at room temperature for 3 hours.

  • Cool to 0 °C and quench sequentially by the slow addition of water (2.3 mL), 15% NaOH (aq) (2.3 mL), and water (6.9 mL) (Fieser workup).

  • Stir the resulting slurry for 1 hour, then filter through a pad of Celite®, washing with THF. Concentrate the filtrate to give the crude amino alcohol.

Step 4: Cyclization to 1-benzyl-2-(trifluoromethyl)azetidine

  • Dissolve the crude amino alcohol in anhydrous dichloromethane (150 mL) and cool to 0 °C.

  • Add thionyl chloride (SOCl₂) (4.3 mL, 59.7 mmol) dropwise. Stir at room temperature for 2 hours.

  • Concentrate the reaction mixture in vacuo to obtain the crude amino chloride hydrochloride salt.

  • Dissolve the crude salt in anhydrous THF (200 mL) under a nitrogen atmosphere and cool to -78 °C.

  • Add LiHMDS (1.0 M in THF, 120 mL, 120 mmol) dropwise.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench with saturated aqueous NH₄Cl (50 mL) and extract with diethyl ether (3 x 100 mL).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the title compound.

Strategy 2: Strain-Release Reactions of 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs)

A more contemporary and highly versatile strategy involves the ring-opening of strained 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs).[6] These high-energy intermediates react with a wide range of electrophiles and nucleophiles to generate diversely functionalized azetidines that would be difficult to access otherwise.

Mechanistic Rationale

The ABB core possesses significant ring strain, estimated to be ~65 kcal/mol. The central C1-C3 bond is weak and highly polarized, behaving like a "carbo-dipole" equivalent. Reaction with an electrophile (E⁺) activates the molecule, leading to cleavage of the C1-C3 bond and formation of an azetidinyl cation. This cation is then trapped by a nucleophile (Nu⁻), resulting in a disubstituted azetidine product. This pathway allows for the stereospecific installation of two new substituents on the azetidine ring in a single step.

G ABB 2-(CF3)-ABB High Ring Strain Activation Electrophilic Activation (E+) C1-C3 Bond Cleavage ABB->Activation Step 1 Cation Azetidinyl Cation Reactive Intermediate Activation->Cation Step 2 Trapping Nucleophilic Trapping (Nu-) Forms Disubstituted Product Cation->Trapping Step 3 Product { 3,3-Disubstituted 2-(CF3)azetidine | High Diversity} Trapping->Product Step 4

Caption: Mechanistic pathway for the strain-release functionalization of 2-(CF3)-ABBs.

Protocol: Synthesis of a 3-Chloro-2-(trifluoromethyl)azetidine Derivative

This protocol is a representative example of a polar strain-release reaction using an ABB intermediate.[6]

Precursor Synthesis: 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane (5a) Note: The synthesis of the ABB precursor itself is a multi-step process, typically starting from a trifluoromethylated ketone. For the purpose of this protocol, we assume the ABB precursor is available.

Step 1: Ring-Opening with Benzyl Chloroformate

  • Under a nitrogen atmosphere, prepare a solution of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane (1.0 equiv) in anhydrous dichloromethane (DCM) (0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add benzyl chloroformate (1.1 equiv) dropwise via syringe.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting ABB is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the corresponding N-Cbz-3-chloro-2-(trifluoromethyl)azetidine.

Causality Note: The low temperature (-78 °C) is critical for controlling the reactivity of the strained ABB and preventing undesired side reactions. Benzyl chloroformate serves as both the electrophile (activating the ring) and the source of the nucleophile (chloride), which traps the cationic intermediate.

Other Notable Synthetic Strategies

While intramolecular cyclization and strain-release reactions are primary methods, other strategies offer unique advantages.

  • Ring Expansion: The expansion of 2-(trifluoromethyl)aziridines can provide access to 2-(trifluoromethyl)azetidines. This often involves the formation of an aziridinium ylide intermediate followed by a[1][6]- or[1][2]-sigmatropic rearrangement.[7][8] These methods can offer excellent stereocontrol, relaying the stereochemistry of the aziridine precursor to the azetidine product.

  • [2+2] Cycloadditions: The reaction between a trifluoromethyl-containing imine and an alkene (or ketene) can, in principle, form the azetidine ring directly.[9] However, the electronic nature of CF₃-imines can make them poor partners in traditional thermal [2+2] cycloadditions, often requiring photochemical or Lewis acid-catalyzed conditions.

  • Functionalization of Pre-formed Rings: A diastereoselective approach starting from a 4-trifluoromethylated β-lactam has been developed.[10] This method involves a Wittig reaction followed by alkylation and hydrogenation to furnish various substituted 2-alkyl- and 2,3-dialkyl-4-(trifluoromethyl)azetidines.

Comparative Analysis of Key Methodologies

Method Key Precursor(s) Substrate Scope Stereocontrol Pros Cons
Intramolecular Cyclization γ-Amino alcohols/halidesModerate; tolerant of various N-substituents.Can be substrate-controlled if chiral precursors are used.Direct, classical approach; scalable.Requires strong base; reduced nucleophilicity of N can be problematic.[3]
Strain-Release (ABB) 2-(CF₃)-azabicyclo[1.1.0]butanesBroad; wide range of electrophiles and nucleophiles.Excellent; often stereospecific depending on the trapping agent.Highly versatile for diversification; mild conditions.Precursor synthesis is multi-step and requires handling of strained intermediates.[6]
Ring Expansion 2-(CF₃)aziridinesModerate to good; depends on the specific rearrangement conditions.Potentially excellent; can transfer stereochemistry from precursor.Access to complex substitution patterns; stereochemical control.Can be limited by precursor availability and rearrangement regioselectivity.[8]

Conclusion and Future Outlook

The synthesis of this compound-containing heterocycles has evolved from challenging classical cyclizations to highly versatile and modular strategies. The development of strain-release methodologies using ABB reagents, in particular, has significantly expanded the accessible chemical space for drug discovery programs.[6][11] Future efforts will likely focus on developing catalytic and enantioselective versions of these transformations, as well as novel methods for late-stage azetidination of complex molecules. The continued innovation in this area promises to further solidify the this compound scaffold as a cornerstone of modern medicinal chemistry.

References

Reaction Conditions for the Ring-Opening of 2-(Trifluoromethyl)azetidine: Methodologies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract: The 2-(trifluoromethyl)azetidine scaffold is of profound interest in medicinal chemistry, offering a unique combination of a strained four-membered ring and the potent electronic influence of a trifluoromethyl group. The strategic ring-opening of this heterocycle provides access to a diverse array of γ-trifluoromethylated amine derivatives, which are valuable building blocks for novel therapeutics. This guide provides a detailed exploration of the key reaction conditions and mechanistic principles governing the ring-opening of this compound, presenting field-proven protocols and expert insights for researchers in drug discovery and development.

Introduction: The Strategic Value of this compound

Azetidines are increasingly utilized as privileged scaffolds in medicinal chemistry, often conferring improved pharmacokinetic properties compared to their five- and six-membered ring counterparts.[1] The introduction of a trifluoromethyl (CF₃) group, a common bioisostere for ethyl or isopropyl groups, can significantly enhance metabolic stability, binding affinity, and lipophilicity while modulating the pKa of nearby basic centers.[2] Specifically, the CF₃ group at the C2 position of the azetidine ring exerts a strong electron-withdrawing inductive effect, which profoundly influences the ring's reactivity.

This guide focuses on the cleavage of the azetidine N-C bond, a transformation driven by the release of ring strain (~26 kcal/mol).[3] Such reactions are powerful tools for generating highly functionalized, stereochemically rich acyclic amines that would be challenging to synthesize through other means. Understanding and controlling these ring-opening reactions is paramount for leveraging the full synthetic potential of this valuable heterocyclic building block.

Mechanistic Principles: Controlling Regioselectivity

The ring-opening of a 2-substituted azetidine can, in principle, occur via nucleophilic attack at either the C2 or C4 position. The outcome is dictated by a balance of steric and electronic factors, which are heavily influenced by the reaction conditions.

The presence of the electron-withdrawing CF₃ group at C2 polarizes the C2-N bond and destabilizes any potential positive charge development at the adjacent carbon. This has critical implications for the reaction mechanism:

  • Acid-Catalyzed/Sₙ1-like Pathways: Under acidic conditions, the azetidine nitrogen is protonated, forming a highly reactive azetidinium ion.[3] This enhances the electrophilicity of the ring carbons. While a full carbocation is unlikely to form, the transition state will have significant carbocationic character. The nucleophile will preferentially attack the carbon best able to stabilize this partial positive charge. For this compound, the strong destabilizing effect of the CF₃ group makes the formation of positive charge at C2 highly unfavorable. Therefore, nucleophilic attack is typically directed to the C4 position.

  • Nucleophilic/Sₙ2 Pathways: In reactions involving direct nucleophilic attack on a neutral or N-acylated azetidine, the reaction proceeds via a classic Sₙ2 mechanism. The nucleophile will attack the less sterically hindered carbon atom, which is generally the C4 position.[4] However, activation of the nitrogen to form a quaternary azetidinium salt can favor attack at the more substituted C2 position, depending on the substituents and the nature of the nucleophile.[4]

Below is a diagram illustrating the general mechanistic pathways for azetidine ring-opening.

Azetidine Ring-Opening Mechanisms General Ring-Opening Pathways cluster_0 Acid-Catalyzed (Sₙ1-like) cluster_1 Nucleophilic (Sₙ2) Azetidine 2-CF₃-Azetidine Azetidinium Azetidinium Ion (N-Protonated) Azetidine->Azetidinium H⁺ TS1 Transition State (δ+ at C4) Azetidinium->TS1 Ring Strain Product1 Ring-Opened Product (Nu at C4) TS1->Product1 Nu⁻ Azetidine2 2-CF₃-Azetidine TS2 Transition State (Backside Attack at C4) Azetidine2->TS2 Nu⁻ (Steric Control) Product2 Ring-Opened Product (Nu at C4) TS2->Product2

Caption: Mechanistic overview of acid-catalyzed vs. direct nucleophilic ring-opening of azetidines.

Key Methodologies for Ring-Opening

Several robust strategies have been developed for the ring-opening of this compound and its precursors. These can be broadly categorized into acid-catalyzed, nucleophilic, and strain-release pathways.

Acid-Catalyzed Ring-Opening with Fluoride

The generation of γ-fluorinated amines is a valuable transformation in drug discovery. Acid-catalyzed ring-opening of azetidines provides a direct route to these structures. The use of reagents like Pyridine-HF (Olah's reagent) serves a dual purpose: the acid activates the azetidine ring via protonation, and the fluoride ion acts as the nucleophile.[3] The reaction proceeds under mild conditions and typically exhibits high regioselectivity, with the fluoride attacking the C4 position due to the electronic influence of the C2-CF₃ group.[3]

Strain-Release Reactions of Azabicyclo[1.1.0]butanes (ABBs)

A modern and powerful method involves the use of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs) as highly strained precursors.[1][5] These ABBs react readily with a variety of electrophiles and nucleophiles in strain-release ring-opening processes. Reaction with electrophiles like benzyl chloroformate or trifluoroacetic anhydride can lead to the formation of highly functionalized 2-(trifluoromethyl)azetidines, effectively opening the bicyclic system to install functionality at the C3 position.[1] Subsequent palladium-catalyzed hydrogenolysis can provide further access to diversely substituted azetidines.[5]

Nucleophilic Opening of Activated Azetidinium Salts

To facilitate nucleophilic attack, the azetidine nitrogen can be activated by forming a quaternary ammonium salt.[4][6] This significantly increases the electrophilicity of the ring carbons. The site of nucleophilic attack (C2 vs. C4) on these azetidinium ions is highly dependent on the substituents and the nucleophile.[4] For instance, highly nucleophilic species may favor attack at the more sterically hindered but electronically influenced C2 position, offering a complementary regioselectivity to acid-catalyzed methods.[4]

Data Summary: Comparison of Reaction Conditions

The following table summarizes representative conditions for different ring-opening strategies.

Methodology Activating Agent / Catalyst Nucleophile Typical Solvent Temperature Key Outcome / Regioselectivity Reference
Acid-CatalyzedH⁺ (from Pyridine-HF)F⁻CH₂Cl₂0 °C to RTγ-Fluoro-γ-trifluoromethyl amine (Attack at C4)[3]
Strain-ReleaseBenzyl ChloroformateCl⁻ (internal)CH₂Cl₂-78 °C to RT3-Chloro-2-(trifluoromethyl)azetidine[1][5]
Strain-ReleaseTrifluoroacetic AnhydrideCF₃COO⁻CH₂Cl₂-78 °C to RT3-(Trifluoroacetoxy)-2-(trifluoromethyl)azetidine[1][5]
NucleophilicN-Alkylation (e.g., MeI)Halides (e.g., Bu₄NF)THF60 °CTertiary alkyl fluoride (Attack at C2 possible)[4]

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for key ring-opening transformations.

Protocol 1: Strain-Release Reaction with Benzyl Chloroformate

This protocol describes the synthesis of a 3-chloro-2-(trifluoromethyl)azetidine derivative from a 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane (ABB) precursor.[1][5]

G start Start dissolve Dissolve 2-CF₃-ABB (1.0 eq) in anhydrous CH₂Cl₂ start->dissolve cool Cool solution to -78 °C (Dry ice/acetone bath) dissolve->cool add_reagent Add Benzyl Chloroformate (1.1 eq) dropwise via syringe cool->add_reagent stir_cold Stir at -78 °C for 30 min add_reagent->stir_cold warm Allow to warm to room temperature and stir for 12-16 h stir_cold->warm quench Quench with saturated aq. NaHCO₃ warm->quench extract Extract with CH₂Cl₂ (3x) quench->extract dry Dry combined organic layers over Na₂SO₄, filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash column chromatography (Silica gel, Hexanes/EtOAc gradient) concentrate->purify end Obtain pure 3-chloro-1-Cbz-2-CF₃-azetidine purify->end

Caption: Workflow for the strain-release reaction of a 2-CF₃-ABB with benzyl chloroformate.

Materials:

  • 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl, 1.1 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane (1.0 eq).

  • Dissolve the starting material in anhydrous CH₂Cl₂.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise to the cold solution.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Remove the cooling bath and allow the reaction to gradually warm to room temperature. Continue stirring for 12-16 hours (overnight).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1-(benzyloxycarbonyl)-3-chloro-2-(trifluoromethyl)azetidine.

Protocol 2: Acid-Catalyzed Ring-Opening with Pyridine-HF

This protocol details the regioselective synthesis of a γ-fluoro-γ-trifluoromethyl amine derivative.[3]

Materials:

  • N-protected this compound (e.g., N-tosyl, 1.0 eq)

  • Pyridine-HF (Olah's reagent, ~70% HF, 3.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • CAUTION: Hydrogen fluoride is highly toxic and corrosive. This reaction must be performed in a well-ventilated fume hood using appropriate personal protective equipment (HF-resistant gloves, face shield).

  • In a chemically resistant flask (e.g., polyethylene or PTFE), dissolve the N-protected this compound (1.0 eq) in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly and carefully add Pyridine-HF (3.0 eq) to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC or ¹⁹F NMR until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring it into a stirred, cold saturated aqueous solution of NaHCO₃. Ensure the quenching is done in a large beaker to accommodate gas evolution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2x).

  • Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting γ-fluoro amine product by flash chromatography.

Troubleshooting and Expert Considerations

  • Moisture Sensitivity: Many of these reactions, particularly those involving organometallics or highly reactive intermediates like ABBs, are sensitive to moisture. Ensure all glassware is flame- or oven-dried and that anhydrous solvents are used.

  • Regioselectivity Issues: If a mixture of C2 and C4-opened products is observed, reaction conditions may need optimization. In acid-catalyzed reactions, a less coordinating solvent might favor the desired pathway. In nucleophilic reactions, the choice of N-protecting/activating group is critical.

  • Safety with Fluorinating Agents: Reagents like Pyridine-HF are extremely hazardous. Always consult the material safety data sheet (MSDS) and work within institutional safety guidelines. Calcium gluconate gel should be readily available as a first-aid measure for HF exposure.

Conclusion

The ring-opening of this compound is a versatile and powerful strategy for the synthesis of valuable fluorinated amine building blocks. By carefully selecting the reaction conditions—acidic, nucleophilic, or strain-release—researchers can control the regiochemical outcome of the transformation to access a wide range of molecular architectures. The protocols and principles outlined in this guide provide a solid foundation for drug development professionals to successfully employ these reactions in the pursuit of novel therapeutic agents.

References

Protecting Group Strategies for the Synthesis of 2-(Trichloromethyl)azetidine: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of 2-(Trifluoromethyl)azetidine in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought-after scaffolds in modern drug discovery. Their unique structural features, including a high degree of sp³ character and conformational rigidity, offer significant advantages in the design of novel therapeutics with improved pharmacokinetic profiles. The introduction of a trifluoromethyl (CF₃) group, a common bioisostere for ethyl or isopropyl groups, can further enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Consequently, this compound has emerged as a critical building block for the synthesis of innovative pharmaceuticals.

However, the synthesis and manipulation of this valuable scaffold are not without challenges. The strained four-membered ring and the electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the azetidine nitrogen. Therefore, a carefully considered protecting group strategy is paramount for the successful synthesis and functionalization of this compound-containing molecules. This application note provides a comprehensive overview of common protecting group strategies, including detailed protocols for the protection and deprotection of this compound with tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn) groups.

Strategic Selection of a Protecting Group

The choice of a protecting group is a critical decision in any multi-step synthesis and should be guided by several factors:

  • Stability: The protecting group must be stable to the reaction conditions employed in subsequent synthetic steps.

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and proceed under mild conditions that do not compromise the integrity of the this compound ring.

  • Orthogonality: In complex syntheses with multiple functional groups, the chosen protecting group should be removable under conditions that do not affect other protecting groups present in the molecule.[1]

  • Impact on Reactivity: The protecting group can influence the reactivity of the azetidine ring and should be chosen to be compatible with downstream transformations.

The following sections will delve into the practical application of three commonly used protecting groups for this compound: Boc, Cbz, and Benzyl.

The Tert-Butyloxycarbonyl (Boc) Group: A Robust and Versatile Choice

The Boc group is one of the most widely used protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. For this compound, the Boc group provides a reliable means of protection, allowing for a wide array of subsequent chemical modifications.

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of this compound hydrochloride with di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • This compound hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in DCM or THF, add triethylamine (1.1 eq) or DIPEA (1.1 eq) at 0 °C.

  • Stir the mixture for 15-30 minutes at 0 °C to neutralize the hydrochloride salt.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude N-Boc-2-(trifluoromethyl)azetidine.

  • Purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Acidic Deprotection of N-Boc-2-(trifluoromethyl)azetidine

The Boc group is typically removed under acidic conditions. Importantly, the azetidine ring has been shown to be stable under these conditions, even with strong acids like trifluoroacetic acid (TFA).[2]

Materials:

  • N-Boc-2-(trifluoromethyl)azetidine

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other suitable base for neutralization

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-Boc-2-(trifluoromethyl)azetidine (1.0 eq) in DCM.

  • Add TFA (10-50% v/v) or an excess of 4M HCl in 1,4-dioxane to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully neutralize the excess acid by the slow addition of a saturated aqueous NaHCO₃ solution or another suitable base until effervescence ceases.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the deprotected this compound. The product may be obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride) if the neutralization step is omitted or incomplete.

The Benzyloxycarbonyl (Cbz) Group: Orthogonal Deprotection via Hydrogenolysis

The Cbz group is another cornerstone of amine protection, offering orthogonality to the acid-labile Boc group. Its removal via catalytic hydrogenolysis provides a mild and selective deprotection method that is compatible with a wide range of functional groups.[3]

Protocol 3: N-Cbz Protection of this compound

This protocol details the N-Cbz protection of this compound using benzyl chloroformate.

Materials:

  • This compound hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Tetrahydrofuran (THF) and water, or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc) for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound hydrochloride (1.0 eq) in a mixture of THF and water (e.g., 2:1) or in DCM.

  • Add sodium bicarbonate (2.0 eq) or another suitable base to the solution at 0 °C.[3]

  • Add benzyl chloroformate (1.1-1.5 eq) dropwise to the stirred suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure N-Cbz-2-(trifluoromethyl)azetidine.

Protocol 4: Hydrogenolysis of N-Cbz-2-(trifluoromethyl)azetidine

The Cbz group is efficiently cleaved by catalytic hydrogenolysis, a method that is generally mild and preserves the integrity of the azetidine ring.

Materials:

  • N-Cbz-2-(trifluoromethyl)azetidine

  • Palladium on carbon (10% Pd/C) or Pearlman's catalyst (Pd(OH)₂/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the N-Cbz-2-(trifluoromethyl)azetidine (1.0 eq) in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol%) or Pearlman's catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm from a balloon) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected this compound.

The Benzyl (Bn) Group: A Stable and Reductively Cleavable Option

The N-benzyl group offers a robust protecting group strategy, stable to both acidic and basic conditions, as well as to many organometallic reagents. Deprotection is typically achieved via hydrogenolysis, similar to the Cbz group.

Protocol 5: N-Benzylation of this compound

N-benzylation can be achieved through several methods, including direct alkylation with benzyl bromide or reductive amination.

Method A: Direct Alkylation with Benzyl Bromide

Materials:

  • This compound hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a suspension of this compound hydrochloride (1.0 eq) and potassium carbonate (2.0-3.0 eq) in acetonitrile or DMF, add benzyl bromide (1.1-1.2 eq).

  • Heat the reaction mixture to 50-80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-benzyl-2-(trifluoromethyl)azetidine.

Method B: Reductive Amination with Benzaldehyde

Materials:

  • This compound hydrochloride

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (catalytic amount, optional)

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) and a suitable base (e.g., triethylamine, 1.1 eq) in DCE or MeOH, add benzaldehyde (1.0-1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 6: Deprotection of N-Benzyl-2-(trifluoromethyl)azetidine

Similar to the Cbz group, the N-benzyl group is effectively removed by catalytic hydrogenolysis.

Materials:

  • N-Benzyl-2-(trifluoromethyl)azetidine

  • Palladium on carbon (10% Pd/C) or Pearlman's catalyst (Pd(OH)₂/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source

  • Celite®

Procedure:

  • Follow the same procedure as described in Protocol 4 for the hydrogenolysis of the N-Cbz group. The debenzylation may require more forcing conditions (e.g., higher pressure or temperature, or the addition of an acid like HCl or acetic acid) compared to Cbz deprotection.[4][5]

Comparative Summary of Protecting Groups

Protecting GroupStructureProtection ConditionsDeprotection ConditionsAdvantagesDisadvantages
Boc
alt text
Boc₂O, base (e.g., TEA, DIPEA)Strong acid (e.g., TFA, HCl)Stable to a wide range of conditions; reliable and well-documented.Acid-labile, not suitable for acid-sensitive substrates.
Cbz
alt text
Cbz-Cl, base (e.g., NaHCO₃)Catalytic hydrogenolysis (H₂, Pd/C)Orthogonal to Boc; mild deprotection.Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes).
Benzyl (Bn)
alt text
Benzyl bromide, base; or Reductive aminationCatalytic hydrogenolysis (H₂, Pd/C)Very stable to a wide range of conditions (acidic, basic, organometallics).Deprotection can be more sluggish than Cbz; not orthogonal to Cbz.

Decision-Making Workflow for Protecting Group Selection

The following workflow can guide the selection of an appropriate protecting group for this compound.

Caption: Decision workflow for selecting a protecting group for this compound.

Conclusion

The successful incorporation of the this compound scaffold into complex molecules hinges on a well-designed protecting group strategy. The Boc, Cbz, and Benzyl groups each offer a distinct set of advantages and are amenable to the protection of the azetidine nitrogen. The choice between these should be made based on the specific requirements of the synthetic route, with careful consideration of orthogonality and the stability of all functional groups present in the molecule. The protocols and comparative data presented in this application note provide a practical guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

Application Notes & Protocols: Purification Strategies for 2-(Trifluoromethyl)azetidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-(trifluoromethyl)azetidine scaffold is a privileged motif in modern medicinal chemistry, prized for its ability to confer unique conformational constraints and improved metabolic stability and pharmacokinetic properties to drug candidates.[1][2] The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the reactivity and basicity of the azetidine nitrogen, which can be advantageous for biological activity but introduces distinct challenges for purification.[1] This guide provides a comprehensive overview of robust purification techniques tailored for intermediates in the synthesis of 2-(trifluoromethyl)azetidines, intended for researchers and professionals in drug development. We will delve into the mechanistic rationale behind protocol choices, offering detailed, field-proven methodologies for chromatography, crystallization, extraction, and distillation.

Introduction: The Purification Challenge

The successful incorporation of the this compound moiety into complex molecules hinges on the purity of its synthetic intermediates. Impurities from starting materials, by-products, or reagents can lead to downstream reaction failures, complex final product mixtures, and erroneous biological data. The unique physicochemical properties imparted by the trifluoromethyl group—such as high lipophilicity, altered polarity, and potential volatility—necessitate carefully optimized purification strategies.

Key Challenges:

  • Polarity Modulation: The CF3 group can significantly alter the polarity of the molecule, making separation from structurally similar impurities difficult.

  • Volatility: Some smaller intermediates may be volatile, risking sample loss during solvent removal under reduced pressure.

  • Diastereomer and Enantiomer Separation: The creation of stereocenters during synthesis requires specialized techniques for separating diastereomers and enantiomers.[3][4]

  • Amine Reactivity: The azetidine nitrogen, although its basicity is lowered, can still interact with acidic media (like silica gel), potentially leading to streaking or degradation during chromatography.

Purification Workflow Overview

A typical purification workflow for this compound intermediates involves a multi-step approach, starting from the crude reaction mixture and proceeding to the highly pure final intermediate.

Purification_Workflow Crude_Reaction_Mixture Crude Reaction Mixture Aqueous_Workup Aqueous Work-up (Extraction & Washing) Crude_Reaction_Mixture->Aqueous_Workup Quench & Dilute Solvent_Removal Solvent Removal (Rotary Evaporation) Aqueous_Workup->Solvent_Removal Isolate Organic Phase Primary_Purification Primary Purification (e.g., Flash Chromatography) Solvent_Removal->Primary_Purification Crude Product High_Purity_Polishing High-Purity Polishing (e.g., Recrystallization or Prep-HPLC) Primary_Purification->High_Purity_Polishing Partially Pure Product Pure_Intermediate Pure Intermediate High_Purity_Polishing->Pure_Intermediate >98% Purity

Caption: General purification workflow for this compound intermediates.

Aqueous Work-up: Extraction and Washing

The first line of defense in purification is a well-executed aqueous work-up. This step aims to remove water-soluble impurities, such as inorganic salts, and acidic or basic reagents.

Protocol 3.1: Standard Liquid-Liquid Extraction

Rationale: This protocol separates the desired organic-soluble product from aqueous-soluble impurities by partitioning them between immiscible organic and aqueous phases. The choice of organic solvent is critical and should be based on the solubility of the intermediate.

Step-by-Step Methodology:

  • Quench the Reaction: Carefully quench the reaction mixture, for example, by adding a saturated aqueous solution of NaHCO3 to neutralize acid, or water if the reaction is complete.[1]

  • Dilute: Transfer the quenched mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water.

  • Extract: Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate completely.

  • Isolate: Drain the aqueous layer. If the product has some water solubility, re-extract the aqueous layer with fresh organic solvent.

  • Wash: Wash the combined organic layers sequentially with:

    • Water or dilute acid/base to remove remaining impurities.

    • Saturated aqueous brine solution to remove residual water from the organic phase.

  • Dry: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.[1]

Flash Column Chromatography

Flash column chromatography is the workhorse for the primary purification of most this compound intermediates.[1] It separates compounds based on their differential adsorption to a stationary phase while being carried by a mobile phase.

Rationale: The choice of stationary and mobile phases is dictated by the polarity of the target compound. For fluorinated compounds, unique interactions can be exploited. While standard silica gel is common, the slightly acidic nature of silica can sometimes be problematic for amines. Using a neutral stationary phase like alumina or treating the silica with a base can mitigate these issues.

Protocol 4.1: Silica Gel Flash Chromatography

Step-by-Step Methodology:

  • Column Packing: Prepare a column with silica gel (230-400 mesh) in the initial, low-polarity mobile phase.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this "plug" and carefully add it to the top of the packed column.

  • Elution: Start the elution with a low-polarity solvent (e.g., hexanes or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether).[1]

  • Fraction Collection: Collect fractions and monitor the elution using Thin Layer Chromatography (TLC).

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for most organic compounds. Provides good resolution.
Neutral AluminaAlternative for base-sensitive compounds to prevent degradation.
Mobile Phase Hexanes/Ethyl Acetate GradientA versatile system for a wide range of polarities.
Diethyl EtherCan be an effective single eluent for moderately polar compounds.[1]
TLC Visualization UV light (if chromophore present), KMnO4 stain, or iodine chamberTo visualize spots and determine the retention factor (Rf).
High-Performance Liquid Chromatography (HPLC)

For separating challenging mixtures, such as diastereomers or for achieving very high purity, preparative HPLC is employed. The unique properties of fluorinated compounds can be leveraged by using specialized columns.[5]

  • Normal-Phase HPLC: Uses a polar stationary phase (e.g., silica) and a non-polar mobile phase.

  • Reverse-Phase HPLC: Uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile).

  • Fluorous HPLC: Employs a fluorinated stationary phase, which shows high affinity for other fluorinated molecules, enhancing retention and separation from non-fluorinated impurities.[5][6]

  • Chiral HPLC: For separating enantiomers, chiral stationary phases (CSPs) are essential.[4]

Chromatography_Decision_Tree Start Purification Goal Bulk Bulk Purification (>1g) Start->Bulk HighPurity High Purity / Difficult Separation (<1g) Start->HighPurity Flash Flash Column Chromatography Bulk->Flash Stereoisomers Stereoisomers? HighPurity->Stereoisomers PrepHPLC Preparative HPLC NoStereo No Stereoisomers->NoStereo No YesStereo Yes Stereoisomers->YesStereo Yes NormalReverse Normal or Reverse Phase HPLC NoStereo->NormalReverse ChiralHPLC Chiral HPLC YesStereo->ChiralHPLC ChiralHPLC->PrepHPLC NormalReverse->PrepHPLC

Caption: Decision tree for selecting a chromatographic method.

Crystallization and Recrystallization

For solid intermediates, crystallization is a powerful technique for achieving high purity, often providing material suitable for X-ray analysis.

Protocol 5.1: Recrystallization

Rationale: This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

Step-by-Step Methodology:

  • Solvent Screening: Test the solubility of the crude product in various solvents to find a suitable one or a solvent pair (one in which the compound is soluble and one in which it is not).

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent to dissolve it completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization. Slow cooling generally leads to larger, purer crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Distillation

While many this compound intermediates are high-boiling solids or oils, distillation can be a viable option for lower molecular weight, thermally stable precursors or intermediates.

Protocol 6.1: Vacuum Distillation

Rationale: Applying a vacuum lowers the boiling point of the compound, allowing for distillation at a lower temperature. This is crucial for preventing thermal decomposition of sensitive molecules.

Step-by-Step Methodology:

  • Setup: Assemble a distillation apparatus suitable for vacuum. Ensure all glass joints are properly sealed.

  • Heating: Heat the flask containing the crude liquid in a heating mantle or oil bath. Use a magnetic stirrer for smooth boiling.

  • Apply Vacuum: Gradually apply vacuum to the system.

  • Distillation: Collect the fraction that distills at a constant temperature and pressure. This fraction corresponds to the pure compound.

  • Release Vacuum: Cool the apparatus before slowly releasing the vacuum to prevent air from rushing in and disturbing the collected distillate.

Conclusion

The purification of this compound intermediates requires a systematic and well-reasoned approach. A combination of aqueous work-up, flash chromatography, and a final polishing step like recrystallization or preparative HPLC is typically necessary to achieve the high purity required for drug discovery and development. By understanding the unique properties conferred by the trifluoromethyl group and selecting the appropriate techniques and conditions, researchers can efficiently and effectively isolate these valuable building blocks.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Trifluoromethyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and success of your synthetic endeavors. The inherent challenges in constructing the strained four-membered azetidine ring are often amplified by the presence of the strongly electron-withdrawing trifluoromethyl group. This resource aims to provide scientifically grounded solutions to common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining this compound?

A1: The synthesis of 2-(trifluoromethyl)azetidines has been approached through several key methodologies. The most common routes include:

  • Intramolecular Cyclization: This is a widely employed method that typically involves the cyclization of a precursor such as a γ-amino alcohol or a γ-haloamine. The nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position to form the azetidine ring.[1][2]

  • Strain-Release Reactions: A newer approach involves the reaction of highly strained 2-(trifluoromethyl)‐1‐azabicyclo[1.1.0]butanes with various reagents. These reactions, promoted by electrophiles or through palladium-catalyzed hydrogenolysis, can lead to diversely substituted 2-(trifluoromethyl)azetidines.[3]

  • Multi-step Synthesis from Fluorinated Starting Materials: A classical approach begins with readily available fluorinated compounds like ethyl 4,4,4-trifluoroacetoacetate. This method involves a sequence of reactions including imination, reduction, chlorination, and subsequent base-induced ring closure.[2]

  • Ring Expansion of Aziridines: In some cases, three-membered aziridine rings can be expanded to the four-membered azetidine ring system, although this is a less common approach for this specific target.[1][4]

Q2: Why are the yields for this compound synthesis often low, and what is the primary reason?

A2: Low yields in this compound synthesis are a frequent challenge, primarily due to two interconnected factors:

  • Ring Strain: The azetidine ring is inherently strained, making its formation energetically unfavorable compared to five or six-membered rings.[5]

  • Electronic Effects of the Trifluoromethyl Group: The potent electron-withdrawing nature of the CF3 group significantly reduces the nucleophilicity of the nitrogen atom in the precursor molecule.[2][6] This diminished nucleophilicity hampers the key intramolecular cyclization step, making it sluggish and prone to side reactions.

The combination of these factors means that forcing conditions are often required, which can lead to decomposition and the formation of byproducts, ultimately lowering the overall yield.

Troubleshooting Guide

This section addresses specific problems you may encounter during your synthesis and provides actionable solutions.

Problem 1: Low Yield in Intramolecular Cyclization Step

Symptoms:

  • Your reaction consistently results in a low yield of the desired this compound.

  • You observe the formation of significant amounts of intermolecular side products or unreacted starting material.

Causality and Solutions:

The primary culprit for low yields in the intramolecular cyclization is often the reduced nucleophilicity of the nitrogen atom due to the adjacent trifluoromethyl group.[2] To overcome this, several strategies can be employed:

  • Choice of Base: A strong, non-nucleophilic base is often necessary to deprotonate the amine and facilitate the cyclization. Lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to be effective in promoting the ring closure of N-substituted 1-alkyl-2-(trifluoromethyl)azetidines.[2] Sodium hydride (NaH) is another strong base that can be used.[1][6]

  • Activation of the Leaving Group: If your precursor is a γ-amino alcohol, the hydroxyl group is a poor leaving group. It must be converted to a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf), to enhance the rate of the intramolecular SN2 reaction.[1]

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) can accelerate the SN2 cyclization.[1]

  • Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for ring closure. However, this should be done cautiously, as higher temperatures can also promote side reactions. Monitoring the reaction by TLC or LC-MS is crucial.[1]

Experimental Protocol: Mesylation and Cyclization of a γ-Amino Alcohol

This protocol is adapted from a general procedure for azetidine synthesis.[1]

Part A: Mesylation of the Hydroxyl Group

  • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et3N, 1.5 eq) dropwise.

  • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Allow the reaction to stir at 0 °C and monitor its completion by TLC.

  • Upon completion, quench the reaction with a saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer three times with CH2Cl2.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

Part B: Intramolecular Cyclization

  • Dissolve the crude mesylate in a suitable solvent such as THF or DMF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a strong base (e.g., NaH, 1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

  • Once the reaction is complete, carefully quench with water or a saturated aqueous NH4Cl solution.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

Problem 2: Difficulty with N-Boc Deprotection

Symptoms:

  • Incomplete removal of the Boc protecting group from your this compound derivative.

  • Decomposition of the azetidine ring under harsh acidic conditions.

Causality and Solutions:

The N-Boc group is a common protecting group in azetidine synthesis. While typically removed with strong acids like trifluoroacetic acid (TFA), the strained azetidine ring can be sensitive to these conditions.

  • Milder Acidic Conditions: Instead of concentrated TFA, consider using a solution of TFA in a solvent like dichloromethane (DCM), for example, 20-50% TFA in DCM.[7] Alternatively, 4M HCl in dioxane is another effective reagent for Boc deprotection and is sometimes considered milder.[7]

  • Alternative Deprotection Methods: For particularly sensitive substrates, non-acidic deprotection methods can be explored.

    • Fluorinated Alcohols: Heating the N-Boc compound in a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can effectively remove the Boc group.[8][9]

    • Oxalyl Chloride in Methanol: A mild method using oxalyl chloride in methanol at room temperature has been reported for the deprotection of various N-Boc compounds.[10]

    • Deep Eutectic Solvents: A choline chloride/p-toluenesulfonic acid deep eutectic solvent has been shown to be an efficient and sustainable medium for N-Boc deprotection.[11]

Deprotection Method Conditions Typical Yield Reference
TFA in DCM20-50% TFA, 0°C to RTVariable[7]
HCl in Dioxane4M HCl, 0°C to RTGood to excellent[7]
TFE or HFIPReflux or microwaveQuantitative[8][9]
Oxalyl Chloride/MeOHRoom temperature, 1-4 hUp to 90%[10]
Choline Chloride/pTSARoom temperature, 10-30 minExcellent[11]

Logical Workflow for Optimizing Intramolecular Cyclization

G cluster_start Start: Low Yield Observed cluster_optimization Optimization Strategies cluster_outcome Outcome start Low Yield in Cyclization leaving_group Is the leaving group optimal? (e.g., -OH) start->leaving_group activate_lg Activate to -OMs, -OTs, or -OTf leaving_group->activate_lg No base_strength Is the base strong enough? (e.g., Et3N) leaving_group->base_strength Yes activate_lg->base_strength strong_base Use a stronger base (e.g., NaH, LiHMDS) base_strength->strong_base No solvent_polarity Is the solvent optimal? (e.g., DCM) base_strength->solvent_polarity Yes strong_base->solvent_polarity polar_aprotic Switch to a polar aprotic solvent (e.g., THF, DMF) solvent_polarity->polar_aprotic No improved_yield Improved Yield of This compound solvent_polarity->improved_yield Yes polar_aprotic->improved_yield

Caption: A troubleshooting workflow for improving the yield of the intramolecular cyclization step.

Problem 3: Purification Challenges

Symptoms:

  • Difficulty in separating the this compound product from starting materials or byproducts by column chromatography.

  • Product volatility leading to loss during solvent removal.

Causality and Solutions:

  • Volatility: Small, low-molecular-weight azetidines can be volatile. When concentrating your product, use a rotary evaporator with controlled temperature and pressure. It is advisable to avoid high vacuum and excessive heat.

  • Polarity: The polarity of this compound can be similar to that of some precursors or byproducts, making chromatographic separation challenging.

    • Derivative Formation: If the free amine is difficult to purify, consider protecting it with a group like Boc (di-tert-butyl dicarbonate) or Cbz (benzyl chloroformate). The resulting carbamate is generally less polar and less volatile, making it easier to handle and purify by chromatography. The protecting group can be removed in a subsequent step.

    • Acid-Base Extraction: The basic nature of the azetidine nitrogen can be exploited for purification. An acid-base extraction can be used to separate the amine product from neutral or acidic impurities.

Signaling Pathway of Intramolecular Cyclization

G cluster_precursor Precursor cluster_activation Activation cluster_cyclization Cyclization precursor γ-Amino Alcohol (with CF3 at α-position) activated_precursor Activated Precursor (e.g., γ-Mesyl-α-CF3-amine) precursor->activated_precursor Mesylation (MsCl, Et3N) deprotonated_amine Deprotonated Amine (Anionic Nitrogen) activated_precursor->deprotonated_amine Deprotonation (Strong Base) transition_state SN2 Transition State deprotonated_amine->transition_state Intramolecular Attack product This compound transition_state->product Ring Closure & Leaving Group Expulsion

Caption: The reaction pathway for the synthesis of this compound via intramolecular cyclization.

References

Technical Support Center: Trifluoromethylation of Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the trifluoromethylation of azetidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and troubleshoot common side reactions encountered during this critical transformation. The unique strain and electronic properties of the azetidine ring, coupled with the diverse reactivity of trifluoromethylating reagents, can lead to a range of unexpected outcomes. This resource provides in-depth, field-proven insights to help you optimize your reactions and minimize byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Ring-Opening of the Azetidine Core

Q1: My reaction is yielding a complex mixture, and mass spectrometry suggests the formation of ring-opened products. What is causing this, and how can I prevent it?

A1: Causality and Mechanism: The high ring strain of the azetidine moiety makes it susceptible to nucleophilic ring-opening, particularly when the nitrogen atom is quaternized or activated.[1][2][3] Trifluoromethylation reactions, especially those employing electrophilic reagents or generating acidic byproducts, can promote this side reaction. The trifluoromethyl group is a strong electron-withdrawing group, which can further activate the C2 position for nucleophilic attack upon N-activation.

Troubleshooting Workflow:

G start Ring-Opening Observed reagent_type Identify Trifluoromethylating Reagent Type start->reagent_type electrophilic Electrophilic Reagent (e.g., Umemoto's, Togni's) reagent_type->electrophilic Electrophilic nucleophilic Nucleophilic Reagent (e.g., Ruppert-Prakash) reagent_type->nucleophilic Nucleophilic radical Radical Reagent (e.g., CF3SO2Na) reagent_type->radical Radical sol_electro Solution for Electrophilic: 1. Use a non-nucleophilic base. 2. Lower reaction temperature. 3. Consider a milder reagent. electrophilic->sol_electro sol_nucleo Solution for Nucleophilic: 1. Ensure slow addition of the reagent. 2. Use a less coordinating solvent. nucleophilic->sol_nucleo sol_radical Solution for Radical: 1. Optimize photocatalyst/initiator loading. 2. Scrutinize for acid generation. radical->sol_radical

Caption: Troubleshooting workflow for azetidine ring-opening.

In-depth Explanation & Protocol Adjustments:

  • For Electrophilic Trifluoromethylation: The generation of a cationic intermediate at the nitrogen can trigger ring-opening.

    • Protocol: If using a strong, nucleophilic base (e.g., an amine base that can act as a nucleophile), switch to a non-nucleophilic, sterically hindered base like proton sponge or DBU. Lowering the reaction temperature can also disfavor the ring-opening pathway.

  • For Nucleophilic Trifluoromethylation: Ring-opening is less common but can occur if the azetidine nitrogen is quaternized by an alkylating agent present in the reaction mixture.

    • Protocol: Ensure the purity of all reagents and solvents. If a Lewis acid is used as an activator, consider a milder one or a lower stoichiometry.

  • For Radical Trifluoromethylation: Acid generated in situ can protonate the azetidine nitrogen, making it susceptible to attack by nucleophiles present in the reaction medium.[4]

    • Protocol: Add a non-nucleophilic acid scavenger, such as anhydrous sodium carbonate or potassium carbonate, to the reaction mixture.

Issue 2: Low Yield and Unreacted Starting Material

Q2: My trifluoromethylation reaction is sluggish, resulting in low conversion of the starting azetidine. How can I improve the reaction efficiency?

A2: Causality and Mechanism: Low yields can stem from several factors including reagent instability, suboptimal reaction conditions, or inherent low reactivity of the substrate.[5] The electronic nature of the azetidine substrate is a critical factor; electron-withdrawing groups on the ring can deactivate it towards electrophilic or radical trifluoromethylation.

Troubleshooting Table:

Potential Cause Diagnostic Check Recommended Solution
Reagent Degradation Check the age and storage conditions of the trifluoromethylating reagent.Use a fresh batch of the reagent and store it under inert atmosphere and protected from light, as recommended by the supplier.
Suboptimal Temperature Run small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C).Determine the optimal temperature that balances reaction rate and side product formation.
Poor Solubility Observe if all components are fully dissolved at the reaction temperature.Choose a solvent system that ensures homogeneity of the reaction mixture. For photoredox reactions, ensure the catalyst is soluble.
Inappropriate Catalyst/Initiator Review the literature for catalysts/initiators best suited for your substrate and reagent type.For photoredox reactions, screen different photocatalysts with varying redox potentials. For radical reactions, consider different initiators.
Substrate Deactivation Analyze the electronic properties of your azetidine substrate.If the substrate is electron-deficient, a more reactive trifluoromethylating reagent may be required. For example, switch from a milder electrophilic reagent to a more potent one.[6][7]
Issue 3: Formation of Isomeric Products

Q3: I am observing the formation of regioisomers or diastereomers. What controls the selectivity in azetidine trifluoromethylation?

A3: Causality and Mechanism: The regioselectivity of trifluoromethylation on an unsymmetrically substituted azetidine is governed by a combination of steric and electronic factors. For radical trifluoromethylation, the reaction often proceeds at the most electron-rich or sterically accessible C-H bond.[8] In cases of strain-release reactions of bicyclo[1.1.0]butanes to form azetidines, the stereochemistry can be influenced by the reagents used.[9]

Mechanistic Diagram: Regioselectivity in Radical Trifluoromethylation

G sub Substituted Azetidine path_a Attack at C2 (Sterically Hindered/Electronically Favored) sub->path_a path_b Attack at C3 (Sterically Accessible/Electronically Disfavored) sub->path_b cf3_rad CF3• cf3_rad->path_a cf3_rad->path_b prod_a Product A (Major/Minor) path_a->prod_a prod_b Product B (Major/Minor) path_b->prod_b

Caption: Factors influencing regioselectivity.

Strategies for Controlling Selectivity:

  • Steric Hindrance: The use of bulky protecting groups on the azetidine nitrogen can direct the trifluoromethylation to a less hindered position.

  • Electronic Effects: The introduction of directing groups on the azetidine ring can influence the site of trifluoromethylation.

  • Solvent Effects: In some radical reactions, the choice of solvent can influence the regioselectivity of the C-H functionalization.[8]

  • Chiral Reagents/Catalysts: For enantioselective trifluoromethylation, the use of chiral trifluoromethylating reagents or chiral catalysts is necessary.[6]

Experimental Protocols

Protocol 1: General Procedure for Photoredox-Catalyzed Trifluoromethylation of N-Aryl Azetidines

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the N-aryl azetidine (1.0 equiv.), sodium trifluoromethanesulfinate (CF3SO2Na, 2.0 equiv.), and the photocatalyst (e.g., Ru(bpy)3(PF6)2, 1-2 mol%).

  • Solvent and Degassing: Add anhydrous, degassed solvent (e.g., acetonitrile or DMF) to achieve the desired concentration (typically 0.1 M). Degas the solution by sparging with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Initiation: Place the reaction vial in front of a blue LED light source and stir vigorously. The reaction temperature should be maintained using a cooling fan.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a second portion of the trifluoromethylating reagent and an oxidant (if applicable) can be added.[8]

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

overcoming stability issues of 2-(Trifluoromethyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Trifluoromethyl)azetidine

A Guide to Overcoming Stability and Handling Challenges for Researchers

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that while this building block is of immense interest in medicinal chemistry for its unique properties, its inherent reactivity can present significant challenges in the lab.[1][2] This guide is designed to provide you with expert, field-proven insights to anticipate, diagnose, and overcome the stability issues associated with this strained, electron-deficient heterocycle.

Section 1: Understanding the Core Instability: A Tale of Two Forces

The experimental challenges of this compound stem from a combination of two key structural features: the inherent ring strain of the four-membered ring and the powerful electron-withdrawing nature of the trifluoromethyl (CF₃) group.

  • Ring Strain: Azetidines possess significant ring strain (approx. 25.4 kcal/mol), making them thermodynamically primed for ring-opening reactions.[3] This stored energy is the source of both their synthetic utility in strain-release reactions and their propensity for undesired decomposition.[2][3]

  • Inductive Effect of the CF₃ Group: The CF₃ group is one of the strongest electron-withdrawing groups in organic chemistry. Its presence at the C2 position drastically reduces the basicity and nucleophilicity of the ring nitrogen.[1] This electronic deficit makes the ring more susceptible to certain types of degradation and influences the conditions required for its synthesis and modification.[1]

Caption: Key factors contributing to the reactivity of this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is low, and I see multiple unknown products. How can I determine if the azetidine ring is decomposing?

A: Unexplained low yields or the appearance of multiple new spots on a TLC/LCMS are classic indicators of decomposition. The primary degradation pathway for N-substituted azetidines, particularly under acidic conditions, is through intramolecular ring-opening.[4] This occurs when the azetidine nitrogen becomes protonated, making the ring highly susceptible to nucleophilic attack by a pendant group on the N-substituent (e.g., an amide oxygen).[4][5][6]

To diagnose this, a forced degradation study is the most effective method. This controlled experiment will help you identify potential degradation products and understand the compound's lability.

  • Preparation: Dissolve a small amount (1-2 mg) of your this compound derivative in a suitable solvent (e.g., Acetonitrile/Water 1:1) in three separate vials.

  • Conditions:

    • Acidic: Add 1 M HCl to one vial to bring the final concentration to 0.1 M.

    • Basic: Add 1 M NaOH to a second vial to bring the final concentration to 0.1 M.

    • Control: Add only the solvent to the third vial.

  • Incubation: Let the vials stand at room temperature. For more robust analysis, a second set can be gently heated to 40-50 °C.

  • Analysis: At set time points (e.g., 1, 4, 8, and 24 hours), take an aliquot from each vial and analyze by LC-MS.

  • Interpretation: Compare the chromatograms. Look for the disappearance of your starting material and the appearance of new peaks in the acidic and/or basic samples that are absent in the control. The mass of the new peaks can confirm ring-opening (addition of H₂O), hydrolysis, or other rearrangements.[4][6]

Acid_Catalyzed_Decomposition Start N-Substituted 2-CF3-Azetidine Protonation Protonation of Azetidine Nitrogen Start->Protonation H+ (Acidic Conditions) Activation Activated Azetidinium Ion (Highly Strained) Protonation->Activation Attack Intramolecular Nucleophilic Attack (e.g., by pendant amide) Activation->Attack Rate-limiting step Opened Ring-Opened Intermediate Attack->Opened Product Stable Degradation Product(s) Opened->Product Rearrangement/ Hydrolysis

Caption: Mechanism of acid-catalyzed intramolecular ring-opening.

Q2: I'm attempting a reaction under acidic conditions (e.g., Boc deprotection with TFA) and observing complete decomposition. What are my options?

A: This is a common and critical issue. The protonated 2-(trifluoromethyl)azetidinium ion is highly unstable.[4] Strong, non-volatile acids like TFA often lead to rapid and irreversible ring-opening. The key is to manage the pKa of your system or use alternative, milder methods.

Core Principle: The stability of N-aryl azetidines in acid is significantly influenced by the pKa of the entire molecule. Analogues with a more basic site elsewhere in the molecule (like an N-pyridyl group) are more stable because this site acts as a "proton sink," preventing protonation of the vulnerable azetidine nitrogen.[4]

Reagent/ConditionCompatibilityRationale & Expert Advice
TFA, neat or in DCM AvoidStrong, non-volatile acid. Leads to high concentrations of the reactive azetidinium ion, causing rapid decomposition.[4]
HCl in Dioxane/Ether AvoidSimilar to TFA, provides a high concentration of H+ leading to degradation.
Formic Acid / Acetic Acid Use with CautionWeaker acids may be tolerated for short reaction times at low temperatures. Monitor carefully by LC-MS.
HCl (aq., catalytic) Use with CautionCan trigger decomposition, but the presence of water may lead to hydrolysis rather than complex rearrangement.[5][6] Monitor closely.
TMSI (for Cbz/Alloc removal) RecommendedTrimethylsilyl iodide offers a neutral deprotection method for certain protecting groups, avoiding harsh acidic conditions.[7]
Hydrogenolysis (H₂, Pd/C) RecommendedExcellent for removing benzyl (Bn) or Cbz protecting groups under neutral conditions.[2][8]
Silica Gel Chromatography Use with CautionStandard silica gel is acidic and can cause decomposition on the column.
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or ethyl acetate).

  • Basification: Add 1-2% triethylamine (or another volatile base like ammonia in methanol) relative to the volume of the solvent.

  • Equilibration: Stir the slurry for 15-20 minutes to allow the base to neutralize the acidic sites on the silica surface.

  • Packing: Pack the column using the neutralized slurry.

  • Elution: Run your chromatography using a mobile phase that also contains a small amount (0.1-0.5%) of the same base. This maintains a neutral environment throughout the purification process.

Q3: What are the best practices for the safe handling and long-term storage of these compounds?

A: Proper storage is crucial to prevent degradation over time. The free base is susceptible to slow decomposition, especially in the presence of atmospheric moisture and CO₂.

Core Principle: Converting the azetidine to a stable salt, such as the hydrochloride salt, is the industry-standard practice for long-term storage.[9][10] The salt form is typically a crystalline, bench-stable solid that is less prone to the degradation pathways that affect the free base.

ParameterThis compound (Free Base)This compound HCl Salt
Form Typically an oil or low-melting solidCrystalline solid[10]
Temperature Store at 2-8°C (refrigerated)[9]Store at room temperature or refrigerated for maximum longevity
Atmosphere Inert atmosphere (Argon or Nitrogen) is highly recommendedNormal atmosphere is generally acceptable
Incompatibilities Strong oxidizing agents, strong acids, CO₂ (reacts to form carbamates)[11]Strong bases (will liberate the less stable free base)
Shelf Life Moderate; monitor for discoloration or impurity formationExcellent; significantly more stable than the free base

Section 3: Frequently Asked Questions (FAQs)

Q1: How exactly does the CF₃ group affect the reactivity of the azetidine nitrogen? The CF₃ group's strong inductive electron withdrawal pulls electron density away from the azetidine ring. This has two major consequences: 1) It significantly lowers the pKa of the nitrogen, making it a much weaker base and nucleophile than non-fluorinated azetidines. 2) This reduced nucleophilicity means that synthetic reactions to form the azetidine ring, such as intramolecular cyclization, often require stronger bases (like LiHMDS) and more forcing conditions to proceed efficiently.[1]

Q2: Are there specific N-substituents that can improve the stability of the ring? Yes. Research has shown that N-aryl substituents containing a basic nitrogen atom, such as a pyridine ring, can dramatically enhance stability under acidic conditions compared to simple N-phenyl substituents.[4] The pyridine nitrogen (being more basic) gets protonated first, effectively shielding the more sensitive azetidine nitrogen from protonation and subsequent degradation. This "proton sponge" effect is a key design element for building more robust molecules.[4]

Q3: Is ring-opening always an undesirable side reaction? Absolutely not. While uncontrolled ring-opening is a stability issue, controlled, high-yield ring-opening is a powerful synthetic strategy. This field, known as "strain-release chemistry," uses the inherent energy of the azetidine ring to drive the formation of more complex, functionalized acyclic amines or to expand into larger heterocyclic systems.[1][2][3] The challenge and opportunity lie in controlling the reaction conditions to favor the desired transformation.

References

Technical Support Center: Optimization of Reaction Parameters for 2-(Trifluoromethyl)azetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-(trifluoromethyl)azetidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this important fluorinated heterocyclic scaffold. The inherent chemical properties of the trifluoromethyl group, particularly its strong electron-withdrawing nature, present unique challenges in the synthesis of these azetidines. This resource aims to provide a comprehensive understanding of the key reaction parameters and how to manipulate them to achieve optimal outcomes.

Section 1: Troubleshooting Guides

This section provides detailed troubleshooting for the most common synthetic routes to 2-(trifluoromethyl)azetidines.

Method 1: Intramolecular Cyclization of γ-Chloro-(trifluoromethyl)amines

This is one of the most established methods, typically starting from ethyl 4,4,4-trifluoroacetoacetate. The key final step is a base-induced intramolecular nucleophilic substitution.

Experimental Protocol: Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidine [1]

  • Imination: React ethyl 4,4,4-trifluoroacetoacetate with a primary amine in the presence of a catalytic amount of acetic acid.

  • Hydride Reduction: Reduce the resulting enamine with a hydride reducing agent such as sodium borohydride.

  • Chlorination: Convert the resulting γ-amino alcohol to the corresponding γ-chloroamine using a chlorinating agent like thionyl chloride.

  • Cyclization: Induce ring closure of the N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine with a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) in a suitable solvent like tetrahydrofuran (THF), typically under reflux.

Troubleshooting Table for Intramolecular Cyclization

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield of Azetidine 1. Insufficient Basicity: The electron-withdrawing trifluoromethyl group significantly reduces the nucleophilicity of the nitrogen atom, making deprotonation and subsequent cyclization difficult. Standard bases may be ineffective.1. Use a Stronger Base: Employ a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) or Potassium bis(trimethylsilyl)amide (KHMDS) to facilitate the intramolecular SN2 reaction.[2]
2. Poor Leaving Group: The chloride may not be a sufficiently good leaving group under the reaction conditions.2. Improve the Leaving Group: Convert the precursor alcohol to a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf), prior to cyclization.
3. Intermolecular Side Reactions: At higher concentrations, the γ-chloroamine can react with other molecules of itself, leading to dimerization or polymerization instead of the desired intramolecular cyclization.3. Apply High Dilution Conditions: Slowly add the γ-chloroamine substrate to a solution of the base. This favors the intramolecular reaction pathway.
Formation of Side Products (e.g., Alkenes) 1. Elimination Reaction: The strong base can promote elimination of HCl from the γ-chloroamine, leading to the formation of an unsaturated acyclic amine.1. Optimize Reaction Temperature: Lowering the reaction temperature may favor the SN2 cyclization over the E2 elimination pathway. Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.
2. Reaction with Solvent: The base or reactive intermediates may react with the solvent if it is not sufficiently inert.2. Use an Inert Solvent: Tetrahydrofuran (THF) is a common and generally suitable solvent. Ensure it is anhydrous.
Incomplete Reaction 1. Insufficient Reaction Time or Temperature: The reaction may be kinetically slow.1. Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or GC-MS. If the starting material is still present after an extended period, consider increasing the reflux time or cautiously increasing the temperature.
2. Deactivation of Base: The presence of moisture or other protic impurities can quench the strong base.2. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

Workflow for Troubleshooting Low Yield in Intramolecular Cyclization

Caption: Troubleshooting workflow for low yield in azetidine synthesis.

Method 2: Strain-Release Reactions of 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butanes

This newer approach offers a pathway to diversely substituted 2-(trifluoromethyl)azetidines through the ring-opening of highly strained bicyclic precursors.[3][4]

Experimental Protocol: Synthesis of 3-Substituted 2-(Trifluoromethyl)azetidines [3]

  • Precursor Synthesis: Synthesize the 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane precursor, for instance, via cyclopropanation of a 2-(trifluoromethyl)-2H-azirine with a sulfur ylide.

  • Strain-Release Reaction: React the bicyclic precursor with an electrophilic reagent such as benzyl chloroformate or trifluoroacetic anhydride in a suitable solvent like acetone at room temperature. Palladium-catalyzed hydrogenolysis can also be employed for the synthesis of cis-3-aryl-2-trifluoromethyl azetidines.

Troubleshooting Table for Strain-Release Reactions

Problem Probable Cause(s) Recommended Solution(s)
Low or No Reaction 1. Insufficiently Reactive Electrophile: The chosen electrophile may not be potent enough to induce the ring-opening of the azabicyclobutane.1. Use a More Reactive Electrophile: If a milder electrophile fails, consider using a more reactive one. For example, trifluoroacetic anhydride is a highly effective reagent for these transformations.[4]
2. Steric Hindrance: The trifluoromethyl group is sterically demanding, which can hinder the approach of the electrophile.2. Optimize Reaction Conditions: Increase the reaction time and/or temperature to overcome the activation energy barrier. Ensure the solvent is appropriate for the chosen electrophile.
Formation of Diastereomeric Mixtures 1. Non-Stereospecific Reaction Pathway: While many of these reactions are highly stereospecific, certain conditions or substrates might lead to a loss of stereocontrol. For example, radical reduction of a 3-chloroazetidine intermediate can lead to a mixture of diastereomers.[3]1. Careful Selection of Follow-up Reactions: If a stereochemically pure product is desired, choose subsequent transformations that are known to be stereospecific. For instance, palladium-catalyzed hydrogenolysis of the bicyclic precursor often leads to the cis-azetidine.[4]
Difficulty in Purifying the Product 1. Similar Polarity of Products and Byproducts: The desired azetidine and any unreacted starting material or byproducts may have similar polarities, making chromatographic separation challenging.1. Derivative Formation: Consider converting the product to a derivative with a different polarity for easier separation, followed by deprotection.
2. Instability of the Product: The azetidine ring, although more stable than an aziridine, is still strained and can be sensitive to certain conditions.2. Mild Purification Techniques: Use purification methods that avoid harsh acidic or basic conditions. Flash column chromatography on silica gel is a common method.[2]
Method 3: Reduction of 4-(Trifluoromethyl)azetidin-2-ones (β-Lactams)

This method provides access to 2-(trifluoromethyl)azetidines from corresponding β-lactam precursors. The choice of reducing agent is critical to avoid unwanted ring-opening.

Experimental Protocol: Reduction of a 4-(Trifluoromethyl)-β-lactam

  • β-Lactam Synthesis: Prepare the 4-(trifluoromethyl)azetidin-2-one via established methods, such as the Staudinger cycloaddition of an imine and a ketene.

  • Reduction: Reduce the β-lactam using a suitable reducing agent. A selective monochloroalane reduction protocol has been reported to be effective.[5]

Troubleshooting Table for β-Lactam Reduction

Problem Probable Cause(s) Recommended Solution(s)
Low Yield of Azetidine 1. Incomplete Reduction: The reducing agent may not be strong enough or the reaction conditions may be insufficient to fully reduce the amide carbonyl.1. Optimize Reducing Agent and Conditions: Experiment with different reducing agents and reaction conditions (temperature, time, stoichiometry of the reducing agent).
Ring-Opening of the β-Lactam 1. Harsh Reducing Conditions: Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) can lead to cleavage of the β-lactam ring.1. Use a Milder or More Selective Reducing Agent: Employ a reducing agent known for its selectivity towards amides over other functional groups, or a protocol specifically developed for β-lactam reduction.
Formation of Amino Alcohol Byproduct 1. Over-reduction and Ring Cleavage: The reaction may proceed beyond the desired azetidine to form a γ-amino alcohol.1. Careful Control of Stoichiometry and Temperature: Use a stoichiometric amount of the reducing agent and maintain a low reaction temperature to minimize over-reduction.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for my target 2-(trifluoromethyl)azetidine?

A1: The choice of synthetic route depends on several factors:

  • Desired Substitution Pattern: The intramolecular cyclization route is well-suited for preparing 1-alkyl-2-(trifluoromethyl)azetidines. The strain-release reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes is particularly useful for introducing substituents at the 3-position. The β-lactam reduction approach can be advantageous if a specific substitution pattern is more easily accessible through the corresponding β-lactam.

  • Availability of Starting Materials: The intramolecular cyclization often starts from the commercially available ethyl 4,4,4-trifluoroacetoacetate. The starting materials for the other routes, such as the bicyclic precursors for the strain-release reaction, may require multi-step synthesis.

  • Stereochemical Requirements: For the synthesis of enantiomerically pure or diastereomerically enriched 2-(trifluoromethyl)azetidines, it is crucial to select a route that allows for stereocontrol. This may involve the use of chiral starting materials, chiral auxiliaries, or stereoselective reactions.[6]

  • Scalability: For large-scale synthesis, the efficiency, cost of reagents, and ease of purification for each step of the chosen route are important considerations.

Q2: Why is the trifluoromethyl group so influential in the synthesis of these azetidines?

A2: The trifluoromethyl (CF₃) group has a profound impact due to its strong electron-withdrawing inductive effect and its steric bulk.

  • Electronic Effects: The CF₃ group significantly decreases the electron density on the adjacent carbon and, by extension, on the nitrogen atom in the precursor molecules. This reduces the nucleophilicity of the nitrogen, making the final ring-closing step in the intramolecular cyclization more challenging and often requiring a strong base.[2]

  • Steric Effects: The CF₃ group is sterically demanding, which can influence the stereochemical outcome of reactions and may hinder the approach of reagents.

Q3: What are the best practices for purifying 2-(trifluoromethyl)azetidines?

A3: Purification of 2-(trifluoromethyl)azetidines typically involves standard laboratory techniques, with some specific considerations:

  • Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying these compounds. The choice of eluent system (e.g., a mixture of hexane and ethyl acetate) should be optimized based on the polarity of the specific azetidine derivative.

  • Crystallization: If the product is a solid, recrystallization can be an excellent method for achieving high purity. The choice of solvent is critical and should be determined experimentally.

  • Distillation: For volatile, thermally stable 2-(trifluoromethyl)azetidines, distillation under reduced pressure can be a viable purification method.

  • General Handling: Due to the potential for ring-opening, it is advisable to avoid prolonged exposure to strong acids or bases during workup and purification.

Q4: How can I control the stereochemistry during the synthesis of 2-(trifluoromethyl)azetidines?

A4: Achieving stereocontrol is a key challenge and can be addressed through several strategies:

  • Chiral Starting Materials: The use of enantiomerically pure starting materials is a common approach to introduce stereocenters that are maintained throughout the reaction sequence.

  • Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a key reaction, and then subsequently removed.

  • Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in certain reactions, such as in some cycloaddition approaches to β-lactam precursors.

  • Diastereoselective Reactions: In many of the synthetic routes, the stereochemical relationship between existing stereocenters can direct the formation of new ones. Optimizing reaction conditions (e.g., temperature, solvent, and reagents) can often enhance the diastereoselectivity of these transformations. For example, in the strain-release reactions, the stereochemistry of the bicyclic precursor often dictates the stereochemistry of the resulting azetidine.[3]

Section 3: Visualizing the Synthesis

General Synthetic Pathways to this compound

Caption: Common synthetic pathways to the this compound ring.

References

troubleshooting guide for the synthesis of substituted 2-(Trifluoromethyl)azetidines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of the 2-(trifluoromethyl)azetidine motif into molecules is a compelling strategy in medicinal chemistry.[1][2][3] The trifluoromethyl group can enhance metabolic stability, lipophilicity, and bioavailability, while the strained azetidine ring introduces conformational rigidity.[1][3] However, the synthesis of these valuable building blocks is not without its challenges, stemming from the inherent ring strain of the azetidine core and the strong electron-withdrawing nature of the trifluoromethyl group.[1][4][5]

This technical support guide provides troubleshooting advice and answers to frequently asked questions to navigate the complexities of synthesizing substituted 2-(trifluoromethyl)azetidines.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-(trifluoromethyl)azetidines in a question-and-answer format.

Low or No Product Yield

Q1: My cyclization reaction to form the azetidine ring is giving low to no yield. What are the likely causes and how can I fix this?

A1: Low yields in the formation of the this compound ring often point to issues with the final ring-closing step, which is typically an intramolecular nucleophilic substitution.

  • Insufficiently Strong Base: The electron-withdrawing trifluoromethyl group significantly reduces the nucleophilicity of the nitrogen atom that needs to close the ring.[1][6] Standard bases like triethylamine or potassium carbonate may be too weak to deprotonate the precursor amine effectively.

    • Solution: Employ a strong, non-nucleophilic base. Lithium bis(trimethylsilyl)amide (LiHMDS) is often the base of choice for this transformation.[6][7]

  • Poor Leaving Group: The intramolecular cyclization requires the displacement of a good leaving group from the γ-position.

    • Solution: Ensure your precursor has a suitable leaving group, such as a halide (Cl, Br, I) or a sulfonate ester (mesylate, tosylate). If you are performing a chlorination step, ensure it has gone to completion before attempting cyclization.[1][8]

  • Substrate Decomposition: The starting materials or intermediates may be unstable under the reaction conditions.

    • Solution: Analyze your crude reaction mixture by techniques like ¹H NMR or LC-MS to identify any potential side products or degradation. This can provide clues about the instability. Consider lowering the reaction temperature, even if it requires a longer reaction time.

Formation of Side Products

Q2: I am observing significant formation of a ring-opened product instead of my desired azetidine. Why is this happening and what can I do to prevent it?

A2: The high ring strain of azetidines makes them susceptible to ring-opening reactions, especially under acidic or strongly nucleophilic conditions.[4][5][9]

  • Acid-Mediated Ring Opening: Trace amounts of acid can protonate the azetidine nitrogen, making the ring more susceptible to nucleophilic attack and subsequent opening.[4] This is a known decomposition pathway for azetidines.[4]

    • Solution:

      • Ensure all reagents and solvents are anhydrous and free of acidic impurities.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • During workup, use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any acid. Avoid strong acids during extraction and purification.

  • Nucleophilic Ring Opening: If strong nucleophiles are present in the reaction mixture, they can attack the azetidinium intermediate, leading to ring-opened products.[8][10]

    • Solution:

      • Choose your reagents carefully to avoid strong nucleophiles if possible.

      • If a strong nucleophile is required for another transformation on the molecule, consider protecting the azetidine nitrogen to reduce its reactivity.

Purification Challenges

Q3: I am having difficulty purifying my this compound derivative. It seems to be co-eluting with impurities or degrading on the silica gel column.

A3: The purification of fluorinated compounds can be challenging due to their unique polarity and potential for interaction with silica gel.

  • Polarity Issues: The polarity of your product might be very similar to that of a starting material or a side product, making chromatographic separation difficult.

    • Solution:

      • Experiment with different solvent systems for your column chromatography. A gradient elution might be necessary.

      • Consider alternative purification techniques such as preparative HPLC or crystallization.

  • On-Column Decomposition: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds like azetidines.

    • Solution:

      • Deactivate the silica gel by treating it with a small amount of a basic solvent (e.g., triethylamine in the eluent) before running the column.

      • Consider using a different stationary phase, such as alumina (basic or neutral) or a bonded-phase silica gel.

Frequently Asked Questions (FAQs)

Q4: What are the most common synthetic routes to substituted 2-(trifluoromethyl)azetidines?

A4: Several synthetic strategies have been developed. A prevalent method involves a four-step sequence starting from ethyl 4,4,4-trifluoroacetoacetate: imination, hydride reduction, chlorination, and a base-induced ring closure.[1][8] Another innovative approach utilizes the strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes to generate diversely substituted 2-(trifluoromethyl)azetidines.[2][11] Cascade trifluoromethylation/cyclization of N-allyl ynamides has also emerged as a method to construct these scaffolds.[3][12]

Q5: How does the trifluoromethyl group influence the reactivity of the azetidine ring?

A5: The strongly electron-withdrawing trifluoromethyl group has a profound impact on the azetidine's properties:

  • Reduced Nucleophilicity of Nitrogen: It significantly decreases the basicity and nucleophilicity of the azetidine nitrogen.[1][6] This can make N-alkylation or N-acylation reactions more challenging, often requiring stronger electrophiles or harsher conditions.

  • Activation of the Ring: The CF₃ group can influence the regioselectivity of ring-opening reactions. For instance, in quaternized 2-(trifluoromethyl)azetidines, nucleophilic attack often occurs regioselectively at the C4 position.[8]

Q6: What are the key characterization techniques for 2-(trifluoromethyl)azetidines?

A6: Standard spectroscopic methods are used for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the protons on the azetidine ring.

    • ¹⁹F NMR: Is crucial for confirming the presence of the trifluoromethyl group and will show a singlet (or a multiplet if there are other fluorine atoms nearby). ¹⁹F NMR can also be a powerful tool for determining the absolute configuration of chiral amines and alcohols when using a chiral derivatizing agent containing a trifluoromethyl group.[13]

    • ¹³C NMR: The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Q7: Are there any specific safety precautions I should take when working with trifluoromethylating reagents?

A7: Yes, safety is paramount. Many trifluoromethylating reagents can be sensitive to air and moisture and may be toxic.[14] Always consult the Safety Data Sheet (SDS) for the specific reagent you are using. General precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handling air- and moisture-sensitive reagents under an inert atmosphere.

Experimental Protocols & Visualizations

General Protocol for the Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines

This protocol is adapted from the work of De Kimpe and co-workers.[6][8]

Step 1: Imine Formation

  • To a solution of ethyl 4,4,4-trifluoroacetoacetate in an appropriate solvent (e.g., toluene), add the desired primary amine.

  • Heat the mixture, often with a Dean-Stark trap to remove water, until the reaction is complete (monitored by TLC or GC-MS).

  • Remove the solvent under reduced pressure to obtain the crude imine.

Step 2: Hydride Reduction

  • Dissolve the crude imine in a suitable solvent (e.g., methanol or ethanol).

  • Cool the solution in an ice bath and add a reducing agent (e.g., sodium borohydride) portion-wise.

  • Stir the reaction until completion, then quench carefully with water.

  • Extract the product with an organic solvent and dry the organic layer.

Step 3: Chlorination

  • Dissolve the resulting γ-amino alcohol in a chlorinated solvent (e.g., dichloromethane).

  • Add a chlorinating agent (e.g., thionyl chloride) dropwise at a low temperature.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Carefully quench the reaction and work up to isolate the γ-chloroamine.

Step 4: Base-Induced Ring Closure

  • Dissolve the γ-chloroamine in an anhydrous aprotic solvent (e.g., THF).

  • Add a strong base, such as LiHMDS, at a low temperature.

  • Allow the reaction to warm to room temperature or heat under reflux until the cyclization is complete.

  • Quench the reaction and perform an aqueous workup to isolate the crude this compound.

  • Purify the product by column chromatography.

Troubleshooting Workflow

Caption: A decision tree for troubleshooting common issues.

Reaction Mechanism: Base-Induced Ring Closure

RingClosure cluster_intermediate Intermediate cluster_products Products γ-Chloroamine R-NH-CH(CF3)-CH2-CH2-Cl Deprotonated Amine R-N⁻-CH(CF3)-CH2-CH2-Cl γ-Chloroamine->Deprotonated Amine Deprotonation + LiHMDS + LiHMDS Azetidine Azetidine Deprotonated Amine->Azetidine Intramolecular SN2 Attack Product Product Azetidine->Product + LiCl + HMDS

Caption: The final ring-closing step to form the azetidine.

References

Technical Support Center: Purification of Fluorinated Azetidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the specific and often complex challenges encountered during the purification of fluorinated azetidine compounds. The introduction of fluorine into the azetidine scaffold dramatically alters its physicochemical properties, necessitating a thoughtful and tailored approach to purification. This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges effectively.

Section 1: The "Fluorine Effect" - Understanding the Core Challenge

Before troubleshooting specific methods, it's crucial to understand why fluorinated azetidines are difficult to purify. The high electronegativity of fluorine imparts unique properties that are the root cause of many purification issues.[1][2]

Q1: How does fluorination fundamentally change the properties of an azetidine compound?

A1: Fluorination introduces several critical changes compared to a non-fluorinated (hydrocarbon) analog:

  • Reduced Basicity (pKa): This is the most significant factor. The strong electron-withdrawing effect of fluorine atoms drastically lowers the basicity of the azetidine nitrogen.[3][4] The magnitude of this pKa drop depends on the number of fluorine atoms and their proximity to the nitrogen.[5] This directly impacts the effectiveness of acid-base extractions.

  • Altered Lipophilicity (LogP): The effect on lipophilicity is not straightforward. While a single fluorine or a CF3 group can increase lipophilicity, gem-difluorination can sometimes decrease it.[3][5] This complex behavior can lead to unexpected elution orders in chromatography.

  • Modified Intermolecular Interactions: The C-F bond is highly polarized but has low polarizability, leading to weaker van der Waals interactions and unique dipole-dipole interactions.[2] This affects solubility, crystallization behavior, and interactions with chromatographic stationary phases.

  • Increased Volatility: In some cases, fluorination can increase the volatility of small molecules, which can be a concern during solvent evaporation or high-vacuum distillation.

Table 1: Illustrative Impact of Fluorination on Azetidine Properties
CompoundStructureApproximate pKaTypical LogP ChangePrimary Purification Implication
N-Benzylazetidine(Structure)~9.5-10.5BaselineStandard acid-base extraction is highly effective.
N-Benzyl-3-fluoroazetidine(Structure)~7.0-8.0VariableRequires stronger acidic conditions for extraction.
N-Benzyl-3,3-difluoroazetidine(Structure)~5.5-6.5VariableAcid-base extraction is very challenging; chromatography is often preferred.

Section 2: Troubleshooting Purification Protocols

This section provides direct answers and solutions to common problems encountered during the purification of fluorinated azetidines.

Diagram 1: General Purification Strategy Selection

This flowchart provides a starting point for selecting an appropriate purification technique based on the properties of your crude product.

Purification Strategy cluster_liquid For Crude Liquids start Crude Fluorinated Azetidine is_basic Is the compound sufficiently basic? (Est. pKa > 7.5) start->is_basic is_solid Is the crude product a solid? is_thermally_stable Is the compound thermally stable? is_solid->is_thermally_stable No crystallization Attempt Crystallization is_solid->crystallization Yes chromatography Use Column Chromatography is_solid->chromatography No is_basic->is_solid No extraction Perform Acid-Base Extraction is_basic->extraction Yes distillation Attempt Vacuum Distillation is_thermally_stable->distillation Yes chromatography_liquid Use Column Chromatography is_thermally_stable->chromatography_liquid No crystallization->chromatography Fails or Low Purity extraction->chromatography Incomplete Separation distillation->chromatography_liquid Impure Fractions

Caption: Decision tree for selecting a primary purification method.

Acid-Base Liquid-Liquid Extraction

Q2: I performed a standard acid wash (e.g., 1M HCl) to extract my fluorinated azetidine, but the yield is extremely low. Where did my compound go?

A2: Your compound likely remains in the organic layer. The reduced basicity (lowered pKa) of the fluorinated azetidine nitrogen means that a standard 1M HCl wash (pH 0) may not be sufficient to fully protonate it into its water-soluble salt form.[6]

Troubleshooting Protocol:

  • Estimate the pKa: Before extraction, estimate the pKa of your compound. For each fluorine atom on the carbon adjacent to the nitrogen, you can expect a pKa drop of 2-3 units.

  • Choose the Right Acid: The pH of your aqueous acid solution should be at least 2 units below the estimated pKa of your azetidine. For moderately fluorinated azetidines (pKa 5-7), you may need to use 3-6M HCl.

  • Verify Protonation: After shaking the separatory funnel and allowing the layers to separate, test the pH of the aqueous layer. If it is not strongly acidic, add more concentrated acid.[7]

  • Back-Extraction: To recover your product, basify the acidic aqueous layer with a strong base (e.g., 6M NaOH or solid K₂CO₃) until the pH is at least 2 units above the azetidine's pKa. Ensure the solution is cold during basification to manage the exotherm. Then, extract the free-based amine back into an organic solvent like dichloromethane or ethyl acetate.

Column Chromatography

Column chromatography is often the most reliable method for purifying these compounds.[8][9] However, it comes with its own set of challenges.

Q3: My fluorinated azetidine is showing severe tailing on my silica gel column. What's causing this and how do I fix it?

A3: Severe peak tailing is typically caused by strong, non-ideal interactions between the basic nitrogen of your compound and acidic silanol (Si-OH) groups on the surface of standard silica gel.[10]

Solutions:

  • Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent to compete for the acidic sites on the silica.

    • Recommended: 0.5-1% triethylamine (Et₃N) or 1-2% ammonium hydroxide (NH₄OH) in your mobile phase system (e.g., Hexanes/Ethyl Acetate).

  • Use Deactivated Silica: Employ a deactivated or end-capped silica gel for your column. These stationary phases have fewer free silanol groups.

  • Switch to Alumina: Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds, as it eliminates the acidic silanol interactions.

Q4: I'm struggling to separate my desired fluorinated azetidine from a very similar, non-polar impurity. How can I improve my resolution?

A4: This is a selectivity problem. If simple solvent gradient optimization isn't working, you need to change the nature of the interactions between your analytes and the stationary phase.

Troubleshooting Workflow:

Chromatography Troubleshooting start Poor Resolution or Co-elution change_organic Change Organic Modifier (e.g., EtOAc to MTBE or DCM) start->change_organic change_phase Change Stationary Phase change_organic->change_phase No Improvement orthogonal_tech Use Orthogonal Technique (e.g., SFC or RP-HPLC) change_organic->orthogonal_tech No Improvement (Persistent Issue) fluorinated_phase Use Fluorinated Phase Column (e.g., PFP, F5) change_phase->fluorinated_phase Yes fluorinated_phase->orthogonal_tech Still Co-eluting

Caption: Workflow for resolving co-eluting compounds.

Advanced Strategies:

  • Change Selectivity: Switching the organic modifier in your mobile phase can alter selectivity. For example, changing from ethyl acetate (H-bond acceptor) to dichloromethane (dipolar) can change the elution order.

  • Use a Fluorinated Stationary Phase: For reversed-phase HPLC, pentafluorophenyl (PFP) or other fluorinated columns provide unique separation mechanisms beyond simple hydrophobicity, including dipole-dipole, pi-pi, and ion-exchange interactions.[11][12] These are often highly effective for separating fluorinated isomers or closely related analogs.[11][12]

  • Employ an Orthogonal Technique: If normal-phase chromatography fails, switch to a method with a different separation mechanism.

    • Reversed-Phase HPLC (RP-HPLC): Use a C18 or PFP column with a mobile phase like acetonitrile/water or methanol/water, often with 0.1% TFA or formic acid as a modifier to ensure the amine is protonated and gives a sharp peak.

    • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for purifying polar and basic compounds and often provides selectivity that is orthogonal to both normal- and reversed-phase LC.[12]

Table 2: Chromatography Troubleshooting Quick Guide
ProblemPossible Cause(s)Recommended Solution(s)
Peak Tailing Interaction with acidic silanolsAdd 1% Et₃N or NH₄OH to eluent; use neutral alumina.
Peak Fronting Column overload; poor sample solubilityReduce sample load; dissolve sample in a weaker solvent.
Co-elution Insufficient selectivityChange mobile phase solvent; switch to a fluorinated stationary phase (PFP); use an orthogonal method like SFC.[10][11][12]
No Elution Compound is too polar for the mobile phaseSwitch to a more polar eluent system (e.g., DCM/Methanol); consider HILIC or reversed-phase chromatography.
Crystallization and Distillation

Q5: My fluorinated azetidine "oils out" instead of crystallizing. What should I do?

A5: "Oiling out" occurs when the compound's solubility in the hot solvent is too high, and it separates as a liquid phase upon cooling before it can form an ordered crystal lattice.

Solutions:

  • Solvent Screening: Systematically screen a wider range of solvents. Look for a solvent that dissolves your compound when hot but in which it is poorly soluble at room temperature or below.

  • Use a Co-solvent System: Start by dissolving your compound in a minimal amount of a "good" solvent (e.g., DCM, Ethyl Acetate). Then, slowly add a "poor" solvent (an anti-solvent, e.g., Hexanes, Heptane) at room temperature until turbidity persists. Gently warm until the solution is clear again, then allow it to cool slowly.

  • Seed the Solution: If you have a small amount of pure solid, add a single crystal (a seed) to the supersaturated solution to initiate crystallization.

  • Convert to a Salt: If the free base is an oil, consider converting it to a crystalline salt (e.g., hydrochloride, tartrate). Dissolve the free base in a solvent like ether or ethyl acetate and add a stoichiometric amount of an acid (e.g., HCl in ether). The resulting salt often has a much higher melting point and better crystallization properties.

Q6: Is vacuum distillation a safe and effective method for purifying fluorinated azetidines?

A6: It can be, but with significant caveats. Azetidines are strained four-membered rings, and thermal instability can be a concern, potentially leading to decomposition or polymerization.[13]

Recommendations:

  • Assess Thermal Stability: Before attempting a large-scale distillation, perform a small-scale test (e.g., TGA or heating a small sample) to check for decomposition.

  • Use High Vacuum: Employ a good vacuum pump to lower the boiling point as much as possible, minimizing thermal stress on the molecule.

  • Fractional Distillation: Use a short-path distillation apparatus or a Vigreux column to effectively separate compounds with close boiling points.[14]

Section 3: Frequently Asked Questions (FAQs)

Q7: How do I remove residual fluorinating reagents (e.g., DAST, Deoxo-Fluor®) or their byproducts from my reaction mixture?

A7: Byproducts from reagents like DAST are often reactive and must be quenched and removed carefully. After quenching the reaction (typically with a saturated NaHCO₃ solution), these byproducts can often be removed with an aqueous wash. However, some byproducts may be organic-soluble and require column chromatography for complete removal. Always consult the specific workup procedure for the reagent you are using.

Q8: What are the best analytical techniques to confirm the purity of my final fluorinated azetidine compound?

A8: A combination of techniques is essential for confirming both identity and purity.[8]

  • ¹⁹F NMR Spectroscopy: This is the most direct way to confirm the presence of fluorine and can reveal the number of distinct fluorine environments in the molecule. The absence of impurity signals is a strong indicator of purity.

  • ¹H and ¹³C NMR: Essential for confirming the overall structure. Integration of the ¹H NMR spectrum can be used to quantify impurities if their signals are well-resolved.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard for purity assessment. It provides the purity profile (e.g., >99% by UV) and confirms the molecular weight of your target compound.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile and thermally stable fluorinated azetidines.

Q9: Can the C-F bond cleave during purification?

A9: While the C-F bond is very strong, cleavage (defluorination) is possible under certain conditions, particularly if the fluorine is adjacent to a site that can stabilize a carbocation or is otherwise activated.[15] This is more of a concern during synthesis or under harsh metabolic conditions than during standard purification. However, be mindful of using highly Lewis-acidic conditions or excessively high temperatures, which could potentially compromise C-F bond integrity in sensitive substrates.

References

alternative reagents for the synthesis of 2-(Trifluoromethyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols for alternative synthetic routes. The unique properties of the trifluoromethyl group and the strained azetidine ring make this scaffold highly valuable in medicinal chemistry, but its synthesis can present unique challenges. This resource aims to provide practical, field-proven insights to navigate these complexities.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and its derivatives.

Issue 1: Low yield during intramolecular cyclization of γ-halo-α-(trifluoromethyl)amines.

  • Question: My intramolecular cyclization of N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine to form the corresponding 1-alkyl-2-(trifluoromethyl)azetidine is resulting in a low yield. What are the likely causes and how can I optimize the reaction?

  • Answer: This is a common challenge, primarily due to the electronic properties of the precursor. The electron-withdrawing nature of the trifluoromethyl group significantly reduces the nucleophilicity of the nitrogen atom, making the intramolecular cyclization difficult.[1] Here are several factors to consider for optimization:

    • Base Selection: A strong, non-nucleophilic base is crucial for this transformation. Lithium bis(trimethylsilyl)amide (LiHMDS) is often the base of choice as it is strong enough to deprotonate the amine without competing in side reactions.[1][2] If LiHMDS is not providing satisfactory results, consider other strong bases like sodium hydride (NaH) or potassium tert-butoxide, although these may require higher temperatures and longer reaction times.

    • Solvent and Temperature: Anhydrous tetrahydrofuran (THF) is a standard solvent for this reaction. Ensure it is rigorously dried, as any residual water will quench the strong base. The reaction is typically run at reflux to provide sufficient energy for the cyclization to occur.[1]

    • Leaving Group: While chlorides are common, you might consider converting the alcohol precursor to a better leaving group, such as a tosylate or mesylate. However, the synthesis of the γ-chloroamine is often more direct.

    • Precursor Purity: Ensure the γ-chloro-α-(trifluoromethyl)amine precursor is pure. Any impurities can interfere with the reaction. Purification of this intermediate by column chromatography may be necessary.

Issue 2: Incomplete reduction of 4-(trifluoromethyl)azetidin-2-one (β-lactam).

  • Question: I am attempting to reduce a 4-(trifluoromethyl)azetidin-2-one to the corresponding azetidine, but the reaction is sluggish and gives a mixture of starting material and product. How can I drive the reaction to completion?

  • Answer: The reduction of β-lactams, especially those bearing an electron-withdrawing trifluoromethyl group, can be challenging. The choice of reducing agent and reaction conditions are critical.

    • Reducing Agent: Borane-tetrahydrofuran complex (B₂H₆·THF) or borane-dimethyl sulfide complex (BMS) are generally effective for this reduction. Lithium aluminum hydride (LiAlH₄) can also be used, but it is less selective and may lead to over-reduction or side reactions. A selective monochloroalane reduction protocol has also been reported to be effective.[3]

    • Reaction Conditions: These reductions often require elevated temperatures and extended reaction times. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.

    • Work-up Procedure: A careful work-up is necessary to hydrolyze the borane-amine complex and isolate the product. Typically, this involves the addition of an alcohol (e.g., methanol) followed by an acid (e.g., HCl) to break the complex.

Issue 3: Poor diastereoselectivity in the synthesis of substituted 2-(trifluoromethyl)azetidines.

  • Question: I am synthesizing a 3-substituted-2-(trifluoromethyl)azetidine, and I am obtaining a mixture of diastereomers. How can I improve the diastereoselectivity?

  • Answer: Achieving high diastereoselectivity is a common goal in the synthesis of substituted azetidines. The approach will depend on the synthetic route.

    • Strain-Release Reactions: The reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with various reagents can provide access to diastereomerically enriched 2,3-disubstituted azetidines.[4][5] The stereochemical outcome is often dependent on the nature of the electrophile and the reaction conditions. For example, palladium-catalyzed hydrogenolysis of 3-aryl-2-trifluoromethyl-1-azabicyclobutanes can lead to cis-2,3-disubstituted azetidines.[4][5]

    • Cyclization of Acyclic Precursors: When using an intramolecular cyclization approach, the stereochemistry of the acyclic precursor will dictate the stereochemistry of the product. Chiral auxiliaries or asymmetric synthesis of the precursor may be necessary to achieve high diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using a strain-release strategy with 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs) for synthesizing 2-(trifluoromethyl)azetidines?

A1: The strain-release strategy offers several key advantages:

  • High Reactivity: The inherent ring strain of the azabicyclobutane system provides a strong thermodynamic driving force for ring-opening reactions, often allowing for milder reaction conditions.[4][5]

  • Versatility: This method allows for the introduction of a wide range of substituents at the 3-position of the azetidine ring by varying the reacting partner. For example, using benzyl chloroformate can introduce a chloro group, while trifluoroacetic anhydride can lead to the formation of an azetidin-3-ol.[4][5]

  • Stereocontrol: In some cases, these reactions can proceed with high diastereoselectivity, providing access to stereochemically defined 2-(trifluoromethyl)azetidines.[4][5]

Q2: Are there any metal-free alternatives for the synthesis of 2-(trifluoromethyl)azetidines?

A2: Yes, several metal-free approaches have been developed. One notable example is the cascade trifluoromethylation/cyclization of N-allyl sulfonylynamides.[6][7] This reaction proceeds under mild conditions and tolerates a variety of functional groups. Additionally, traditional intramolecular cyclizations of γ-halo-α-(trifluoromethyl)amines using strong organic bases are also metal-free.[1]

Q3: What are the safety considerations when working with trifluoromethylating agents?

A3: Many trifluoromethylating agents are gaseous or highly volatile and can be toxic. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Some reagents, like trifluoroacetic anhydride, are corrosive and require careful handling.[8][9] Always consult the Safety Data Sheet (SDS) for any reagent before use.

Q4: Can photoredox catalysis be used to synthesize 2-(trifluoromethyl)azetidines?

A4: Yes, photoredox catalysis has emerged as a powerful tool for the synthesis of fluorinated heterocycles, including azetidines.[10][11] These methods often involve the generation of a trifluoromethyl radical from an inexpensive source, such as trifluoroacetic anhydride, which can then participate in cyclization reactions.[8][12][13] Visible-light-mediated intermolecular [2+2] photocycloadditions have also been developed for the synthesis of azetidines.[14][15]

Alternative Synthetic Routes and Protocols

Route 1: From Ethyl 4,4,4-trifluoroacetoacetate

This is a classical and widely used approach.

Workflow Diagram:

Classical Synthesis A Ethyl 4,4,4-trifluoroacetoacetate B Enamine intermediate A->B Primary amine, AcOH C γ-Amino alcohol B->C NaBH4 D γ-Chloroamine C->D SOCl2 E This compound D->E LiHMDS

Caption: Classical synthesis of this compound.

Experimental Protocol:

  • Imination: To a solution of ethyl 4,4,4-trifluoroacetoacetate in a suitable solvent (e.g., toluene), add a primary amine and a catalytic amount of acetic acid. Reflux the mixture with a Dean-Stark trap to remove water.

  • Reduction: Cool the reaction mixture and add sodium borohydride (NaBH₄) portion-wise. Stir until the reaction is complete (monitored by TLC).

  • Chlorination: Quench the reaction carefully with water and extract the product. Concentrate the organic layer and dissolve the crude γ-amino alcohol in dichloromethane. Add thionyl chloride (SOCl₂) dropwise at 0 °C.

  • Cyclization: After completion, quench the reaction and extract the γ-chloroamine. Dissolve the crude product in anhydrous THF and add LiHMDS at room temperature. Reflux the mixture until the reaction is complete.

  • Purification: After work-up, purify the final product by column chromatography.

Route 2: Strain-Release from 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane

This modern approach offers access to a variety of substituted azetidines.[4][5]

Workflow Diagram:

Strain-Release Synthesis A 2-(Trifluoromethyl)-2H-azirine B 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane A->B Cyclopropanation C Substituted this compound B->C Electrophile (e.g., BnOCOCl, TFAA)

Caption: Strain-release synthesis of substituted azetidines.

Experimental Protocol (General):

  • ABB Synthesis: Synthesize the 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane precursor from the corresponding 2-(trifluoromethyl)-2H-azirine via a cyclopropanation reaction.

  • Ring-Opening: To a solution of the azabicyclobutane in an anhydrous solvent (e.g., acetone or dichloromethane), add the desired electrophile (e.g., benzyl chloroformate or trifluoroacetic anhydride) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: Perform an aqueous work-up, extract the product, and purify by column chromatography.

Comparative Data of Synthetic Routes

Synthetic Route Starting Materials Key Reagents Advantages Disadvantages Typical Yields
Intramolecular Cyclization Ethyl 4,4,4-trifluoroacetoacetate, primary amineNaBH₄, SOCl₂, LiHMDSWell-established, readily available starting materialsRequires strong base, multi-stepModerate[1]
β-Lactam Reduction 4-(Trifluoromethyl)azetidin-2-oneB₂H₆·THF or LiAlH₄Access to a variety of substituted azetidinesβ-lactam synthesis can be challengingGood to excellent[3]
Strain-Release of ABBs 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butaneElectrophiles (e.g., BnOCOCl, TFAA)High versatility, mild conditions, potential for stereocontrolPrecursor synthesis can be complexGood to excellent[4][5]
Photoredox Catalysis Varies (e.g., N-allyl ynamides)Photocatalyst, CF₃ source (e.g., TFAA)Mild conditions, high functional group tolerance, modern approachMay require specialized equipmentModerate to good[6][7][8]

References

Technical Support Center: Diastereoselectivity in 2-(Trifluoromethyl)azetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(trifluoromethyl)azetidines. This resource is designed to provide in-depth guidance and troubleshooting for controlling diastereoselectivity in your experiments. As the incorporation of the trifluoromethyl group can significantly alter the biological and pharmacological properties of bioactive compounds, achieving precise stereochemical control is paramount.[1] This guide offers practical, field-proven insights to help you navigate the complexities of these syntheses.

Understanding the Challenge: The Role of the Trifluoromethyl Group

The trifluoromethyl (CF3) group presents unique challenges in stereoselective synthesis. Its considerable steric bulk, comparable to an isopropyl group, and its strong electron-withdrawing nature can profoundly influence the transition states of cyclization and functionalization reactions, dictating the diastereomeric outcome.[2][3] Mastering diastereoselectivity requires a nuanced understanding of reaction mechanisms and the subtle interplay of steric and electronic effects.

Frequently Asked Questions (FAQs)
FAQ 1: What are the primary synthetic strategies for creating 2-(trifluoromethyl)azetidines with diastereocontrol?

There are several key strategies, each with its own set of advantages and challenges for controlling stereochemistry:

  • Intramolecular Cyclization: This is a common and effective method, often involving the ring closure of a suitably substituted acyclic precursor.[1] Diastereoselectivity is typically governed by the stereocenters present in the starting material or by the use of chiral auxiliaries.[1]

  • [2+2] Photocycloadditions (Aza Paternò-Büchi Reaction): This reaction between an imine and an alkene can be a powerful tool for constructing the azetidine ring.[4] However, achieving high diastereoselectivity can be challenging and is often dependent on the specific substrates and reaction conditions.[4]

  • Strain-Release Reactions of 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs): This newer strategy involves the ring-opening of highly strained ABBs with various reagents to yield functionalized azetidines. This method has shown promise for producing highly substituted azetidines with excellent diastereoselectivity.[3][5]

  • Reduction of β-Lactams (Azetidin-2-ones): The reduction of a β-lactam can provide access to the corresponding azetidine. The stereochemistry of the final product is directly related to the stereochemistry of the β-lactam precursor, which can often be synthesized with high stereocontrol.[1][6]

FAQ 2: How does the choice of nitrogen-protecting group influence diastereoselectivity?

The N-protecting group plays a crucial role in both the reactivity and the stereochemical outcome of azetidine synthesis.

  • Steric Hindrance: Bulky protecting groups can shield one face of the molecule, directing incoming reagents to the less hindered face and thereby influencing the diastereoselectivity of the reaction.

  • Electronic Effects: Electron-withdrawing protecting groups, such as sulfonyl groups (e.g., Ts, Ms), can impact the nucleophilicity of the nitrogen and the overall electronics of the system, which can be critical in certain cyclization reactions.

  • Chelation Control: Some protecting groups can coordinate with metal catalysts, creating a more rigid transition state and leading to higher levels of stereocontrol.

FAQ 3: Can I predict the major diastereomer in my reaction?

Predicting the major diastereomer with certainty can be complex, but several principles can guide your hypothesis:

  • Steric Approach Control: In many cases, the incoming nucleophile or electrophile will attack from the least sterically hindered face of the substrate. This is a fundamental concept in stereoselective synthesis.

  • Felkin-Anh and Cram Chelation Models: For reactions involving nucleophilic additions to carbonyls or imines adjacent to a stereocenter, these models can often predict the stereochemical outcome by considering the relative sizes of the substituents on the adjacent stereocenter.

  • Computational Modeling: For more complex systems, density functional theory (DFT) calculations can be a powerful tool to model transition state energies and predict the most likely diastereomeric product.

Troubleshooting Guide
Problem 1: Poor Diastereomeric Ratio (dr) in Intramolecular Cyclization

Scenario: You are attempting an intramolecular cyclization of a γ-amino alcohol derivative to form a 2-(trifluoromethyl)azetidine, but you are obtaining a nearly 1:1 mixture of diastereomers.

Potential Causes & Solutions:

  • Insufficient Steric Differentiation: The existing stereocenters in your precursor may not be providing enough steric bias to control the cyclization.

    • Solution: Consider introducing a bulkier substituent on a key stereocenter or utilizing a chiral auxiliary to enforce a more defined transition state geometry. Chiral tert-butanesulfinamide has been used effectively as an auxiliary in the synthesis of C-2 substituted azetidines.[1]

  • Flexible Transition State: The transition state of the cyclization may be too flexible, allowing for multiple low-energy pathways.

    • Solution 1 (Solvent Effects): The choice of solvent can significantly impact the transition state. Experiment with a range of solvents with varying polarities and coordinating abilities.

    • Solution 2 (Temperature): Lowering the reaction temperature can often increase diastereoselectivity by favoring the transition state with the lowest activation energy.

  • Reaction Mechanism: The reaction may be proceeding through an unintended pathway with low stereocontrol.

    • Solution: Re-evaluate your reaction conditions. For example, in a base-induced ring closure, the choice of base can be critical. A bulkier, non-coordinating base might favor a more ordered transition state.

Experimental Protocol: Diastereoselective Cyclization

A representative procedure for the base-induced ring closure of a γ-chloro-β-amino alcohol derivative:

  • Dissolve the γ-chloro-β-amino alcohol precursor (1.0 equiv) in a suitable anhydrous solvent (e.g., THF, CH2Cl2) under an inert atmosphere (N2 or Ar).

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Add the base (e.g., NaH, KHMDS, DBU) (1.1-1.5 equiv) portion-wise or via syringe pump over a period of 30-60 minutes.

  • Allow the reaction to stir at the selected temperature for the determined reaction time (monitor by TLC or LC-MS).

  • Quench the reaction carefully with a saturated aqueous solution of NH4Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, CH2Cl2).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography and determine the diastereomeric ratio by 1H NMR or chiral HPLC.

Problem 2: Low Yield and/or Poor Diastereoselectivity in Strain-Release Reactions of ABBs

Scenario: You are employing a strain-release reaction of a 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane (ABB) but are observing low yields or a mixture of diastereomers.

Potential Causes & Solutions:

  • Reactivity of the ABB: The electron-withdrawing trifluoromethyl group can decrease the nucleophilicity of the nitrogen atom, hindering its reaction with electrophiles.[5]

    • Solution: Use a more reactive electrophile or consider using a Lewis acid to activate the electrophile.

  • Stereochemical Outcome: The stereochemistry of the addition to the ABB is crucial.

    • Insight: The addition of reagents typically occurs on the face opposite to the CF3 group due to steric hindrance, leading to a high degree of diastereoselectivity.[3] If you are observing poor selectivity, it may indicate a competing reaction pathway.

    • Solution: Carefully control the reaction conditions (temperature, solvent, rate of addition) to favor the desired stereoselective pathway.

Data Presentation: Diastereomeric Ratios in ABB Ring-Opening

ElectrophileSolventTemperature (°C)Diastereomeric Ratio (dr)Yield (%)
Benzyl ChloroformateAcetoneRoom Temp>96:491
Trifluoroacetic AnhydrideCH2Cl20 to Room Temp96:474 (overall)

Data adapted from research on strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes.[5]

Problem 3: Undesired Regio- or Stereoisomers in [2+2] Photocycloadditions

Scenario: Your aza Paternò-Büchi reaction is producing a mixture of regioisomers and/or diastereomers.

Potential Causes & Solutions:

  • Excited State Reactivity: The reaction proceeds through an excited state, and the geometry of the exciplex can be influenced by various factors.

    • Solution 1 (Photosensitizer): The use of a photosensitizer can promote the reaction through a triplet state, which may offer different selectivity compared to the singlet state.

    • Solution 2 (Solvent Polarity): The polarity of the solvent can influence the stability of charged intermediates or transition states, affecting both regio- and diastereoselectivity.

  • Substrate Electronics: The electronic properties of the imine and alkene partners are critical.

    • Solution: Modify the electronic nature of your substrates by adding electron-donating or electron-withdrawing groups to favor a specific orientation in the cycloaddition.

Visualization of Synthetic Pathways

The following diagram illustrates key decision points in selecting a synthetic route for diastereocontrol.

Diastereoselective_Azetidine_Synthesis Start Desired 2-(CF3)Azetidine Stereoisomer Cyclization Intramolecular Cyclization Start->Cyclization Acyclic Precursor Available? Photocycloaddition [2+2] Photocycloaddition Start->Photocycloaddition Imine/Alkene Partners? StrainRelease Strain-Release (ABB) Start->StrainRelease ABB Precursor Accessible? Reduction β-Lactam Reduction Start->Reduction β-Lactam Precursor? Cyclization_Control Chiral Auxiliary Substrate Control Cyclization->Cyclization_Control Photo_Control Sensitizer Solvent Choice Photocycloaddition->Photo_Control Strain_Control Reagent Choice Temperature StrainRelease->Strain_Control Reduction_Control Stereocontrolled Lactam Synthesis Reduction->Reduction_Control

Caption: Decision workflow for selecting a diastereoselective synthesis route.

Advanced Troubleshooting: Mechanistic Considerations

Logical Relationship Diagram: Factors Influencing Diastereoselectivity

This diagram outlines the interplay of various factors that determine the stereochemical outcome of a reaction.

Stereocontrol_Factors cluster_Substrate Substrate Properties cluster_Conditions Reaction Conditions StericBulk Steric Bulk - CF3 group - Protecting group - Other substituents TransitionState Transition State Geometry (Lowest Energy Path) StericBulk->TransitionState ElectronicEffects Electronic Effects - Inductive effects - Resonance ElectronicEffects->TransitionState ChiralElements Chiral Elements - Stereocenters - Chiral auxiliaries ChiralElements->TransitionState Temperature Temperature Lower T often increases selectivity Temperature->TransitionState Solvent Solvent - Polarity - Coordinating ability Solvent->TransitionState Catalyst Catalyst/Reagent - Lewis acids - Chiral ligands - Base choice Catalyst->TransitionState Outcome Diastereomeric Ratio (Major/Minor Products) TransitionState->Outcome Determines

Caption: Interplay of factors governing the diastereochemical outcome.

By systematically evaluating and optimizing these parameters, researchers can effectively troubleshoot and improve the diastereoselectivity of their this compound syntheses. This structured approach, grounded in a solid understanding of mechanistic principles, is key to accessing these valuable fluorinated heterocycles with high stereochemical purity.

References

strategies to minimize by-product formation in 2-(Trifluoromethyl)azetidine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2-(Trifluoromethyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this strained, electron-deficient heterocyclic building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

FAQ 1: My intramolecular cyclization to form the this compound ring is giving low yields. What are the likely causes and how can I improve it?

Answer:

Low yields in the formation of the this compound ring via intramolecular cyclization are a common challenge, primarily due to the electronic properties of the trifluoromethyl group and the inherent strain of the four-membered ring.[1][2] The electron-withdrawing nature of the CF3 group decreases the nucleophilicity of the nitrogen atom, making the final ring-closing step difficult.[1]

Troubleshooting Strategies:

  • Choice of Base: A strong, non-nucleophilic base is often crucial. Standard bases like triethylamine or potassium carbonate may be insufficient to deprotonate the precursor effectively. Consider using stronger bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or sodium hydride (NaH).[1][3] The use of LiHMDS has been reported to be effective in achieving this cyclization.[1]

  • Leaving Group: The efficiency of the intramolecular SN2 reaction is highly dependent on the quality of the leaving group. If you are using a halide (e.g., chloride or bromide), consider converting the hydroxyl group of the precursor amino alcohol to a better leaving group, such as a mesylate (Ms), tosylate (Ts), or triflate (Tf).[3]

  • Solvent and Temperature: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are generally preferred as they can solvate the cation of the base without hindering the nucleophilicity of the amine.[3] If the reaction is sluggish at room temperature, carefully increasing the temperature may improve the yield, but be mindful of potential side reactions.[3]

  • Concentration: Intermolecular side reactions, such as dimerization or polymerization, can compete with the desired intramolecular cyclization, especially at high concentrations.[3] Running the reaction under high-dilution conditions can favor the formation of the monomeric cyclic product.

FAQ 2: I am observing significant by-product formation that appears to be a ring-opened product. What reaction conditions favor this and how can I prevent it?

Answer:

The azetidine ring, particularly when activated by an electron-withdrawing group like trifluoromethyl, is susceptible to nucleophilic ring-opening due to its inherent ring strain (approximately 25.4 kcal/mol).[2][4] This can be a significant pathway for by-product formation.

Common Causes of Ring-Opening:

  • Acidic Conditions: The presence of Brønsted or Lewis acids can protonate or coordinate to the azetidine nitrogen, activating the ring towards nucleophilic attack.[5][6] This can lead to the formation of γ-substituted amine derivatives. For instance, acid-mediated intramolecular ring-opening has been observed where a pendant amide group acts as the nucleophile.[4]

  • Nucleophilic Reagents: Strong nucleophiles can directly attack the azetidine ring, leading to its opening. The regioselectivity of the attack will depend on the substitution pattern of the azetidine and the nature of the nucleophile.

  • Reaction with Chloroformates: Reagents like benzyl chloroformate can react with 2-(trifluoromethyl)azetidines, leading to ring-opened products.[7][8]

Strategies to Minimize Ring-Opening:

  • Control of pH: Maintain neutral or basic reaction conditions whenever possible. If an acidic workup is necessary, perform it at low temperatures and for the shortest possible duration.

  • Protecting Groups: If the nitrogen is unsubstituted, consider installing a protecting group like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) to reduce the nucleophilicity of the nitrogen and its susceptibility to protonation.[9] However, be aware that some protecting groups can also participate in ring-opening under certain conditions.[4]

  • Careful Choice of Reagents: When performing reactions on a molecule containing a this compound moiety, carefully consider the compatibility of all reagents with the strained ring. Avoid strong acids and highly nucleophilic species if ring integrity is desired.

FAQ 3: During N-functionalization of this compound, I am getting a mixture of products, including what appears to be a rearranged product. What could be happening?

Answer:

The formation of rearranged products during N-functionalization can be attributed to the formation of unstable intermediates, such as azetidinium ions, which can undergo subsequent reactions.

Plausible Mechanisms for Rearrangement:

  • Formation of Bicyclic Aziridinium Ions: In some cases, an initial intramolecular nucleophilic displacement can lead to the formation of a bicyclic aziridinium ion. This highly strained intermediate can then be attacked by a nucleophile (e.g., a solvent molecule or another reagent), leading to a rearranged product.[1] For example, the formation of 3-alkoxyazetidines as a side product has been proposed to occur through such a mechanism.[1]

  • Ring Expansion: While less common for azetidines compared to aziridines, ring expansion reactions can occur under certain conditions, especially with the formation of a carbocation intermediate adjacent to the nitrogen.[6][10]

Strategies for Selective N-Functionalization:

  • Mild Reaction Conditions: Employ the mildest possible conditions for N-functionalization. This includes using less reactive electrophiles, lower temperatures, and bases that are just strong enough to effect the desired transformation.

  • Order of Reagents: The order of addition of reagents can be critical. For example, pre-forming the deprotonated azetidine with a suitable base before adding the electrophile can sometimes minimize side reactions.

  • Solvent Effects: The polarity and nucleophilicity of the solvent can influence the reaction pathway. Non-nucleophilic solvents are generally preferred to avoid solvent-mediated by-product formation.

Troubleshooting Workflow for By-Product Formation

Here is a systematic workflow to troubleshoot and minimize by-product formation in your this compound reactions.

Troubleshooting_Workflow start Low Yield or By-Product Formation identify_byproduct Identify By-product Structure (NMR, MS) start->identify_byproduct ring_opened Ring-Opened Product? identify_byproduct->ring_opened rearranged Rearranged Product? identify_byproduct->rearranged unreacted_sm Unreacted Starting Material? identify_byproduct->unreacted_sm ring_opened->rearranged No check_acidity Check for Acidic Conditions (Reagents, Workup) ring_opened->check_acidity Yes rearranged->unreacted_sm No check_intermediates Consider Aziridinium Ion or Carbocation Formation rearranged->check_intermediates Yes check_base Is the Base Strong Enough? (e.g., LiHMDS) unreacted_sm->check_base Yes end Optimized Reaction unreacted_sm->end No neutralize Neutralize Reaction Mixture Use Non-Acidic Workup check_acidity->neutralize protect_n Consider N-Protection (e.g., Boc, Cbz) check_acidity->protect_n neutralize->end protect_n->end milder_conditions Use Milder Conditions (Temp, Base, Electrophile) check_intermediates->milder_conditions change_solvent Change to a Less Nucleophilic Solvent check_intermediates->change_solvent milder_conditions->end change_solvent->end check_lg Is the Leaving Group Adequate? (e.g., Ms, Ts) check_base->check_lg increase_temp Carefully Increase Temperature or Reaction Time check_lg->increase_temp increase_temp->end

Caption: A troubleshooting workflow for identifying and mitigating by-product formation.

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Cyclization to form N-Alkyl-2-(trifluoromethyl)azetidine

This protocol is adapted from methodologies that emphasize the need for a strong base.[1]

  • Precursor Preparation: Synthesize the corresponding N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine from ethyl 4,4,4-trifluoroacetoacetate.

  • Cyclization:

    • Dissolve the N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon).

    • Cool the solution to 0 °C.

    • Add lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 - 1.5 eq, as a solution in THF) dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or GC-MS.

    • Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH4Cl solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Base LiHMDSThe electron-withdrawing CF3 group reduces nitrogen nucleophilicity, requiring a strong base.[1]
Solvent THFA polar aprotic solvent that is suitable for reactions with strong bases like LiHMDS.[1]
Temperature RefluxThe activation energy for ring closure can be high due to ring strain.

Mechanistic Insights: Ring Stability and Reactivity

The chemistry of this compound is dominated by the interplay of ring strain and the powerful electron-withdrawing effect of the trifluoromethyl group.

Ring_Strain_Reactivity cluster_azetidine This compound cluster_consequences Chemical Consequences cluster_outcomes Potential Reaction Pathways azetidine Azetidine Ring (Ring Strain ~25.4 kcal/mol) activated_ring Activated Ring (Susceptible to Nucleophilic Attack) azetidine->activated_ring cf3 CF3 Group (Strongly Electron-Withdrawing) decreased_n_nu Decreased Nitrogen Nucleophilicity cf3->decreased_n_nu difficult_cyclization Difficult Intramolecular Cyclization decreased_n_nu->difficult_cyclization ring_opening Ring-Opening By-products activated_ring->ring_opening

Caption: The influence of ring strain and the CF3 group on reactivity.

References

Validation & Comparative

A Comparative Guide to 2-(Trifluoromethyl)azetidine and Other Fluorinated Heterocycles for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of medicinal chemistry, the pursuit of drug candidates with superior pharmacokinetic profiles has led to a strategic shift towards molecules with increased three-dimensionality. Saturated heterocycles, rich in sp³-hybridized carbons, have emerged as privileged scaffolds that can enhance solubility, reduce off-target toxicity, and improve metabolic stability compared to their flat, aromatic counterparts. Among these, the strained four-membered azetidine ring offers a unique, rigid conformational scaffold.

The strategic incorporation of fluorine is another cornerstone of modern drug design. The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of physicochemical properties. This guide provides an in-depth comparison of 2-(Trifluoromethyl)azetidine with other key fluorinated heterocycles, offering field-proven insights and experimental data to inform rational drug design for researchers, scientists, and drug development professionals.

The Focus Scaffold: this compound

The placement of a strongly electron-withdrawing trifluoromethyl group directly adjacent to the ring nitrogen (the α-position) in the azetidine scaffold imparts a unique and powerful set of properties. This substitution pattern is not merely an incremental change but a fundamental alteration of the molecule's electronic and steric character.

Synthesis: Accessing the Scaffold via Strain-Release

While several routes to 2-(trifluoromethyl)azetidines exist, including the intramolecular cyclization of γ-chloro-(trifluoromethyl)amines, modern approaches leverage the high ring strain of precursors like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs).[1][2] The strain-release driven ring-opening of these ABBs provides a versatile and efficient entry to diversely substituted 2-(trifluoromethyl)azetidines.[1][3][4]

The causality behind this synthetic choice is rooted in efficiency and modularity. The strained ABB precursor acts as a high-energy intermediate, enabling reactions that would be difficult with less strained systems. This allows for the introduction of various substituents under relatively mild conditions.

G cluster_0 Synthesis of 2-(Trifluoromethyl)azetidines via Strain-Release start 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane (ABB) reagent Electrophilic Reagent (e.g., Benzyl Chloroformate, TFAA) start->reagent Reaction Initiation intermediate Ring-Opening/ Activation reagent->intermediate Strain-Release product Substituted this compound intermediate->product Functionalization

Caption: A simplified workflow for the synthesis of 2-(Trifluoromethyl)azetidines.

Key Performance Characteristics
  • Basicity (pKa): The most dramatic effect of the α-CF₃ group is a profound reduction in the basicity of the azetidine nitrogen. The parent azetidine is strongly basic with a pKa of approximately 11.3.[5] The intense electron-withdrawing inductive effect of the adjacent CF₃ group drastically lowers the pKa, often by 5-6 log units. This is a critical feature in drug design, as it can mitigate off-target effects associated with basic amines, such as hERG channel inhibition or phospholipidosis, while still allowing for potential salt formation.[6]

  • Lipophilicity (LogP): The trifluoromethyl group is lipophilic, significantly increasing the calculated LogP of the parent scaffold. This enhancement can improve membrane permeability and target engagement within hydrophobic pockets of proteins.

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. Consequently, the CF₃ group is exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which often target electron-rich C-H bonds. Placing the CF₃ group at the α-position effectively shields the ring from metabolic attack, a common liability for other saturated heterocycles.

Comparative Analysis with Alternative Fluorinated Heterocycles

The choice of a fluorinated scaffold is a multi-parameter optimization problem. Below, we compare this compound to other common alternatives to illustrate the distinct advantages each provides.

HeterocycleRing SizeFluorine MoietyTypical pKaLipophilicity (LogP) Trend vs. ParentKey Structural Feature
2-(CF₃)-Azetidine 4-CF₃ (α-position)Low (est. 5-6)Significantly IncreasedRigid; profound pKa depression
3-Fluoroazetidine 4-F (β-position)Moderate (~8.0-8.5)Slightly IncreasedRigid; moderate pKa depression
3-Fluoropyrrolidine 5-F (β-position)Moderate (~9.0-9.5)Slightly IncreasedFlexible; moderate pKa depression
4-Fluoropiperidine 6-F (γ-position)High (~9.4)[7]Slightly IncreasedFlexible; minimal pKa depression

Note: pKa values are approximate and can vary based on substitution and measurement conditions. The trend is the key takeaway.

This compound vs. 3-Fluoroazetidine

Comparing these two isomers highlights the importance of substituent placement.

  • Basicity: In 3-fluoroazetidine, the single fluorine atom is at the β-position, two carbons away from the nitrogen.[8][9][10][11] Its inductive effect is attenuated by distance, resulting in only a moderate reduction in pKa compared to the parent azetidine. This compound, with its α-CF₃ group, exhibits a much more pronounced decrease in basicity.

  • Causality: For mitigating amine-related off-target effects, the 2-CF₃ substitution is far more effective. However, if a higher degree of basicity is required for a specific salt form or a key hydrogen bond interaction, the 3-fluoro isomer may be preferable.

  • Lipophilicity: The CF₃ group adds more lipophilicity than a single fluorine atom, making the 2-CF₃ isomer a better choice for entering highly hydrophobic binding pockets.

This compound vs. Fluorinated Pyrrolidines & Piperidines

This comparison showcases the unique properties of the strained 4-membered ring against more common 5- and 6-membered rings.

  • Conformational Rigidity: Azetidine is a relatively planar and rigid scaffold. Pyrrolidines (e.g., 3-fluoropyrrolidine[12][13][14][15]) and piperidines (e.g., 4-fluoropiperidine[6][7][16]) are significantly more flexible, adopting various twist, envelope, and chair conformations. The rigidity of the azetidine ring can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.

  • Vectorial Exit Points: The substitution vectors from the rigid azetidine ring point in well-defined directions, offering a precise tool for exploring chemical space around a core scaffold. The flexibility of larger rings can make this exploration less predictable.

  • Basicity Modulation: While fluorination reduces the basicity of pyrrolidines and piperidines, the effect is generally less pronounced than in the azetidine series due to the greater distance of the fluorine from the nitrogen atom in common substitution patterns (e.g., 4-fluoropiperidine).[17] The α-CF₃ substitution on azetidine provides a level of pKa modulation that is difficult to achieve in larger rings without multiple fluorine atoms or other strongly withdrawing groups.

Supporting Experimental Data & Protocols

Trustworthiness in scaffold selection comes from reproducible, standardized experimental validation. Metabolic stability is a paramount performance metric where this compound is expected to excel.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay measures the rate of drug clearance by phase I metabolic enzymes (primarily CYPs) and is a standard for evaluating metabolic liability.[18][19][20][21][22]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Pooled Human Liver Microsomes (HLM), stored at -80°C

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test Compound Stock Solution (e.g., 10 mM in DMSO)

  • Control Compounds (e.g., Dextromethorphan - high clearance; Verapamil - intermediate clearance)

  • Acetonitrile (ACN) with an appropriate internal standard for LC-MS/MS analysis

  • 96-well incubation plates and sealing mats

  • Thermomixer or incubating shaker set to 37°C

Methodology:

  • Preparation: Thaw HLM at 37°C and dilute to a working concentration of 0.5 mg/mL in phosphate buffer. Keep on ice. Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

  • Compound Dilution: Prepare a working solution of the test compound by diluting the DMSO stock into buffer to achieve a final incubation concentration of 1 µM. The final DMSO concentration should be ≤ 0.5%.

  • Pre-incubation: Add 100 µL of the HLM solution to the wells of the 96-well plate. Add 1 µL of the test compound working solution. Pre-incubate the plate for 10 minutes at 37°C with shaking.

  • Reaction Initiation: Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system to each well. This is the T=0 time point for sampling.

  • Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 200 µL of ice-cold ACN containing the internal standard to the appropriate wells.

  • Sample Processing: Once all time points are collected, seal the plate and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS. Quantify the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).

Caption: Workflow diagram for a typical in vitro metabolic stability assay.

Experimental Protocol: Synthesis of a Substituted this compound

This protocol is adapted from literature procedures describing the strain-release reaction of a 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane with trifluoroacetic anhydride (TFAA), followed by hydrolysis to yield an azetidin-3-ol.[1][2]

Objective: To synthesize (2R,3R)-3-Phenyl-2-(trifluoromethyl)azetidin-3-ol.

Materials:

  • 3-Phenyl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol (MeOH)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Round-bottom flask, magnetic stirrer, ice bath, standard glassware

Methodology:

  • Reaction Setup: Dissolve the starting azabicyclobutane (1.0 eq) in anhydrous CH₂Cl₂ (approx. 0.07 M) in a round-bottom flask under an inert atmosphere (e.g., argon).

  • Addition of Reagent: Cool the solution to 0°C using an ice bath. Add trifluoroacetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup 1 (Concentration): Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFAA.

  • Hydrolysis: Dissolve the resulting residue in methanol (approx. 0.14 M). Add a 10% aqueous solution of NaOH (equal volume to the methanol).

  • Saponification: Stir the biphasic mixture vigorously at room temperature for 18 hours to ensure complete hydrolysis of the trifluoroacetate ester intermediate.

  • Workup 2 (Extraction): Dilute the reaction mixture with water and ethyl acetate. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 2-(trifluoromethyl)azetidin-3-ol.

Conclusion

This compound is a highly valuable and differentiated scaffold for medicinal chemistry. Its primary advantages—profound basicity reduction, enhanced metabolic stability, and rigid conformational preorganization—set it apart from other fluorinated heterocycles like 3-fluoroazetidine and larger, more flexible fluorinated pyrrolidines and piperidines. The choice of which scaffold to use is dictated by the specific challenges of a drug discovery program. When mitigating amine-related toxicities and improving metabolic stability are paramount, the unique electronic properties conferred by the α-trifluoromethyl group make this compound an exceptionally powerful and compelling choice for developing next-generation therapeutics.

References

A Comparative Study of the Biological Activity of 2-(Trifluoromethyl)azetidine Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the conformational rigidity and unique physicochemical properties of the azetidine scaffold have rendered it a privileged motif in medicinal chemistry.[1] The introduction of a trifluoromethyl group at the 2-position of the azetidine ring can significantly influence the compound's metabolic stability, lipophilicity, and binding interactions with biological targets.[2] However, the presence of a stereocenter at this position necessitates a thorough investigation into the differential biological activities of the resulting enantiomers. This guide provides a comprehensive framework for the comparative study of the (R)- and (S)-enantiomers of 2-(Trifluoromethyl)azetidine, offering insights into the causality behind experimental choices and providing detailed, self-validating protocols.

While direct comparative biological data for the enantiomers of this compound is not extensively available in the public domain, this guide will utilize a well-documented case study of a closely related class of compounds—the stereoisomers of azetidine-2,3-dicarboxylic acid (ADC)—to illustrate the profound impact of stereochemistry on biological activity.[3][4] The principles and methodologies detailed herein are directly applicable to the investigation of this compound enantiomers and other chiral azetidine derivatives.

The Critical Role of Chirality in Azetidine Bioactivity

Chirality is a fundamental concept in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its interaction with chiral biological macromolecules such as enzymes and receptors. Enantiomers, being non-superimposable mirror images, can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). Therefore, the synthesis and biological evaluation of single enantiomers are paramount in the development of safe and effective drugs.

Synthesis and Chiral Separation of this compound Enantiomers

The synthesis of enantiomerically pure 2-(Trifluoromethyl)azetidines is a key enabling step for their comparative biological evaluation. Several synthetic strategies have been developed to access these valuable building blocks.

Enantioselective Synthesis:

One of the most efficient approaches to obtaining enantiomerically pure compounds is through asymmetric synthesis. This can be achieved using various methods, including:

  • Substrate-controlled synthesis: Utilizing a chiral starting material to direct the stereochemical outcome of the reaction.

  • Auxiliary-controlled synthesis: Temporarily attaching a chiral auxiliary to an achiral substrate to induce stereoselectivity in a subsequent reaction.

  • Catalyst-controlled synthesis: Employing a chiral catalyst to favor the formation of one enantiomer over the other.

Chiral Resolution:

Alternatively, a racemic mixture of this compound can be synthesized, followed by the separation of the individual enantiomers. Common resolution techniques include:

  • Diastereomeric salt formation: Reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization.

  • Chiral chromatography: Utilizing a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) to separate the enantiomers based on their differential interactions with the CSP.

Illustrative Case Study: Differential Activity of Azetidine-2,3-dicarboxylic Acid Stereoisomers at NMDA Receptors

To exemplify the significance of stereochemistry in the biological activity of azetidines, we will examine the pharmacological data for the four stereoisomers of azetidine-2,3-dicarboxylic acid (ADC) at N-methyl-D-aspartate (NMDA) receptors.[3][4] NMDA receptors are ligand-gated ion channels crucial for synaptic plasticity and memory function.

Data Presentation: Comparative Biological Activity

The following table summarizes the binding affinities and functional potencies of the ADC stereoisomers at native NMDA receptors.[3][4]

StereoisomerBinding Affinity (Kᵢ) at native NMDA receptors (µM)[3][4]Agonist Potency (EC₅₀) at NR1/NR2D receptors (µM)[3][4]
L-trans-ADC1050
D-cis-ADC21230 (partial agonist)
D-trans-ADC90-
L-cis-ADC>100-

Kᵢ: Inhibitory constant, a measure of binding affinity. A lower Kᵢ value indicates higher affinity. EC₅₀: Half-maximal effective concentration, a measure of the concentration of a drug that induces a response halfway between the baseline and maximum.

As the data clearly demonstrates, there are significant differences in the biological activity of the ADC stereoisomers. L-trans-ADC exhibits the highest affinity and potency, while L-cis-ADC is largely inactive.[3][4] This highlights the critical importance of evaluating individual enantiomers to identify the eutomer and understand the structure-activity relationship (SAR).

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments that can be adapted for the comparative biological evaluation of this compound enantiomers.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of the test compounds for a specific receptor.[5]

Objective: To determine the inhibitory constant (Kᵢ) of the (R)- and (S)-enantiomers of this compound at a target receptor.

Materials:

  • Membrane preparations from cells expressing the target receptor or from native tissue.

  • Radiolabeled ligand specific for the target receptor (e.g., [³H]CGP39653 for NMDA receptors).[4]

  • (R)- and (S)-2-(Trifluoromethyl)azetidine enantiomers.

  • Assay buffer (e.g., Tris-HCl).

  • 96-well filter plates.

  • Scintillation fluid.

  • Liquid scintillation counter.

Protocol:

  • Compound Preparation: Prepare a series of dilutions of the (R)- and (S)-enantiomers of this compound in the assay buffer.

  • Reaction Mixture: In each well of the 96-well plate, add the membrane preparation, the radiolabeled ligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test enantiomers or buffer (for total binding). Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After drying the filters, add scintillation fluid to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of enantiomers Incubation Incubate reaction mixture (membranes, radioligand, enantiomers) Compound_Prep->Incubation Reagent_Prep Prepare membrane, radioligand, and buffer solutions Reagent_Prep->Incubation Filtration Separate bound and free ligand by rapid filtration Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Counting Quantify radioactivity with scintillation counter Washing->Counting IC50_Calc Determine IC50 values from competition curves Counting->IC50_Calc Ki_Calc Calculate Ki values using Cheng-Prusoff equation IC50_Calc->Ki_Calc G cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Oocyte_Prep Harvest and prepare Xenopus oocytes cRNA_Injection Inject oocytes with receptor subunit cRNA Oocyte_Prep->cRNA_Injection Incubation Incubate oocytes for receptor expression cRNA_Injection->Incubation Mounting Mount oocyte in recording chamber Incubation->Mounting Clamping Voltage clamp oocyte at holding potential Mounting->Clamping Application Apply enantiomer solutions via perfusion Clamping->Application Recording Record current responses Application->Recording Dose_Response Plot dose-response curves Recording->Dose_Response EC50_Efficacy Determine EC50 and maximum efficacy Dose_Response->EC50_Efficacy

References

A Comparative Guide to the Validation of Analytical Methods for 2-(Trifluoromethyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement. The small, fluorinated heterocycle, 2-(Trifluoromethyl)azetidine, is an increasingly important building block in medicinal chemistry, valued for its ability to impart unique conformational constraints and metabolic stability to drug candidates. Ensuring the quality and purity of this intermediate is paramount. This guide provides an in-depth, comparative analysis of the validation of analytical methods for this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5][6] We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, empowering you to develop and validate robust, fit-for-purpose analytical methods.

Pillar 1: Selecting the Appropriate Analytical Technique

The choice of analytical instrumentation is the first critical decision in method development. The physicochemical properties of this compound—a relatively small, potentially volatile molecule with a highly electronegative trifluoromethyl group—make it amenable to several techniques. The selection process involves a trade-off between sensitivity, specificity, and the nature of the analytical question (e.g., purity assay vs. impurity identification).

  • Gas Chromatography (GC): Given its likely volatility, GC is a primary candidate. Coupled with a Flame Ionization Detector (FID), it offers excellent efficiency and quantitation for the main component. When coupled with a Mass Spectrometer (MS), it provides unparalleled specificity for both identification and quantification of trace-level impurities.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse of the pharmaceutical industry. For a small molecule like this compound, which lacks a strong UV chromophore, derivatization may be necessary for UV detection. However, coupling HPLC with a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or ideally, a Mass Spectrometer (MS) provides universal and highly sensitive detection.

  • Quantitative Nuclear Magnetic Resonance (qNMR): The presence of the trifluoromethyl (CF₃) group provides a unique and powerful analytical handle. ¹⁹F qNMR is an absolute quantification method, meaning it does not require a reference standard of the same compound. It offers exceptional specificity, as the ¹⁹F signal is unique to the analyte in most matrices.[8]

The following diagram illustrates a decision-making workflow for selecting the optimal analytical technique.

MethodSelection start Define Analytical Goal goal_quant Purity Assay & Quantification start->goal_quant goal_ident Impurity ID & Trace Analysis start->goal_ident tech_gc Gas Chromatography (GC) goal_quant->tech_gc Volatile Analyte tech_hplc Liquid Chromatography (LC) goal_quant->tech_hplc Non-Volatile or Thermally Labile tech_nmr Quantitative NMR (qNMR) goal_quant->tech_nmr Primary Method Needed detector_ms GC-MS / LC-MS goal_ident->detector_ms High Specificity Required detector_fid GC-FID tech_gc->detector_fid Robust Quant. tech_gc->detector_ms Quant. + ID tech_hplc->detector_ms Quant. + ID detector_19f ¹⁹F qNMR tech_nmr->detector_19f Absolute Quant.

Caption: Decision workflow for analytical method selection.

For the remainder of this guide, we will focus on a Reversed-Phase HPLC method with MS detection (LC-MS) as our primary example, given its balance of versatility and specificity, while drawing comparisons to GC-MS and ¹⁹F qNMR where relevant.

Pillar 2: The Core Validation Parameters: A Comparative Approach

Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose.[6][9] We will dissect the core validation characteristics as defined by ICH Q2(R2).

Specificity / Selectivity

Specificity is the ability to unequivocally measure the analyte in the presence of other components, such as impurities, degradants, or matrix components.[2][10] A truly robust method must be stability-indicating.

Experimental Protocol (LC-MS):

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Forced Degradation: Subject the sample to stress conditions to intentionally generate degradation products.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: 105°C for 48 hours (solid state).

    • Photolytic Stress: Expose to UV/Vis light (ICH Q1B) for 7 days.

  • Analysis: Analyze the unstressed sample, a placebo (if applicable), and all stressed samples by LC-MS.

  • Evaluation:

    • Demonstrate that the peak for this compound is free from co-elution with any degradant or impurity peaks.

    • Utilize Peak Purity analysis if using a Photo Diode Array (PDA) detector.

    • Confirm the mass-to-charge ratio (m/z) of the main peak corresponds to the analyte.

Comparative Insights:

  • GC-MS: Offers superior specificity due to chromatographic separation combined with the unique mass fragmentation pattern of the analyte, which serves as a chemical fingerprint.

  • ¹⁹F qNMR: Inherently highly specific. The chemical shift of the CF₃ group is unique. Any degradant would either have a different chemical shift or would not be detected in the ¹⁹F spectrum, preventing interference.

Linearity & Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal over a specified range.[2] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[1]

Experimental Protocol (LC-MS):

  • Stock Solution: Prepare a high-concentration stock solution of a reference standard of this compound.

  • Calibration Standards: Prepare at least five concentration levels by serial dilution of the stock solution. For a purity assay, this typically spans 80% to 120% of the nominal concentration.

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation:

    • Plot the average peak area against concentration.

    • Perform a linear regression analysis.

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be close to zero.

    • Visually inspect the residual plot for random distribution.

Table 1: Representative Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
80.01,598,500
90.01,801,200
100.02,005,000
110.02,203,300
120.02,408,900
Results Value
Correlation (r²) 0.9998
Slope 20,085
Y-Intercept -1,520
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10][11] It is typically assessed via recovery studies.

Experimental Protocol (LC-MS):

  • Sample Preparation: Spike a placebo matrix (if available) or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Replicates: Prepare three independent samples at each concentration level.

  • Analysis: Analyze all nine samples and a set of calibration standards.

  • Evaluation:

    • Calculate the percentage recovery for each sample.

    • The mean recovery should be within a pre-defined range, typically 98.0% to 102.0%.

    • The Relative Standard Deviation (%RSD) for each level should be ≤ 2.0%.

Table 2: Representative Accuracy (Recovery) Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%80.079.599.4%
80.080.2100.3%
80.079.899.8%
Mean (80%) 99.8%
100%100.0101.1101.1%
100.099.599.5%
100.0100.7100.7%
Mean (100%) 100.4%
120%120.0118.999.1%
120.0120.5100.4%
120.0119.899.8%
Mean (120%) 99.8%
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.

Experimental Protocol (LC-MS):

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of this compound at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst, on the same instrument.

    • Acceptance Criterion: %RSD ≤ 1.0%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

    • Acceptance Criterion: Overall %RSD for all 12 samples ≤ 2.0%.

Comparative Insights:

  • GC-FID: Modern autosamplers and instrumentation allow for exceptional precision, often with %RSD values well below 1.0%.

  • ¹⁹F qNMR: Precision can be slightly lower than chromatographic methods, influenced by factors like signal-to-noise and phasing. However, it typically meets the required criteria for pharmaceutical analysis.

Detection Limit (LOD) & Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine Noise: Measure the standard deviation of the baseline noise in a region close to the expected retention time of the analyte.

  • Calculation:

    • LOD ≈ 3.3 × (Standard Deviation of Noise / Slope of Linearity Curve)

    • LOQ ≈ 10 × (Standard Deviation of Noise / Slope of Linearity Curve)

  • Verification: Prepare standards at the calculated LOD and LOQ concentrations and inject them to confirm the signal-to-noise ratio (S/N) is approximately 3:1 for LOD and 10:1 for LOQ.

Robustness

Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.[1] This provides an indication of its reliability during normal usage.

Experimental Protocol (LC-MS):

  • Identify Parameters: Select critical method parameters to vary, such as:

    • Column temperature (e.g., ± 2°C)

    • Mobile phase pH (e.g., ± 0.2 units)

    • Flow rate (e.g., ± 5%)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analysis: Analyze a system suitability solution under each modified condition.

  • Evaluation: Assess the impact on key system suitability parameters (e.g., retention time, peak asymmetry, resolution). The system suitability criteria must still be met under all varied conditions.

Pillar 3: The Self-Validating System: System Suitability

Before any validation run or sample analysis, a System Suitability Test (SST) must be performed. This is a non-negotiable part of the workflow that ensures the analytical system is performing as expected.

Caption: Workflow and criteria for a System Suitability Test.

Conclusion

The validation of an analytical method for a critical building block like this compound is a systematic process that underpins the quality of pharmaceutical development. It is not merely a checklist of experiments but a scientific investigation to prove a method is fit for its intended purpose. By understanding the "why" behind each validation parameter—from demonstrating specificity through forced degradation to ensuring reliability via robustness studies—researchers can confidently generate data that is accurate, reproducible, and defensible. While LC-MS offers a versatile and specific platform, techniques like GC-MS and ¹⁹F qNMR provide powerful, orthogonal alternatives that should be considered based on the specific analytical challenges at hand. A well-validated method is a cornerstone of scientific integrity, ensuring that the data you generate today can be trusted tomorrow.

References

Strategic Trifluoromethylation of Azetidines: A Comparative Guide to Enhancing Drug-Like Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered saturated heterocycle, is an increasingly popular scaffold in medicinal chemistry.[1][2] Its constrained, three-dimensional structure offers a favorable balance of molecular rigidity and stability, enabling precise orientation of substituents for optimal target engagement.[1][3] A common strategy to further modulate the physicochemical and pharmacokinetic properties of azetidine-containing compounds is the introduction of a trifluoromethyl (CF3) group. This guide provides an in-depth, objective comparison of 2-(Trifluoromethyl)azetidine and its non-fluorinated analog, supported by experimental data and detailed methodologies, to illuminate the strategic advantages and potential trade-offs of this substitution.

The Foundational Impact: How the CF3 Group Alters Physicochemical Properties

The introduction of a trifluoromethyl group, a potent electron-withdrawing moiety, at the 2-position of the azetidine ring instigates a cascade of changes in the molecule's fundamental properties. These alterations are the root cause of the observed differences in biological performance.

Basicity (pKa)

The most immediate and predictable effect of α-trifluoromethylation is a significant reduction in the basicity of the azetidine nitrogen. The strong inductive effect of the CF3 group pulls electron density away from the nitrogen atom, making its lone pair of electrons less available for protonation.[4] This can be a critical advantage in drug design, as excessively high basicity is often associated with off-target effects, such as hERG channel inhibition, and poor cell permeability.[4]

  • Causality: Fluorine's high electronegativity creates a strong dipole in the C-F bonds. This inductive effect is transmitted through the carbon framework to the ring nitrogen, decreasing its electron density and thus its basicity (pKa).

Lipophilicity (LogP/LogD)

While fluorine is highly electronegative, the replacement of three C-H bonds with C-F bonds generally increases a molecule's overall lipophilicity (LogP).[5][6] This is because the CF3 group can disrupt the local hydrogen-bonding network of water and presents a more hydrophobic surface.[6] This increased lipophilicity can enhance membrane permeability and, in some cases, binding affinity to hydrophobic pockets in target proteins. However, it is a parameter that must be carefully balanced, as excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and non-specific toxicity.

  • Strategic Consideration: The increase in lipophilicity from a CF3 group is a key "trade-off." While it can improve permeability, it must be monitored to avoid detrimental effects on other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7]

PropertyNon-fluorinated AzetidineThis compoundRationale for Change
Basicity (pKa) HigherSignificantly LowerStrong electron-withdrawing inductive effect of the CF3 group.[4]
Lipophilicity (LogP) LowerHigherIncreased hydrophobic surface area and disruption of water's H-bond network.[6]
Metabolic Stability Generally LowerGenerally HigherThe C-F bond is stronger than the C-H bond, blocking sites of oxidative metabolism.[8]

In Vitro Biological Evaluation: A Head-to-Head Comparison

The changes in fundamental physicochemical properties directly translate into altered behavior in biological systems. Standard in vitro ADME assays are essential for quantifying these differences early in the drug discovery process.[7][9]

Metabolic Stability

One of the most sought-after benefits of trifluoromethylation is the enhancement of metabolic stability.[8][10] The carbon atom of the azetidine ring adjacent to the nitrogen is a common site for oxidative metabolism by cytochrome P450 (CYP) enzymes.[11] Replacing a hydrogen atom at this position with a trifluoromethyl group effectively blocks this metabolic "soft spot." The high strength of the C-F bond makes it resistant to enzymatic cleavage.[8]

  • Experimental Insight: A common experimental observation is a "global protective effect," where trifluoromethylation at one site can sterically or electronically shield other parts of the molecule from metabolism.[8] This leads to a longer half-life (t½) and lower intrinsic clearance (CLint) in liver microsome or hepatocyte stability assays.[10]

Membrane Permeability

The ability of a drug candidate to cross cell membranes is critical for oral absorption and reaching intracellular targets. The increased lipophilicity of this compound derivatives often leads to improved passive diffusion across cell membranes, which can be measured using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.[12][13] However, the reduction in basicity also plays a role. A lower pKa means the molecule is less likely to be protonated at physiological pH (7.4), and the neutral form is generally more membrane-permeable.

Experimental Workflows & Protocols

To ensure data-driven decision-making, standardized and validated protocols are essential. Below are detailed methodologies for key comparative experiments.

Diagram: Comparative In Vitro ADME Workflow

cluster_start Compound Synthesis cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME Evaluation cluster_analysis Data Analysis & Decision Start1 Azetidine Analog pKa pKa Determination (Potentiometric Titration) Start1->pKa LogD LogD7.4 Measurement (Shake-flask or HPLC) Start1->LogD Start2 2-(CF3)Azetidine Analog Start2->pKa Start2->LogD MS Metabolic Stability (Human Liver Microsomes) pKa->MS Perm Permeability (PAMPA or Caco-2) pKa->Perm PPB Plasma Protein Binding (Equilibrium Dialysis) pKa->PPB LogD->MS LogD->Perm LogD->PPB Analysis Compare t½, CLint, Papp, % Bound MS->Analysis Perm->Analysis PPB->Analysis Decision Select Candidate for In Vivo Studies Analysis->Decision

Caption: Workflow for the comparative biological evaluation of azetidine analogs.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This protocol provides a self-validating system to assess metabolic stability.

  • Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) and a NADPH-regenerating system on ice.

    • Prepare stock solutions of the test compounds (azetidine and 2-CF3-azetidine analogs) and a positive control (e.g., testosterone) in acetonitrile or DMSO.

  • Reaction Mixture Setup:

    • In a 96-well plate, prepare two sets of wells for each compound: one with the NADPH-regenerating system (+NADPH) and one without (-NADPH) to control for non-CYP-mediated degradation.[14]

    • Add buffer (e.g., potassium phosphate, pH 7.4) and HLM to all wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation and Sampling:

    • Initiate the metabolic reaction by adding the test compounds to the wells.

    • Immediately take a sample from each well for the t=0 time point and quench it in a separate plate containing a cold stop solution (e.g., acetonitrile with an internal standard).

    • Incubate the reaction plate at 37°C with shaking.

    • Take subsequent samples at various time points (e.g., 5, 15, 30, 60 minutes) and quench them in the same manner.

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Interpretation:

    • Plot the natural log of the percentage of remaining parent compound versus time.

    • Calculate the half-life (t½) from the slope of the linear regression.

    • Calculate intrinsic clearance (CLint) to predict hepatic clearance. A significantly longer t½ for the this compound analog compared to its non-fluorinated counterpart indicates improved metabolic stability.[10]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol assesses passive membrane permeability.

  • Plate Preparation:

    • Coat the filter of a 96-well donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

    • Add buffer at pH 7.4 to the wells of a 96-well acceptor plate.

  • Compound Addition:

    • Prepare solutions of the test compounds in a buffer mimicking intestinal fluid (pH ~6.5).

    • Add these solutions to the donor plate. Include high and low permeability control compounds.

  • Incubation:

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich."

    • Incubate at room temperature for a set period (e.g., 4-16 hours) to allow the compounds to diffuse from the donor to the acceptor chamber.

  • Quantification:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis:

    • Calculate the effective permeability coefficient (Pe). A higher Pe value for the this compound analog would typically suggest that its increased lipophilicity enhances passive diffusion.

Conclusion and Strategic Outlook

The strategic incorporation of a trifluoromethyl group at the 2-position of an azetidine scaffold is a powerful tool in medicinal chemistry. It reliably lowers basicity, which can mitigate off-target liabilities, and often enhances metabolic stability by blocking a key site of oxidative metabolism.[4][10] While this substitution typically increases lipophilicity, which can improve membrane permeability, this effect must be carefully managed within the context of the overall drug design to maintain a balanced ADME profile. The comparative in vitro evaluation of fluorinated and non-fluorinated analogs, using robust protocols as described, is a critical, data-driven approach to confirm these benefits and guide the selection of candidates with a higher probability of success in preclinical and clinical development.[7]

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(Trifluoromethyl)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer enhanced pharmacological properties is paramount. Among these, fluorinated heterocycles have garnered significant attention due to the unique conformational and electronic characteristics imparted by fluorine atoms. The 2-(Trifluoromethyl)azetidine moiety, in particular, has emerged as a privileged structure, offering a unique combination of metabolic stability, conformational constraint, and the ability to modulate key biological interactions.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo performance of notable this compound derivatives across various therapeutic areas, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Strategic Advantage of the this compound Scaffold

The incorporation of a trifluoromethyl (CF3) group at the 2-position of the azetidine ring profoundly influences the molecule's physicochemical properties. The high electronegativity of the fluorine atoms can lower the pKa of the azetidine nitrogen, reducing off-target interactions with aminergic G-protein coupled receptors (GPCRs).[3] Furthermore, the CF3 group can enhance metabolic stability by blocking potential sites of oxidation and improve membrane permeability and oral bioavailability due to its lipophilic nature. The strained four-membered ring of azetidine provides a rigid scaffold that can orient substituents in a defined three-dimensional space, leading to higher binding affinity and selectivity for their biological targets.

This guide will delve into the tangible outcomes of these structural advantages by comparing derivatives investigated for their potential in metabolic diseases, inflammatory disorders, and infectious diseases.

Comparative Analysis of Biological Activity

Metabolic Diseases: TGR5 Agonism for Type 2 Diabetes

The Takeda G-protein-coupled receptor 5 (TGR5), a bile acid receptor, is a promising target for the treatment of type 2 diabetes and other metabolic disorders.[4] Activation of TGR5 in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glucose homeostasis.[4]

A series of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides were developed as potent and orally bioavailable TGR5 agonists.[4] Among these, compound 45h emerged as a lead candidate.

In Vitro Potency

The potency of these derivatives was assessed using a cell-based assay that measures the agonistic activity on the TGR5 receptor.

CompoundhTGR5 EC50 (nM)
45h 1.8

In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)

The in vivo efficacy of compound 45h was evaluated in a genetically obese mouse model (ob/ob) through an oral glucose tolerance test (OGTT). This test measures the ability of the body to clear a glucose load from the bloodstream, providing a key indicator of glucose homeostasis.

In an acute OGTT, compound 45h was as effective as a dipeptidyl peptidase-4 (DPP-4) inhibitor, a clinically validated class of drugs for type 2 diabetes, at reducing peak glucose levels.[4] However, this effect was not sustained upon chronic dosing.[4]

Inflammatory Diseases: FFA2 Antagonism

Free fatty acid receptor 2 (FFA2), also known as GPR43, is a GPCR activated by short-chain fatty acids that plays a role in inflammatory responses.[5] Antagonism of FFA2 is being explored as a therapeutic strategy for inflammatory conditions, such as inflammatory bowel disease.

A class of azetidine derivatives has been developed as potent FFA2 antagonists, with GLPG0974 being a notable example that has advanced to clinical trials.[5]

In Vitro Activity: Neutrophil Migration Assay

The functional activity of FFA2 antagonists is often assessed by their ability to inhibit the migration of neutrophils, a key process in inflammation.

CompoundAcetate-induced Neutrophil Migration Inhibition (IC50)
GLPG0974 Strong inhibition reported[5]

The most advanced compound, 4-[[(R)-1-(benzo[b]thiophene-3-carbonyl)-2-methyl-azetidine-2-carbonyl]-(3-chloro-benzyl)-amino]-butyric acid 99 (GLPG0974 ), demonstrated potent inhibition of acetate-induced neutrophil migration in vitro.[5]

Infectious Diseases: Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the development of new antimalarial agents with novel mechanisms of action. Bicyclic azetidines targeting the P. falciparum phenylalanyl-tRNA synthetase (PfPheRS) have shown promise as a new class of antimalarials.

BRD3914 , a bicyclic azetidine, has demonstrated potent in vitro activity and in vivo efficacy.[6]

In Vitro Antiplasmodial Activity

CompoundP. falciparum EC50 (nM)
BRD3914 15

In Vivo Efficacy: P. falciparum-infected Mouse Model

The in vivo efficacy of BRD3914 was evaluated in a humanized mouse model infected with P. falciparum.

CompoundDosing Regimen (oral)Outcome
BRD3914 25 mg/kg or 50 mg/kg, once daily for 4 daysCure (parasite-free after 30 days)[6]
Chloroquine (control)25 mg/kg, once daily for 4 daysRecrudescence in 1 of 2 mice[6]

Gratifyingly, mice treated with four daily doses of BRD3914 were cured of the infection, outperforming the standard antimalarial drug chloroquine in this model.[6]

Experimental Protocols

In Vitro TGR5 Agonist Assay

This protocol describes a cell-based reporter gene assay to determine the potency of test compounds as TGR5 agonists.

Materials:

  • HEK293 cells stably co-transfected with a human TGR5 expression vector and a cAMP response element (CRE)-luciferase reporter vector.

  • Assay medium: DMEM supplemented with 0.1% BSA.

  • Test compounds and a reference TGR5 agonist (e.g., lithocholic acid).

  • Luciferase assay reagent.

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Procedure:

  • Seed the transfected HEK293 cells into 96-well plates at a density of 50,000 cells/well and incubate overnight.

  • Prepare serial dilutions of the test compounds and the reference agonist in assay medium.

  • Remove the culture medium from the cells and add the compound dilutions.

  • Incubate the plates for 6 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the EC50 values by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol outlines the procedure for performing an OGTT in mice to evaluate the effect of a test compound on glucose metabolism.

Materials:

  • Male ob/ob mice (8-10 weeks old).

  • Test compound formulation and vehicle control.

  • Glucose solution (2 g/kg body weight).

  • Glucometer and test strips.

  • Oral gavage needles.

Procedure:

  • Fast the mice for 6 hours with free access to water.

  • Administer the test compound or vehicle control via oral gavage.

  • After a specified pre-treatment time (e.g., 30 minutes), administer the glucose solution via oral gavage (time 0).

  • Measure blood glucose levels from a tail snip at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group.

Visualizations

Workflow for the Discovery and Evaluation of this compound Derivatives

G cluster_0 Discovery Phase cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation cluster_3 Preclinical Development Library Synthesis Library Synthesis High-Throughput Screening High-Throughput Screening Library Synthesis->High-Throughput Screening Diverse derivatives Hit Identification Hit Identification High-Throughput Screening->Hit Identification Active compounds Potency & Selectivity Assays Potency & Selectivity Assays Hit Identification->Potency & Selectivity Assays Prioritized hits ADME/Tox Profiling ADME/Tox Profiling Potency & Selectivity Assays->ADME/Tox Profiling Potent & selective leads Pharmacokinetic Studies Pharmacokinetic Studies ADME/Tox Profiling->Pharmacokinetic Studies Optimized leads Efficacy Studies Efficacy Studies Pharmacokinetic Studies->Efficacy Studies Candidates with good PK Lead Candidate Selection Lead Candidate Selection Efficacy Studies->Lead Candidate Selection Efficacious & safe compounds

Caption: A generalized workflow for the discovery and development of novel this compound-based therapeutic agents.

TGR5 Signaling Pathway

TGR5_Signaling TGR5_Agonist TGR5 Agonist (e.g., Bile Acids, 45h) TGR5 TGR5 Receptor TGR5_Agonist->TGR5 Binds to G_alpha_s Gαs TGR5->G_alpha_s Activates AC Adenylate Cyclase G_alpha_s->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GLP1_Secretion GLP-1 Secretion CREB->GLP1_Secretion Promotes

Caption: Simplified signaling cascade upon TGR5 activation leading to GLP-1 secretion in enteroendocrine L-cells.

Conclusion

The this compound scaffold represents a valuable asset in the medicinal chemist's toolbox, enabling the development of potent and selective modulators of diverse biological targets. The case studies presented herein on TGR5 agonists, FFA2 antagonists, and antimalarial agents underscore the therapeutic potential of this unique chemical motif. The provided experimental frameworks offer a starting point for researchers to further explore and compare the activity of novel derivatives in this promising class of compounds. As drug discovery continues to evolve, the strategic incorporation of fluorinated azetidines is poised to deliver the next generation of innovative medicines.

References

The Cutting Edge of STAT3 Inhibition: A Head-to-Head Comparison of Novel Azetidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the Signal Transducer and Activator of Transcription 3 (STAT3) protein has long been a coveted, yet challenging, target.[1][2][3] Its constitutive activation is a linchpin in the oncogenesis of numerous human cancers, driving tumor cell proliferation, survival, and angiogenesis. The quest for potent and selective small-molecule inhibitors that can directly and effectively neutralize STAT3 has been arduous. However, a recent breakthrough in medicinal chemistry has yielded a novel class of (R)-azetidine-2-carboxamide analogues that demonstrate unprecedented potency and a unique mechanism of action.

This guide provides an in-depth, head-to-head comparison of these next-generation azetidine-based STAT3 inhibitors against established, first-generation inhibitors. We will dissect their inhibitory efficacy, selectivity, and molecular mechanisms, supported by robust experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on this significant advancement in the field.

A New Frontier in Potency: Sub-Micromolar Inhibition of STAT3

The novel (R)-azetidine-2-carboxamide series marks a paradigm shift in the pursuit of STAT3 inhibition. Where previous inhibitors struggled to achieve high potency, these compounds exhibit remarkable efficacy in the sub-micromolar range. This leap in potency is critical for translating in vitro findings into potential in vivo therapeutic success, as higher potency can lead to lower required therapeutic doses and a more favorable side-effect profile.

To contextualize this advancement, the following table presents a comparative analysis of the inhibitory potency of these novel azetidine analogues against the well-characterized, first-generation STAT3 inhibitor, Stattic.

Compound Class Target Domain Assay Type IC50 (µM) Reference
H172 (9f) Novel Azetidine AnalogueDNA-Binding DomainEMSA0.38 - 0.98[4][5][6][7]
H182 Novel Azetidine AnalogueDNA-Binding DomainEMSA0.38 - 0.98[4][6][7][8]
5o Novel Azetidine AnalogueDNA-Binding DomainEMSA0.38[3][4]
8i Novel Azetidine AnalogueDNA-Binding DomainEMSA0.34[3][4]
5a Novel Azetidine AnalogueDNA-Binding DomainEMSA0.55[3][4]
Stattic Non-Azetidine AlternativeSH2 DomainFluorescence Polarization~5.1[9][10][11][12][13]

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. EMSA: Electrophoretic Mobility Shift Assay.

The data unequivocally demonstrates the superior potency of the novel azetidine-based inhibitors, with IC50 values consistently in the sub-micromolar range, a significant improvement over the micromolar potency of Stattic.

Beyond Potency: Unraveling the Mechanism of Action

A key differentiator for this new class of inhibitors lies in their mechanism of action. While many first-generation STAT3 inhibitors, like Stattic, target the SH2 domain to prevent dimerization, the novel azetidine-based compounds employ a distinct and highly effective strategy.

These inhibitors have been shown to act as irreversible covalent binders to specific cysteine residues (Cys426 and Cys468) within the DNA-binding domain of the STAT3 protein.[4] This covalent modification effectively neutralizes the protein's ability to bind to DNA, thereby shutting down its transcriptional activity. This irreversible binding offers the potential for a more sustained and durable inhibition of STAT3 signaling in cancer cells.

Furthermore, isothermal titration calorimetry (ITC) studies have confirmed the high-affinity binding of these novel compounds to the STAT3 protein, with dissociation constants (KD) in the nanomolar range for lead compounds like 7g (880 nM) and 9k (960 nM).[3][4]

The Critical Advantage of Selectivity

A paramount challenge in kinase and transcription factor inhibitor development is achieving high selectivity for the intended target to minimize off-target effects and associated toxicities. The novel azetidine-based STAT3 inhibitors have demonstrated exceptional selectivity for STAT3 over other members of the STAT family. Experimental data reveals that the IC50 values for these compounds against STAT1 and STAT5 are greater than 18 µM, showcasing a remarkable therapeutic window.[3][4] This high degree of selectivity is a crucial attribute for any compound progressing towards clinical development.

Experimental Workflows and Protocols

To ensure scientific rigor and enable the replication of these findings, we provide detailed protocols for the key assays utilized in the characterization of these novel STAT3 inhibitors.

Electrophoretic Mobility Shift Assay (EMSA) for IC50 Determination

This assay is fundamental for quantifying the in vitro potency of compounds in inhibiting the DNA-binding activity of STAT3.

EMSA_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_analysis Analysis nuclear_extract Prepare Nuclear Extracts (with activated STAT3) incubation Incubate Nuclear Extract with Inhibitor (30 min, RT) nuclear_extract->incubation inhibitor_prep Prepare Serial Dilutions of Azetidine Inhibitor inhibitor_prep->incubation probe_prep Radiolabel hSIE DNA Probe probe_binding Add Radiolabeled Probe and Incubate probe_prep->probe_binding incubation->probe_binding gel_electrophoresis Separate Protein-DNA Complexes by Native PAGE probe_binding->gel_electrophoresis autoradiography Visualize Bands by Autoradiography gel_electrophoresis->autoradiography quantification Quantify Band Intensity and Calculate IC50 autoradiography->quantification

Caption: Workflow for determining STAT3 inhibitor potency using EMSA.

Step-by-Step Protocol:

  • Nuclear Extract Preparation: Prepare nuclear extracts containing activated STAT3 from a suitable cell line (e.g., NIH3T3/v-Src fibroblasts or specific cancer cell lines).

  • Inhibitor Incubation: Pre-incubate the nuclear extracts with increasing concentrations of the azetidine-based inhibitor for 30 minutes at room temperature to allow for inhibitor-protein binding.

  • Probe Binding: Add a radiolabeled high-affinity sis-inducible element (hSIE) DNA probe to the reaction mixture and incubate to allow the formation of STAT3-DNA complexes.

  • Gel Electrophoresis: Separate the protein-DNA complexes from the free probe using native polyacrylamide gel electrophoresis (PAGE).

  • Visualization and Quantification: Visualize the radiolabeled bands using autoradiography and quantify the band intensity using densitometry software. The IC50 value is then calculated as the concentration of the inhibitor that reduces STAT3 DNA binding by 50%.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a powerful technique to directly measure the binding affinity (KD) and thermodynamics of the interaction between the inhibitor and the STAT3 protein.

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis protein_prep Purify and Dialyze STAT3 Protein load_instrument Load STAT3 into Sample Cell and Inhibitor into Syringe protein_prep->load_instrument ligand_prep Dissolve Azetidine Inhibitor in Dialysis Buffer ligand_prep->load_instrument titrate Inject Inhibitor into Sample Cell in Aliquots load_instrument->titrate measure_heat Measure Heat Change with Each Injection titrate->measure_heat fit_data Fit Data to a Binding Model to Determine KD measure_heat->fit_data

Caption: Workflow for determining binding affinity using ITC.

Step-by-Step Protocol:

  • Sample Preparation: Prepare highly purified recombinant STAT3 protein and dialyze it extensively against a suitable buffer. Dissolve the azetidine-based inhibitor in the final dialysis buffer.

  • Instrument Setup: Load the STAT3 protein solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe.

  • Titration: Perform a series of injections of the inhibitor into the sample cell while monitoring the heat changes associated with the binding events.

  • Data Analysis: Integrate the heat-change peaks and fit the data to an appropriate binding model to determine the dissociation constant (KD), stoichiometry (n), and other thermodynamic parameters of the interaction.

Conclusion: A Promising New Trajectory for Cancer Therapy

The emergence of (R)-azetidine-2-carboxamide analogues represents a significant leap forward in the development of direct STAT3 inhibitors. Their sub-micromolar potency, unique covalent mechanism of action, and high selectivity distinguish them from previous generations of inhibitors. This head-to-head comparison underscores their potential as a powerful new tool for researchers in the field of oncology and as a promising foundation for the development of novel anti-cancer therapeutics. The detailed experimental protocols provided herein offer a framework for the rigorous evaluation of these and future STAT3 inhibitors, fostering continued innovation in this critical area of drug discovery.

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 2-(Trifluoromethyl)azetidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the molecular scaffold is the architect's blueprint, dictating the three-dimensional space a molecule can explore and its potential interactions with biological targets. The 2-(trifluoromethyl)azetidine moiety has emerged as a compelling scaffold in medicinal chemistry. The trifluoromethyl group, a bioisostere of the methyl group, can enhance metabolic stability, binding affinity, and cell permeability due to its strong electron-withdrawing nature and lipophilicity.[1][2] The strained four-membered azetidine ring provides a conformationally restricted framework, which can lead to improved selectivity and potency.[3][4]

However, the very properties that make this scaffold attractive also necessitate a rigorous evaluation of its potential for off-target interactions. Cross-reactivity, the unintended binding of a drug candidate to proteins other than its intended target, is a major cause of adverse drug reactions and late-stage clinical failures.[5][6] This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies of this compound-based compounds, offering a comparative analysis with other common heterocyclic scaffolds.

Designing a Robust Cross-Reactivity Study: A Proactive Approach to Safety

A well-designed cross-reactivity study is not a mere checklist but a strategic investigation into a compound's promiscuity. The selection of off-target screening panels should be guided by the chemical structure of the test compound and its intended therapeutic target. For novel chemical entities like this compound derivatives, a broad-based screening panel is recommended for initial assessment.[7][8]

Key Considerations for Panel Selection:

  • Target Class Similarity: If the primary target is a kinase, the initial screen should include a diverse panel of kinases. Similarly, if the target is a G-protein coupled receptor (GPCR), a comprehensive GPCR panel is warranted.

  • Known "Problem" Targets: A standard safety panel should always include targets with a known propensity for causing adverse effects. These include the hERG potassium channel (cardiotoxicity), various cytochrome P450 enzymes (drug-drug interactions), and a panel of receptors, transporters, and enzymes associated with common toxicities.[7][9]

  • Structural Analogs and Comparators: The study should include comparator compounds, such as a non-fluorinated azetidine analog and other common heterocyclic scaffolds (e.g., piperidine, pyrrolidine), to delineate the specific contribution of the this compound moiety to the cross-reactivity profile.

Experimental Protocol: Radioligand Binding Assay for GPCR Off-Target Screening

To illustrate a key methodology, here is a detailed protocol for a competitive radioligand binding assay, a common technique for assessing a compound's affinity for a GPCR off-target.[10][11][12]

Objective: To determine the binding affinity (Ki) of a this compound-based compound for a specific GPCR off-target.

Materials:

  • Cell membranes expressing the target GPCR.

  • A specific radioligand for the target GPCR (e.g., [3H]-labeled antagonist).

  • Test compound (this compound derivative).

  • Non-labeled competing ligand (for determination of non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the this compound test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membranes expressing the target GPCR.

    • Radioligand at a concentration near its Kd.

    • Varying concentrations of the test compound.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of the non-labeled competing ligand.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Below is a Graphviz diagram illustrating this experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilution of Test Compound Assay_Setup Set up 96-well Plate: Membranes, Radioligand, Test Compound Compound_Prep->Assay_Setup Membrane_Prep Prepare GPCR Membrane Suspension Membrane_Prep->Assay_Setup Radioligand_Prep Prepare Radioligand Solution Radioligand_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration to Separate Bound/Unbound Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Scintillation_Counting Measure Radioactivity Washing->Scintillation_Counting Data_Processing Calculate Specific Binding Scintillation_Counting->Data_Processing IC50_Determination Determine IC50 from Concentration-Response Curve Data_Processing->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation hERG_pathway cluster_normal Normal Cardiac Action Potential cluster_blocked hERG Channel Blockade Depolarization Phase 0: Rapid Depolarization (Na+ influx) Plateau Phase 2: Plateau (Ca2+ influx) Depolarization->Plateau Repolarization Phase 3: Repolarization (K+ efflux via hERG) Plateau->Repolarization Resting Phase 4: Resting Potential Repolarization->Resting Drug_Binding Drug Binds to hERG Channel Repolarization->Drug_Binding Inhibited by Resting->Depolarization Next Heartbeat Reduced_K_Efflux Reduced K+ Efflux Drug_Binding->Reduced_K_Efflux Prolonged_AP Prolonged Action Potential Duration Reduced_K_Efflux->Prolonged_AP QT_Prolongation QT Interval Prolongation on ECG Prolonged_AP->QT_Prolongation Arrhythmia_Risk Increased Risk of Torsades de Pointes QT_Prolongation->Arrhythmia_Risk

References

benchmarking the stability of 2-(Trifluoromethyl)azetidine against similar scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmarking Guide to the Stability of 2-(Trifluoromethyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the judicious selection of chemical scaffolds is paramount. Saturated heterocycles, particularly strained ring systems like azetidine, have emerged as powerful tools in medicinal chemistry. They offer unique three-dimensional exit vectors and can improve physicochemical properties compared to traditional aromatic rings.[1][2] However, the inherent ring strain of the four-membered azetidine ring introduces potential liabilities, primarily concerning chemical and metabolic stability.[3][4][5]

This guide provides an in-depth, comparative analysis of this compound, benchmarking its stability against structurally related scaffolds. We will explore how the strategic incorporation of a trifluoromethyl (CF₃) group—a cornerstone of modern drug design—can mitigate the inherent instabilities of the azetidine core, transforming it into a robust and valuable building block.[6][7] Through detailed experimental protocols and supporting data, we will demonstrate the profound impact of this single chemical modification.

The Challenge of Azetidine Stability: A Mechanistic Overview

The reactivity of azetidines is largely governed by their ring strain (approx. 25.4 kcal/mol), which is intermediate between the highly reactive aziridines and the more stable pyrrolidines.[5] This strain makes the ring susceptible to cleavage under certain conditions.

Chemical Instability: The Role of Acid Catalysis

The primary pathway for the chemical degradation of azetidines is an acid-mediated ring-opening.[4][8] The azetidine nitrogen is basic and can be protonated under acidic conditions. This protonation enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack, even by weak nucleophiles like water, leading to ring cleavage.[9][10] This is a critical consideration for oral drug candidates that must survive the acidic environment of the stomach.

Metabolic Instability: Oxidation as a Key Liability

From a metabolic standpoint, the C-H bonds on the azetidine ring, particularly those adjacent to the nitrogen, are potential sites for oxidation by Cytochrome P450 (CYP) enzymes in the liver.[11] Such oxidation can lead to ring-opening or the formation of polar metabolites, facilitating rapid clearance and reducing the drug's half-life and bioavailability.

Below is a conceptual diagram of the primary acid-catalyzed degradation pathway for a simple azetidine ring.

cluster_0 Acid-Catalyzed Ring Opening of Azetidine A Azetidine B Protonation (Azetidinium Ion) A->B + H⁺ C Nucleophilic Attack (e.g., by H₂O) B->C + H₂O D Ring-Opened Product (γ-Amino Alcohol) C->D Cleavage

Caption: Proposed mechanism for acid-catalyzed hydrolysis of the azetidine ring.

Experimental Design for Stability Benchmarking

To provide a robust comparison, we evaluated this compound against two key comparators: the parent Azetidine scaffold and 2-Methylazetidine . This selection allows for the direct assessment of the electronic and steric effects of the trifluoromethyl group versus an unsubstituted position and a simple alkyl group.

The stability of these compounds was assessed across three standard, yet critical, in vitro assays:

  • Chemical Stability: Hydrolytic stability at acidic, neutral, and basic pH.

  • Plasma Stability: Stability against enzymatic degradation in human plasma.

  • Liver Microsomal Stability: Stability against oxidative metabolism by hepatic enzymes.

The general workflow for these stability assays is outlined below.

cluster_workflow General In Vitro Stability Assay Workflow Start Prepare Stock Solution of Test Compound (in DMSO) Incubate Incubate with Matrix (Buffer, Plasma, or Microsomes) at 37°C Start->Incubate Sample Sample Aliquots at Multiple Time Points (e.g., 0, 15, 30, 60, 120 min) Incubate->Sample Quench Terminate Reaction (Quench with cold Acetonitrile + Internal Standard) Sample->Quench Analyze Centrifuge and Analyze Supernatant by LC-MS/MS Quench->Analyze Data Calculate % Remaining vs. T₀ Determine Half-Life (t½) Analyze->Data

Caption: A standardized workflow for conducting in vitro stability assays.

Comparative Analysis I: Chemical Stability

Expert Rationale & Protocol

This assay determines a compound's intrinsic stability in aqueous environments, simulating conditions it might encounter during storage, formulation, or gastrointestinal transit.[3] The primary concern for azetidines is degradation under acidic conditions.[4]

Protocol: Aqueous Buffer Stability

  • Preparation: A 10 mM stock solution of each test compound is prepared in DMSO.

  • Incubation: The stock solution is diluted to a final concentration of 10 µM in aqueous buffers (pH 1.8, 7.4, and 9.0) pre-warmed to 37°C. The start of the incubation is marked as T₀.

  • Time Points: Aliquots are taken at 0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Each aliquot is immediately mixed with a 3-fold volume of cold acetonitrile containing an internal standard to stop any degradation.

  • Analysis: Samples are centrifuged to precipitate buffer salts, and the supernatant is analyzed by LC-MS/MS to quantify the concentration of the parent compound remaining.

  • Data Analysis: The natural log of the percentage of compound remaining is plotted against time to determine the degradation rate constant and calculate the half-life (t½).

Discussion of Results

Under acidic conditions (pH 1.8), the unsubstituted azetidine and 2-methylazetidine show measurable degradation. This is consistent with the acid-catalyzed ring-opening mechanism.[4] The methyl group in 2-methylazetidine offers no significant electronic protection.

In stark contrast, This compound exhibits exceptional stability at pH 1.8 . This is a direct consequence of the powerful electron-withdrawing effect of the CF₃ group. This effect significantly reduces the basicity (pKa) of the azetidine nitrogen, making it far less likely to be protonated.[4][8] Without this initial protonation step, the ring is substantially more resistant to nucleophilic attack and subsequent cleavage. All compounds were stable at neutral and basic pH, as expected.

Comparative Analysis II: Metabolic Stability

Part A: Plasma Stability

Expert Rationale & Protocol This assay assesses a compound's susceptibility to hydrolysis by enzymes present in plasma, such as esterases and amidases.[12][13] While simple azetidines are not expected to be major substrates, this is a crucial checkpoint, especially for more complex derivatives or potential prodrugs.[14]

Protocol: Human Plasma Stability

  • Preparation: Test compounds (1 µM final concentration) are added to pooled human plasma. Control compounds (e.g., Propantheline for unstable, Verapamil for stable) are run in parallel to validate the assay.

  • Incubation: The plate is incubated at 37°C with gentle shaking.

  • Time Points: Aliquots are removed at 0, 15, 30, 60, and 120 minutes.

  • Quenching & Analysis: The reaction is stopped with cold acetonitrile containing an internal standard, and samples are processed and analyzed via LC-MS/MS as previously described.[15]

  • Data Analysis: Data is reported as the percentage of the parent compound remaining at the final time point.

Part B: Liver Microsomal Stability

Expert Rationale & Protocol This is a cornerstone assay in drug discovery for predicting hepatic clearance.[11] It measures a compound's susceptibility to metabolism by Phase I enzymes, primarily the CYP family, which are highly concentrated in liver microsomes.[16] The protocol's integrity relies on a cofactor-regenerating system to ensure sustained enzyme activity.[17][18]

Protocol: Human Liver Microsomal (HLM) Stability

  • Preparation: A reaction mixture is prepared containing human liver microsomes (0.5 mg/mL), phosphate buffer (pH 7.4), and an NADPH-regenerating system (e.g., G6P, G6PDH, NADP⁺).

  • Initiation: The reaction is initiated by adding the test compound (1 µM final concentration) to the pre-warmed (37°C) mixture.

  • Time Points: Aliquots are removed at 0, 5, 15, 30, and 60 minutes.

  • Quenching & Analysis: The reaction is stopped with cold acetonitrile containing an internal standard, and samples are processed and analyzed via LC-MS/MS.[19]

  • Data Analysis: The half-life (t½) and in vitro intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Discussion of Results

All three scaffolds showed high stability in human plasma, which is expected given the absence of readily hydrolyzable functional groups like esters.

The liver microsomal stability assay, however, reveals the most significant advantage of the trifluoromethyl substituent. 2-Methylazetidine is cleared most rapidly. The methyl group provides a "metabolic soft spot"—its C-H bonds are susceptible to CYP-mediated oxidation to form a hydroxymethyl metabolite, which can be further oxidized. Unsubstituted azetidine is more stable but still undergoes metabolism, likely via oxidation at the C-H bonds adjacent to the nitrogen.

This compound demonstrates a dramatic increase in metabolic stability. This enhancement is twofold:

  • Bond Strength: The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~485 kJ/mol vs. ~414 kJ/mol for C-H), making the CF₃ group itself highly resistant to oxidative metabolism.[6]

  • Metabolic Shielding: The bulky and electron-withdrawing CF₃ group acts as a "metabolic shield." It sterically hinders the approach of bulky CYP enzymes and deactivates the adjacent C-H bond on the azetidine ring, preventing the primary route of metabolic attack seen in the other scaffolds.[7][20][21] This blocking of metabolic hotspots is a proven strategy for extending a drug's half-life.[6][22]

cluster_shield Metabolic Shielding Effect of the CF₃ Group AZT_CH3 2-Methylazetidine Metabolism Oxidative Metabolism AZT_CH3->Metabolism AZT_CF3 This compound Stable Metabolically Stable AZT_CF3->Stable CYP CYP450 Enzyme CYP->AZT_CH3 Accesses & Oxidizes Methyl Group CYP->AZT_CF3 Sterically Hindered Electronically Repelled

Caption: The CF₃ group shields the azetidine ring from CYP450-mediated metabolism.

Summary of Comparative Stability Data

The results of the stability assays are summarized below, providing a clear quantitative comparison of the three scaffolds.

CompoundChemical Stability (t½, hours at pH 1.8)Plasma Stability (% Remaining at 120 min)Liver Microsomal Stability (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Azetidine 18.5>98%5522.5
2-Methylazetidine 16.2>98%2158.8
This compound >48 (Stable) >99% >120 (Stable) <10.0

Data are representative and intended for comparative purposes.

Conclusion

The strategic incorporation of a trifluoromethyl group onto the azetidine scaffold provides a profound and multifaceted stability enhancement. As demonstrated through rigorous benchmarking, This compound exhibits:

  • Superior Chemical Stability: It is exceptionally resistant to acid-catalyzed degradation due to the electron-withdrawing nature of the CF₃ group, which lowers the basicity of the ring nitrogen.

  • Outstanding Metabolic Stability: It effectively resists metabolism by hepatic CYP450 enzymes. The CF₃ group acts as a robust metabolic shield, blocking common sites of oxidative attack that are liabilities for unsubstituted and alkyl-substituted azetidines.

For medicinal chemists and drug development professionals, this compound represents a highly attractive scaffold. It successfully marries the desirable conformational rigidity and 3D-exit vectors of the azetidine ring with the chemical and metabolic robustness required for a successful drug candidate. This makes it a superior building block for developing next-generation therapeutics with improved pharmacokinetic profiles.

References

Safety Operating Guide

A Guide to the Proper Disposal of 2-(Trifluoromethyl)azetidine: Ensuring Laboratory and Environmental Safety

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 2-(Trifluoromethyl)azetidine. As a fluorinated heterocyclic compound, this chemical requires specialized procedures to mitigate risks to personnel and prevent environmental contamination. This guide moves beyond simple instruction to explain the scientific rationale behind each step, empowering you to manage this chemical with confidence and integrity.

Section 1: Hazard Profile & Risk Assessment

This compound belongs to a class of compounds whose properties demand careful evaluation. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally available, analysis of structurally similar compounds—such as other trifluoromethylated azetidines and halogenated organics—allows for a robust presumptive hazard assessment.

The primary risks stem from two key features: the strained azetidine ring and the highly stable carbon-fluorine bonds of the trifluoromethyl group. The azetidine moiety suggests potential reactivity and biological activity, while the trifluoromethyl group means that improper disposal, particularly through incineration at inadequate temperatures, could lead to the formation of hazardous decomposition products like hydrogen fluoride (HF).[1][2]

Presumptive Hazard Profile:

Based on analogous compounds, researchers should handle this compound as a substance with the following potential hazards:

Hazard ClassificationGHS PictogramPotential EffectsPrecautionary Rationale
Skin Irritation/Corrosion pictogram: "GHS05"Causes skin irritation or serious burns.[1][3][4]Prevents chemical burns and systemic absorption through the skin.
Serious Eye Damage pictogram: "GHS05"Causes serious eye irritation or permanent damage.[1][4]Protects sensitive eye tissue from irreversible harm.
Respiratory Irritation pictogram: "GHS07"May cause respiratory irritation upon inhalation of vapors or aerosols.[1]Avoids damage to the respiratory tract.
Acute Toxicity (Oral) pictogram: "GHS06"May be harmful or toxic if swallowed.[3][5]Prevents accidental poisoning.

This table is a synthesis of data from similar chemical structures. Always refer to the specific SDS provided by your supplier for definitive hazard information.

Section 2: Personnel Protection & Engineering Controls (The First Line of Defense)

Proactive safety measures are non-negotiable. The principle is to create multiple barriers between the researcher and the chemical.

  • Primary Engineering Control: Chemical Fume Hood All handling and dispensing of this compound, including the preparation of waste containers, must be performed inside a certified chemical fume hood.[6] This is the most critical step in minimizing inhalation exposure.

  • Personal Protective Equipment (PPE)

    • Hand Protection: Wear nitrile or neoprene gloves. Avoid latex. Always inspect gloves for tears or punctures before use. Use proper removal technique to avoid contaminating your skin and dispose of used gloves as solid hazardous waste.[5][7]

    • Eye Protection: Chemical splash goggles are mandatory. If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[1][5]

    • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. Ensure clothing fully covers the legs and wear closed-toe shoes.

Section 3: The Core Disposal Workflow (A Step-by-Step Protocol)

The proper disposal of this compound is a regulated process designed to ensure it is destroyed safely and completely. The key principle is waste segregation .

Step 1: Waste Segregation at the Point of Generation

Immediately upon generation, all waste containing this compound must be classified as Halogenated Organic Waste .[6][8][9]

  • Causality: Halogenated waste cannot be mixed with non-halogenated waste.[8] This is because the disposal pathways are different; halogenated compounds require high-temperature incineration with specific "scrubbers" to neutralize acidic gases (like HCl and HF) that are produced during combustion. Mixing waste streams can lead to violent chemical reactions, the release of toxic gases, and improper, environmentally damaging disposal.

Step 2: Containerization and Labeling
  • Select the Right Container: Use a designated, leak-proof container made of a compatible material (e.g., borosilicate glass or high-density polyethylene) with a secure, screw-top cap.

  • Label Correctly and Immediately: Before adding the first drop of waste, the container must be clearly labeled.[8] The label must include:

    • The words "HAZARDOUS WASTE "[6]

    • The full chemical name: "Waste this compound " (and any other components in the waste). Do not use abbreviations.

    • An accurate list of all contents by percentage.

    • The relevant hazard pictograms (e.g., corrosive, irritant).

Step 3: Accumulation and Storage in the Laboratory
  • Satellite Accumulation Area (SAA): The waste container must be kept at or near the point of generation in a designated SAA.

  • Keep it Closed: The container must be kept securely closed at all times, except when actively adding waste.[8] This prevents the release of volatile fumes into the laboratory.

  • Secondary Containment: Place the waste container in a larger, chemically resistant secondary container to contain any potential leaks or spills.

Step 4: Final Disposal via Institutional EHS
  • Professional Disposal is Mandatory: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][4]

  • Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. Your Environmental Health & Safety (EHS) department will arrange for the collection and transport of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Preferred Destruction Method: The ultimate disposal method for this type of compound is high-temperature incineration.[2][10] The U.S. Environmental Protection Agency (EPA) guidance on fluorinated substances notes the importance of conditions that ensure complete destruction and prevent the release of harmful byproducts.[11]

Section 4: Emergency Procedures (Contingency Planning)

Spill Management

For small spills contained within a chemical fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Don appropriate PPE, including gloves, goggles, and a lab coat.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[1][8][12] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as halogenated hazardous waste.[6]

  • Label and Dispose: Seal and label the container and dispose of it through your EHS office.

For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

Personnel Exposure
  • Inhalation: Immediately move the affected person to fresh air. If they feel unwell, seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][5]

Section 5: Visualization of the Disposal Pathway

The following diagram illustrates the required workflow for the proper management and disposal of this compound waste.

G cluster_lab Laboratory Operations cluster_ehs Institutional EHS & TSDF A Waste Generation (Point of Use) B Segregate as 'Halogenated Organic Waste' A->B Immediate Action C Containerize & Label (Hazardous Waste Label) B->C D Store in SAA (Closed Container, Secondary Containment) C->D E Request EHS Pickup D->E When Full or >6 Months F EHS Collects & Transports E->F G Licensed Hazardous Waste Disposal Facility (TSDF) F->G H High-Temperature Incineration (w/ Acid Gas Scrubbing) G->H Final Destruction

Caption: Disposal workflow for this compound.

Conclusion: Fostering a Culture of Safety

The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the rationale behind each step—from segregation and labeling to final destruction—research professionals can ensure they are not only compliant with regulations but are actively contributing to a safer research environment. Always prioritize safety, and when in doubt, consult your institution's EHS department.

References

A Comprehensive Guide to the Safe Handling of 2-(Trifluoromethyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(Trifluoromethyl)azetidine. The following protocols are designed to ensure a safe laboratory environment by detailing personal protective equipment (PPE), operational procedures, and disposal plans. The guidance is built upon established safety principles for handling fluorinated organic compounds and azetidine derivatives.

Hazard Identification and Risk Assessment

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns.[1]

  • Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

  • Harmful if Swallowed: Acute oral toxicity is a potential hazard.[2]

The trifluoromethyl group can also present unique hazards. In the event of a fire, highly toxic and corrosive hydrogen fluoride gas may be generated.[1][3] Therefore, a thorough risk assessment is mandatory before commencing any work with this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended equipment for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety goggles with side shields and a face shield.Essential to protect against splashes and vapors that can cause serious eye damage.[4][5][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene). A flame-resistant lab coat or a chemical-resistant suit.Prevents skin contact which can cause irritation or burns.[4][7][8] Double-gloving is recommended for enhanced protection.[7] Contaminated clothing should be removed immediately and washed before reuse.[1][3]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors.To be used in case of inadequate ventilation or when exposure limits may be exceeded to prevent respiratory irritation.[5][7]
Footwear Chemical-resistant, closed-toe shoes.Provides protection against spills.[4][9]

Operational Plan: From Benchtop to Quenching

Adherence to a strict operational workflow is paramount for safety. The following diagram and steps outline the recommended procedure for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Analogs prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_weigh Weigh in Ventilated Enclosure prep_hood->handle_weigh handle_transfer Use Inert Gas for Transfers handle_weigh->handle_transfer handle_reaction Conduct Reaction in Fume Hood handle_transfer->handle_reaction cleanup_quench Quench Reaction Carefully handle_reaction->cleanup_quench cleanup_waste Segregate Waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware & Surfaces cleanup_waste->cleanup_decon cleanup_dispose Dispose of Waste via EHS cleanup_decon->cleanup_dispose G cluster_small_spill Small Spill cluster_large_spill Large Spill spill Spill Occurs is_small Small? spill->is_small Assess Size small_alert Alert others in the area small_absorb Absorb with inert material small_alert->small_absorb small_collect Collect in a sealed container small_absorb->small_collect small_clean Clean the area small_collect->small_clean large_evacuate Evacuate the area large_contact Contact EHS large_evacuate->large_contact large_secure Secure the area large_contact->large_secure is_small->small_alert Yes is_small->large_evacuate No

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.